Z-D-Nva-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJDRLWFFAWSFP-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Application of Z-D-Nva-OH
Abstract
This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-D-norvaline (Z-D-Nva-OH), a crucial amino acid derivative for researchers and professionals in drug development and peptide chemistry. The document elucidates the molecule's structural characteristics, the strategic importance of the benzyloxycarbonyl (Z) protecting group, and its applications as both a building block in peptide synthesis and a competitive inhibitor of the arginase enzyme. Detailed, field-proven protocols for its use in Solid-Phase Peptide Synthesis (SPPS) and arginase inhibition assays are presented, underpinned by mechanistic insights and validated by authoritative references. This guide is intended to serve as a practical resource, bridging theoretical knowledge with actionable experimental design.
Introduction: The Significance of Modified Amino Acids in Modern Research
The landscape of therapeutic and research chemistry is increasingly reliant on the use of non-proteinogenic, or modified, amino acids. These unique building blocks, such as this compound, offer strategic advantages over their naturally occurring counterparts. The incorporation of D-amino acids can confer resistance to proteolytic degradation, a critical factor in enhancing the in vivo stability and bioavailability of peptide-based therapeutics. Furthermore, the addition of protecting groups to reactive moieties is a cornerstone of controlled chemical synthesis, preventing undesired side reactions and ensuring the precise assembly of complex molecules.
This compound, a derivative of D-norvaline, exemplifies these principles. It features a benzyloxycarbonyl (Z or Cbz) group attached to the alpha-amino group, which enhances its stability and solubility, making it a valuable reagent in peptide synthesis.[1] Beyond its role as a structural component, the norvaline moiety itself exhibits bioactivity as a competitive inhibitor of arginase, an enzyme implicated in various pathological conditions, including cardiovascular and neurodegenerative diseases.[1] This dual functionality makes this compound a compound of significant interest for a broad spectrum of scientific inquiry.
Molecular Structure and Physicochemical Properties
This compound is characterized by a D-norvaline core, which is a straight-chain amino acid with a five-carbon backbone. The key modification is the presence of a benzyloxycarbonyl (Z) group protecting the α-amino group.
Structural Representation
The two-dimensional and three-dimensional structures of this compound are depicted below, illustrating the spatial arrangement of its constituent atoms.
Caption: 3D schematic of this compound functional groups.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below for quick reference.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-[(benzyloxy)carbonylamino]pentanoic acid | |
| Synonyms | Z-D-norvaline, Cbz-D-norvaline, Z-D-2-aminovaleric acid | [1] |
| CAS Number | 42918-89-8 | [1] |
| Molecular Formula | C₁₃H₁₇NO₄ | [1] |
| Molecular Weight | 251.28 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 87-94 °C | [1] |
| Optical Rotation | +4.4 ± 1° (c=1.188% in acetone) | [1] |
| Purity | ≥ 99% | [1] |
| Storage | 0-8 °C | [1] |
Spectroscopic Data
While a dedicated, publicly available spectrum for this compound is not readily accessible, the expected spectroscopic features can be inferred from the spectra of its parent compound, D-norvaline, and the known signals of the benzyloxycarbonyl group.
¹H NMR of D-Norvaline (400 MHz, D₂O):
-
δ 3.74 (t): 1H, α-proton (CH)
-
δ 1.87-1.78 (m): 2H, β-protons (CH₂)
-
δ 1.45-1.34 (m): 2H, γ-protons (CH₂)
-
δ 0.95 (t): 3H, δ-protons (CH₃) [2] Expected ¹H NMR Features for this compound: The addition of the Z-group would introduce signals corresponding to the benzyl protons, typically observed as a multiplet around δ 7.3 (s, 5H) for the aromatic ring and a singlet around δ 5.1 (s, 2H) for the benzylic CH₂. The other signals would experience slight shifts due to the change in the electronic environment.
¹³C NMR of D-Norvaline (22.53 MHz, D₂O):
-
δ 176.9: Carbonyl carbon (COOH)
-
δ 56.4: α-carbon
-
δ 33.2: β-carbon
-
δ 19.1: γ-carbon
-
δ 13.2: δ-carbon [2] Expected ¹³C NMR Features for this compound: The Z-group would add signals for the aromatic carbons (typically in the δ 127-136 range), the benzylic carbon (around δ 67 ), and the urethane carbonyl (around δ 156 ).
Mass Spectrometry: In electron ionization mass spectrometry, the parent D-norvaline shows a top peak at m/z 72. [2]For this compound, fragmentation would likely involve the loss of the benzyl group (m/z 91) or the entire benzyloxycarbonyl group. The molecular ion peak would be expected at m/z 251.
Role in Peptide Synthesis: The Benzyloxycarbonyl (Z) Protecting Group
The benzyloxycarbonyl (Z or Cbz) group is a classical and robust amine protecting group, pivotal in both solution-phase and, to a lesser extent, solid-phase peptide synthesis. [3]Its primary function is to temporarily block the reactivity of the α-amino group of an amino acid, thereby preventing self-polymerization and ensuring that peptide bond formation occurs in a controlled, sequential manner. [3]
Mechanism of Protection and Deprotection
The Z-group is typically introduced by reacting the amino acid with benzyl chloroformate under basic conditions. Its removal, or deprotection, is a critical step in the iterative process of peptide chain elongation. The stability of the Z-group to moderately acidic and basic conditions allows for the use of orthogonal protecting group strategies.
The most common method for Z-group cleavage is catalytic hydrogenolysis . This mild and efficient technique involves the use of a palladium catalyst (typically 10% Pd on carbon) and a hydrogen source to cleave the benzyl C-O bond, liberating the free amine, toluene, and carbon dioxide.
Caption: Workflow of Cbz deprotection via catalytic hydrogenolysis.
An alternative to using hydrogen gas, which can be hazardous, is catalytic transfer hydrogenation . [4]This method employs a hydrogen donor, such as ammonium formate or formic acid, in the presence of the Pd/C catalyst to achieve the same deprotection. [4][5]
Experimental Protocol: Incorporation of this compound in Fmoc-Based SPPS
While the Z-group is more traditionally associated with Boc-based SPPS, it can be strategically incorporated as the final N-terminal residue in an Fmoc/tBu-based synthesis. The Z-group is stable to the piperidine used for Fmoc deprotection and the trifluoroacetic acid (TFA) cocktail used for final cleavage from most resins (like Wang or Rink amide), allowing for the synthesis of an N-terminally Z-protected peptide. [6] Objective: To synthesize a peptide with an N-terminal this compound residue using manual Fmoc-based SPPS.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in the reaction vessel. [7]2. Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Iterative Cycles for Fmoc-amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (3-5 times).
-
Repeat steps 2 and 3 for each subsequent Fmoc-amino acid in the sequence.
-
-
Coupling of the N-terminal this compound:
-
After the final Fmoc deprotection, wash the resin thoroughly with DMF.
-
In a separate vial, dissolve this compound (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Allow to pre-activate for 5-10 minutes.
-
Add the activated this compound solution to the resin.
-
Agitate for 2-4 hours, monitoring for completion.
-
Wash the resin with DMF (3-5 times) and then with DCM (3-5 times).
-
-
Peptide Cleavage and Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage solution into a collection tube.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the combined filtrate to a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Bioactivity: this compound as an Arginase Inhibitor
Beyond its structural role in peptide synthesis, the norvaline component of this compound is a known competitive inhibitor of arginase. [1]Arginase is a manganese-dependent metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. [8][9]This is a critical step in the urea cycle, but arginase is also expressed in non-hepatic tissues where it can regulate the bioavailability of L-arginine.
Mechanism of Arginase Inhibition
Arginase and Nitric Oxide Synthase (NOS) share a common substrate: L-arginine. In various pathological states, the upregulation of arginase can deplete the local pool of L-arginine, thereby limiting its availability for NOS and impairing the production of nitric oxide (NO). [9]NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. By competitively inhibiting arginase, norvaline and its derivatives can increase the bioavailability of L-arginine for NOS, thus promoting NO synthesis.
The active site of arginase contains a binuclear manganese cluster that is essential for catalysis. [9][10]This cluster activates a water molecule, which then acts as a nucleophile to attack the guanidinium carbon of L-arginine. [8][11]Norvaline, being a structural analog of ornithine (one of the products), can bind to the active site and interfere with the binding of L-arginine, thus inhibiting the enzymatic reaction.
Caption: Mechanism of arginase inhibition by this compound.
Experimental Protocol: Arginase Inhibition Assay
This protocol describes a colorimetric assay to screen for arginase inhibition by measuring the amount of urea produced.
Objective: To determine the inhibitory potential (IC₅₀) of this compound on purified arginase.
Materials:
-
Purified Arginase I (e.g., from bovine liver)
-
This compound (and other test inhibitors)
-
Arginine Buffer (e.g., 50 mM, pH 9.5)
-
MnCl₂ Solution (e.g., 10 mM)
-
L-arginine solution (substrate)
-
Urea Colorimetric Reagent Kit (containing reagents that react with urea to produce a colored product)
-
96-well microplate
-
Plate reader
Procedure:
-
Enzyme Activation: In a microcentrifuge tube, pre-activate the arginase by incubating it with the MnCl₂ solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) for 10-15 minutes at 37 °C. [12]2. Preparation of Assay Plate:
-
Add buffer to all wells.
-
Add the activated arginase solution to all wells except the "blank" (no enzyme) wells.
-
Add various concentrations of this compound (dissolved in a suitable solvent) to the "inhibitor" wells.
-
Add only the solvent to the "control" (100% activity) wells.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 25 °C to allow the inhibitor to bind to the enzyme. [13]4. Initiation of Reaction:
-
Add the L-arginine substrate solution to all wells to start the reaction.
-
Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range. [12]5. Termination of Reaction and Color Development:
-
Stop the reaction by adding the first reagent from the urea detection kit (this is often an acidic solution).
-
Add the color-forming reagents as per the kit manufacturer's instructions. This typically involves heating the plate. [14]6. Data Acquisition: Measure the absorbance at the specified wavelength (e.g., 430 nm or 550 nm) using a microplate reader. [12][13]7. Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the control (100% activity) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a multifaceted molecule with significant utility in both synthetic chemistry and biochemical research. Its structure, defined by the D-norvaline core and the N-terminal benzyloxycarbonyl protecting group, makes it an excellent tool for the construction of proteolytically stable peptides. The well-established methods for the cleavage of the Z-group allow for its strategic use in complex synthetic pathways. Concurrently, its inherent ability to inhibit arginase provides a valuable pharmacological tool for investigating cellular signaling pathways dependent on L-arginine metabolism. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their experimental endeavors, fostering advancements in peptide-based therapeutics and our understanding of enzymatic regulation.
References
- Ash, D. E., & Cox, J. D. (2000). Structure and function of arginases. Journal of Nutrition, 130(2S Suppl), 420S–424S.
- Bertho, A., et al. (2020). Arginase Structure and Inhibition: Catalytic Site Plasticity Reveals New Modulation Possibilities. Journal of Medicinal Chemistry, 63(23), 14249–14264.
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem Scientific.
- Bieg, T., & Szeja, W. (1985).
- Ash, D. E. (2004). Structure and Function of Arginases.
- Caldwell, R. B., et al. (2018). Arginase: an old enzyme with new tricks. Trends in Pharmacological Sciences, 39(10), 875-888.
- Cama, E., et al. (2003). Crystal structure of human arginase I at 1.29-Å resolution and exploration of inhibition in the immune response. Biochemistry, 42(28), 8445–8451.
- Various Authors. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?
- BenchChem. (2025). Application Note: A Robust Protocol for the Catalytic Hydrogenolysis of Cbz-Protected Amines. BenchChem Scientific.
- Paegel, B. M., et al. (2022). On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries.
- Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439575, D-Norvaline. PubChem.
- Various Authors. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?
- University of Münster. (n.d.). Amino acids. Medizinische Fakultät Münster.
- Sigma-Aldrich. (n.d.). Arginase Inhibitor Screening Kit (MAK328) - Technical Bulletin.
- ChemicalBook. (n.d.). D(-)-Norvaline(2013-12-9) 13C NMR spectrum.
- ChemicalBook. (n.d.). D(-)-Norvaline(2013-12-9) 1H NMR spectrum.
- Chem-Impex. (n.d.). Z-D-norvaline.
- The Metabolomics Innovation Centre. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0013716).
- Belvisi, L., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 20(6), 361-378.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Novus Biologicals. (n.d.). Arginase Assay Kit.
- Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
- ChemicalBook. (n.d.). This compound | 42918-89-8.
- Al-Gubory, K. H., et al. (2021). A synthetic peptide as an allosteric inhibitor of human arginase I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 776-782.
- Demougeot, C., et al. (2016). Investigation of Mammal Arginase Inhibitory Properties of Natural Ubiquitous Polyphenols by Using an Optimized Colorimetric Microplate Assay. Planta Medica, 82(16), 1369-1375.
- The Metabolomics Innovation Centre. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0013716).
- ChemicalBook. (n.d.). DL-Norvaline(760-78-1) 1H NMR spectrum.
- BenchChem. (n.d.). This compound | 42918-89-8.
- Angene International Limited. (2025). This compound|CAS 42918-89-8.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 824, DL-norvaline. PubChem.
- Various Authors. (2015). Arginase inhibitory activity of several natural polyphenols using a novel in vitro test on purified bovine arginase.
- National Institute of Standards and Technology. (n.d.). DL-Norvaline. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). DL-Norvaline. In NIST Chemistry WebBook.
- Aapptec Peptides. (n.d.). Fmoc-D-Nva-OH [144701-24-6].
- ChemicalBook. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). Z-L-Nva-OH | CAS 21691-44-1.
- Sigma-Aldrich. (n.d.). Fmoc-Nva-OH = 98.0 HPLC 135112-28-6.
- Aapptec Peptides. (n.d.). Fmoc-Nva-OH, N-Fmoc-L-norvaline; CAS 135112-28-6.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. D-Norvaline | C5H11NO2 | CID 439575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Arginase: an old enzyme with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of human arginase I at 1.29-Å resolution and exploration of inhibition in the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and function of arginases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. A synthetic peptide as an allosteric inhibitor of human arginase I and II - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties and Characteristics of Z-D-Nva-OH
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Unique Amino Acid Derivative
In the landscape of peptide synthesis and drug discovery, the strategic selection of building blocks is paramount to achieving desired biological activity and physicochemical properties. Among the vast arsenal of non-proteinogenic amino acids, Z-D-Nva-OH, or N-Benzyloxycarbonyl-D-norvaline, emerges as a compound of significant interest. Its unique structural features, conferred by the D-configuration of the norvaline backbone and the presence of the benzyloxycarbonyl (Z) protecting group, render it a valuable tool in various research applications. This guide, compiled from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of this compound, delving into its core chemical properties, synthesis, and applications, with a particular focus on its role as an enzyme inhibitor. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to effectively harness the potential of this versatile molecule.
Physicochemical Properties of this compound: A Quantitative Overview
A thorough understanding of a compound's physicochemical properties is the bedrock of its successful application in research and development. The benzyloxycarbonyl group in this compound not only serves as a protecting group in peptide synthesis but also significantly influences its solubility and stability[1]. The D-configuration of the norvaline residue can impart enhanced stability against enzymatic degradation in biological systems.
| Property | Value | Source(s) |
| Chemical Name | N-Benzyloxycarbonyl-D-norvaline | [1] |
| Synonyms | Z-D-2-aminovaleric acid, this compound | [1] |
| CAS Number | 42918-89-8 | [1] |
| Molecular Formula | C13H17NO4 | [1] |
| Molecular Weight | 251.28 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 87-94 °C | [1] |
| Optical Rotation | +4.4 ± 1º (c=1.188% in acetone) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage | 0-8°C, desiccated | [1] |
Expert Insight: The reported melting point range suggests that the purity of commercially available this compound may vary. It is imperative for researchers to verify the purity of their material using appropriate analytical techniques, as outlined in Section 4, prior to its use in sensitive applications. The solubility in a range of organic solvents facilitates its use in various reaction conditions, particularly in peptide synthesis.
Synthesis and Purification of this compound: A Step-by-Step Protocol
The synthesis of this compound involves the protection of the amino group of D-norvaline with a benzyloxycarbonyl (Z) group. This is a standard procedure in peptide chemistry, typically achieved by reacting the amino acid with benzyl chloroformate under basic conditions[3][4]. The following protocol is a representative method for the synthesis and purification of this compound.
Synthesis Protocol: Z-protection of D-norvaline
Materials:
-
D-norvaline
-
Sodium carbonate (Na2CO3)
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Deionized water
-
Ice bath
Procedure:
-
Dissolution: In a flask equipped with a magnetic stirrer, dissolve D-norvaline (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath. The basic conditions deprotonate the amino group, making it nucleophilic.
-
Addition of Benzyl Chloroformate: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. The dropwise addition and low temperature are crucial to control the exothermic reaction and prevent side reactions.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. This step protonates the carboxylate group, making the product less water-soluble and facilitating its extraction into an organic solvent.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine. The brine wash helps to remove any remaining water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification Protocol: Recrystallization
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane mixture, and dry under vacuum.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Applications in Research and Drug Development
This compound is a versatile molecule with applications spanning peptide chemistry and enzyme inhibition studies.
Building Block in Peptide Synthesis
The primary application of this compound is as a protected amino acid in peptide synthesis[1]. The Z-group provides robust protection of the α-amino group, preventing its participation in unwanted side reactions during peptide bond formation. The D-configuration is often incorporated into peptide sequences to increase their resistance to proteolytic degradation, thereby enhancing their in vivo half-life.
Expert Insight: While the Z-group is effective, its removal typically requires hydrogenolysis, which may not be compatible with all peptide sequences, particularly those containing sulfur atoms or other reducible functional groups. In such cases, alternative protecting groups like Fmoc or Boc may be more suitable.
Arginase Inhibition
A significant body of research has highlighted the role of norvaline derivatives as inhibitors of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea[5]. By competing with the endogenous substrate L-arginine, arginase inhibitors can increase the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced production of nitric oxide (NO). This mechanism is of therapeutic interest in conditions associated with endothelial dysfunction, such as hypertension and atherosclerosis[6]. L-norvaline has been shown to be a non-selective inhibitor of arginase[5].
Mechanism of Arginase Inhibition:
Caption: this compound as a competitive inhibitor of arginase, increasing L-arginine availability for NO synthesis.
Potential as a Caspase Inhibitor
The benzyloxycarbonyl (Z) group is a common feature in many commercially available caspase inhibitors, such as Z-VAD-FMK[7]. Caspases are a family of cysteine proteases that play a critical role in apoptosis (programmed cell death). The Z-group in these inhibitors typically occupies the S4 pocket of the caspase active site. While direct evidence for this compound as a caspase inhibitor is not yet prominent in the literature, its structural similarity to known caspase inhibitors suggests it may possess inhibitory activity. This presents an intriguing avenue for future research, particularly in the context of apoptosis-related diseases.
Experimental Protocol: Arginase Inhibition Assay
This protocol provides a general framework for assessing the arginase inhibitory activity of this compound.
Materials:
-
Arginase enzyme (e.g., from bovine liver)
-
L-arginine solution
-
Urea assay kit
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of arginase, L-arginine, and a series of dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer, this compound (or vehicle control), and the arginase enzyme solution to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the L-arginine solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction according to the urea assay kit instructions (e.g., by adding an acidic solution).
-
Urea Quantification: Measure the amount of urea produced using the urea assay kit and a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Analytical Characterization of this compound
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following are standard techniques and protocols for its analysis.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique for assessing the purity of this compound and confirming its molecular weight.
Protocol:
-
HPLC System: A standard reverse-phase HPLC system.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the Z-group) and mass spectrometry.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode.
-
Expected m/z: 252.1 [M+H]+.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
~7.3 ppm: A multiplet corresponding to the aromatic protons of the benzyl group.
-
~5.1 ppm: A singlet corresponding to the benzylic protons (-CH₂-).
-
~4.4 ppm: A multiplet corresponding to the α-proton of the norvaline residue.
-
~1.2-1.8 ppm: Multiplets corresponding to the β and γ-protons of the norvaline side chain.
-
~0.9 ppm: A triplet corresponding to the methyl protons of the norvaline side chain.
-
A broad singlet for the carboxylic acid proton.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
~175-180 ppm: Carboxylic acid carbon.
-
~156 ppm: Urethane carbonyl carbon.
-
~127-136 ppm: Aromatic carbons.
-
~67 ppm: Benzylic carbon.
-
~55 ppm: α-carbon of the norvaline residue.
-
~13-35 ppm: Side chain carbons of the norvaline residue.
Analytical Workflow
Caption: A typical analytical workflow for the characterization of this compound.
Conclusion and Future Directions
This compound stands as a valuable and multifaceted tool for researchers in peptide chemistry and drug discovery. Its well-defined physicochemical properties, coupled with established synthetic routes, make it an accessible building block for the creation of novel peptides with enhanced stability. The established role of its parent amino acid, norvaline, as an arginase inhibitor opens up exciting avenues for its application in cardiovascular and neurodegenerative disease research. Furthermore, the structural similarities to known caspase inhibitors suggest a yet-to-be-explored potential in the field of apoptosis research.
Future investigations should focus on quantifying its solubility in a broader range of solvents, performing detailed stability studies, and exploring its inhibitory activity against a panel of caspases. Such data will undoubtedly further solidify the position of this compound as a key molecule in the researcher's toolkit.
References
-
Chem-Impex. Z-D-norvaline. [Link]
-
Creative Bioarray. Caspase Activity Assay. [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. Synthesis of Peptides and Peptidomimetics.
-
MDPI. Methods and protocols of modern solid phase peptide synthesis. [Link]
-
Organic Chemistry Portal. Benzyl Chloroformate - Cbz-Cl. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
Wikipedia. Benzyl chloroformate. [Link]
-
Stack Exchange. Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. [Link]
-
ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
PubMed. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. [Link]
-
PubMed. L-Norvaline, a new therapeutic agent against Alzheimer's disease. [Link]
-
ResearchGate. Solubilities of Norvaline in Water and Organic Solvents, as log C, and... [Link]
-
PubMed Central. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. [Link]
-
MDPI. Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. [Link]
-
PubMed Central. L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease. [Link]
-
Pharmacognosy Journal. Arginase Inhibitory and Antioxidant Activities of Caesalpinia coriaria (Jacq.) Willd. Bark Extract. [Link]
-
PubMed Central. Arginase inhibition by (−)-Epicatechin reverses endothelial cell aging. [Link]
-
ResearchGate. (PDF) ARGINASE INHIBITORY ACTIVITY OF STEM BARK EXTRACTS OF CAESALPINIA TORTUOSA ROXB. [Link]
-
MDPI. Nor-Lignans: Occurrence in Plants and Biological Activities—A Review. [Link]
-
PubMed. Developing and Validating a Fast and Accurate Method to Quantify 18 Antidepressants in Oral Fluid Samples Using SPE and LC-MS-MS. [Link]
-
SciSpace. The solubilities of denatured proteins in different organic solvents. [Link]
-
Frontiers. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. [Link]
-
PubMed Central. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. [Link]
-
OSTI.gov. Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS888. [Link]
-
PubMed Central. Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. [Link]
-
PubMed Central. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]
-
SpectraBase. Norvaline - Optional[1H NMR] - Chemical Shifts. [Link]
-
ResearchGate. Solubility of L-Norvaline in 12 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substance. [Link]
-
PubMed Central. Arginase inhibition by (−)-Epicatechin reverses endothelial cell aging. [Link]
Sources
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl Chloroformate [commonorganicchemistry.com]
- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 5. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 7. creative-bioarray.com [creative-bioarray.com]
An In-Depth Technical Guide to Z-D-Nva-OH for Advanced Research
Abstract
This technical guide provides a comprehensive overview of Z-D-Nva-OH, a protected D-amino acid derivative with significant utility in pharmaceutical and biochemical research. We will delve into its fundamental physicochemical properties, explore its primary applications as a building block in peptide synthesis and as a competitive enzyme inhibitor, and provide a detailed, field-proven protocol for its characterization in an arginase inhibition assay. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their experimental designs.
Core Compound Identification and Physicochemical Properties
This compound, also known as Z-D-Norvaline or (2R)-2-(phenylmethoxycarbonylamino)pentanoic acid, is a non-proteinogenic amino acid derivative.[1] The "Z" designation refers to the benzyloxycarbonyl (Cbz) protecting group attached to the amino group, which enhances the compound's stability and utility in specific synthetic applications, particularly peptide synthesis.[2] This protection prevents unwanted side reactions at the nitrogen terminus during peptide chain elongation.[3]
The core quantitative data for this compound are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 42918-89-8 | [1][2][4] |
| Molecular Weight | 251.28 g/mol | [1][2] |
| Molecular Formula | C₁₃H₁₇NO₄ | [1][2] |
| Appearance | White Powder | [2] |
| Melting Point | 87-94 °C | [2] |
| Storage Conditions | 0-8 °C | [2] |
Molecular Structure Diagram
The structure of this compound features a central chiral carbon, a pentanoic acid backbone, and the critical N-terminal benzyloxycarbonyl group.
Caption: Molecular structure of this compound (CAS 42918-89-8).
Core Applications in Drug Discovery and Development
This compound serves two primary roles in the research landscape: as a synthetic building block and as a bioactive molecule itself.
-
Peptide Synthesis: As an N-protected amino acid, this compound is a valuable component for solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[2][5] The benzyloxycarbonyl (Z) group provides stable protection under various coupling conditions but can be cleanly removed via catalytic hydrogenation, a process that is orthogonal to many side-chain protecting groups.[3] Its inclusion allows for the creation of novel bioactive peptides with tailored properties, potentially enhancing bioavailability, stability, or receptor affinity.[2] This is particularly relevant in developing therapeutics for metabolic and neurodegenerative diseases.[2]
-
Enzyme Inhibition: this compound and its parent compound, norvaline, are recognized as competitive inhibitors of arginase.[2][6] Arginase is a critical enzyme in the urea cycle that hydrolyzes L-arginine to ornithine and urea.[7] By competing with L-arginine for the active site of arginase, this compound can increase the bioavailability of L-arginine for other enzymatic pathways, most notably for nitric oxide synthase (NOS) to produce nitric oxide (NO).[7][8] Since NO is a crucial vasodilator and signaling molecule, arginase inhibitors are actively researched for their therapeutic potential in cardiovascular diseases, cancer, and asthma, where endothelial dysfunction and arginine metabolism are key factors.[2][8]
Featured Experimental Protocol: Arginase Inhibition Assay
To quantitatively assess the inhibitory potential of this compound, a colorimetric arginase activity assay is employed. This protocol is a robust, self-validating system adapted from established methodologies.[9] The assay measures the production of urea, a direct product of the arginase-catalyzed hydrolysis of L-arginine.
Causality and Experimental Rationale
The core principle is to incubate a known amount of arginase enzyme with its substrate, L-arginine, in the presence and absence of the inhibitor (this compound). The reaction is stopped, and a colorimetric agent is added that reacts specifically with the urea produced. The intensity of the color, measured by a spectrophotometer, is directly proportional to the amount of urea and thus to the enzyme's activity. A reduction in color intensity in the presence of this compound indicates inhibition. By testing a range of inhibitor concentrations, an IC₅₀ (half-maximal inhibitory concentration) value can be determined, providing a quantitative measure of the inhibitor's potency.
Step-by-Step Methodology
-
Reagent Preparation:
-
Lysis Buffer (50 mM Tris-HCl, pH 7.5, 0.1% Triton X-100): Prepare and keep on ice. This buffer is used to lyse cells or tissues to release the arginase enzyme. The mild detergent ensures cell membrane disruption without denaturing the enzyme.
-
Arginase Activation Buffer (10 mM MnCl₂ in 50 mM Tris-HCl, pH 7.5): Manganese (Mn²⁺) is a critical cofactor for arginase activity. Pre-incubating the enzyme lysate with this buffer ensures the enzyme is in its fully active state.[10]
-
L-Arginine Substrate (0.5 M, pH 9.7): The high pH is optimal for arginase activity. This is the substrate that the enzyme will convert.
-
Inhibitor Stock Solution (e.g., 10 mM this compound): Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to create a high-concentration stock. Prepare serial dilutions to test a range of final concentrations.
-
Acid Stop Solution (H₂SO₄:H₃PO₄:H₂O at 1:3:7 ratio): This highly acidic solution immediately denatures the enzyme, stopping the reaction at a precise time point.
-
Colorimetric Reagent (9% α-isonitrosopropiophenone in ethanol): This reagent reacts with urea under heat and acidic conditions to produce a colored product.
-
-
Enzyme Activation:
-
In a microcentrifuge tube, mix 25 µL of enzyme source (e.g., cell lysate) with 25 µL of Arginase Activation Buffer.
-
Incubate at 55-60°C for 10 minutes to activate the enzyme.
-
-
Inhibition Reaction:
-
Prepare a set of reaction tubes or a 96-well plate.
-
Test Wells: Add 5 µL of varying concentrations of this compound.
-
Control Wells (100% Activity): Add 5 µL of the solvent used for the inhibitor.
-
Blank Wells (No Enzyme): Add 50 µL of Lysis Buffer.
-
To each well (except the blank), add 50 µL of the activated enzyme solution.
-
Pre-incubate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the L-Arginine Substrate to all wells.
-
Incubate at 37°C for 60 minutes.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 400 µL of the Acid Stop Solution to each well.
-
Add 25 µL of the Colorimetric Reagent to each well.
-
Seal the plate or cap the tubes and heat at 100°C for 45 minutes.
-
Cool the samples in the dark at room temperature for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Transfer 200 µL from each reaction to a new 96-well plate.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (100% activity) well.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Workflow and Mechanistic Diagrams
Visualizing the experimental process and the underlying molecular mechanism is crucial for understanding and execution.
Experimental Workflow Diagram
Caption: Workflow for the colorimetric arginase inhibition assay.
Mechanism of Competitive Inhibition
This compound acts by competing with the natural substrate, L-arginine, for the manganese-containing active site of the arginase enzyme.
Caption: this compound competitively binds to arginase, preventing substrate binding.
Conclusion
This compound is a versatile and valuable chemical tool for drug discovery and biochemical research. Its dual role as a protected amino acid for peptide synthesis and as a competitive arginase inhibitor makes it relevant to a wide range of therapeutic areas, from cardiovascular disease to oncology. The well-defined physicochemical properties and established assay methodologies presented in this guide provide a solid foundation for researchers to confidently incorporate this compound into their studies, enabling the exploration of novel peptide structures and the modulation of the critical L-arginine metabolic pathway.
References
-
Morris, S. M. Jr. (2009). Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma. NIH Public Access. [Link]
-
Kim, N. N., et al. (2011). Arginase inhibition restores NOS coupling and reverses endothelial dysfunction and vascular stiffness in old rats. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
Coin, I., et al. (2007). Synthesis of Peptides. Science of Synthesis. [Link]
-
Chemvill. This compound | 42918-89-8. [Link]
-
Pokrovskiy, M. V., et al. (2012). The mechanism of action of arginase inhibitors. ResearchGate. [Link]
-
Srisailam, S., et al. (2011). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. NIH Public Access. [Link]
-
Pokrovskiy, M. V., et al. (2012). Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. Hindawi. [Link]
-
Wulansari, A., et al. (2018). Inhibitory Effect on Arginase and Total Phenolic Content Determination of Extracts from Different parts of Melastoma malabathricum L. ResearchGate. [Link]
-
AAPPTec. (2010). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Baggio, R., et al. (2001). Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production. PubMed. [Link]
-
Wulansari, A., et al. (2018). Arginase Inhibitory and Antioxidant Activities of Caesalpinia coriaria (Jacq.) Willd. Bark Extract. Pharmacognosy Journal. [Link]
Sources
- 1. precisionfda.org [precisionfda.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chemrxiv.org [chemrxiv.org]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Arginase inhibition restores NOS coupling and reverses endothelial dysfunction and vascular stiffness in old rats - PMC [pmc.ncbi.nlm.nih.gov]
Synonyms for N-alpha-carbobenzoxy-D-norvaline
An In-Depth Technical Guide to N-α-carbobenzoxy-D-norvaline: Synthesis, Characterization, and Application in Peptide Chemistry
Abstract
This technical guide provides a comprehensive overview of N-α-carbobenzoxy-D-norvaline, a crucial building block in modern peptide synthesis and drug development. The document delves into its nomenclature, physicochemical properties, detailed synthesis protocols, and its strategic incorporation into peptide chains. Emphasis is placed on the underlying chemical principles and the impact of the D-norvaline moiety on the biological activity and stability of peptides. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this non-proteinogenic amino acid in their work.
Introduction: The Significance of Non-Proteinogenic Amino Acids in Peptide-Based Drug Design
The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and low toxicity compared to small molecules[1]. However, native peptides often suffer from poor metabolic stability and bioavailability. The incorporation of non-proteinogenic amino acids, such as D-norvaline, is a powerful strategy to overcome these limitations[2][3]. The D-configuration imparts resistance to enzymatic degradation, while the linear side chain of norvaline can modulate the conformational properties of the peptide backbone, influencing its interaction with biological targets[4].
The carbobenzoxy (Cbz or Z) protecting group, introduced by Bergmann and Zervas, was a seminal development in peptide chemistry, enabling controlled, stepwise peptide synthesis[5]. While other protecting groups like Fmoc and Boc are now more common in solid-phase peptide synthesis (SPPS), the Cbz group remains highly relevant, particularly in solution-phase synthesis and for the preparation of peptide fragments[6]. This guide focuses on the D-enantiomer of Cbz-protected norvaline, a reagent of significant interest in the design of novel peptide therapeutics.
Nomenclature and Chemical Identifiers
Precise identification of chemical entities is paramount. N-α-carbobenzoxy-D-norvaline is known by several synonyms and identifiers, which are consolidated in the table below to prevent ambiguity with similar compounds like Cbz-D-valine.
| Identifier Type | Value | Source |
| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)pentanoic acid | PubChem |
| CAS Number | 42918-89-8 | [7] |
| Molecular Formula | C₁₃H₁₇NO₄ | [4] |
| Molecular Weight | 251.28 g/mol | [4] |
| Common Synonyms | N-Cbz-D-norvaline, Z-D-norvaline, Z-D-Nva-OH, (R)-2-(Benzyloxycarbonylamino)pentanoic acid | [7] |
| InChI | InChI=1S/C13H17NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1 | PubChem |
| InChIKey | NSJDRLWFFAWSFP-SFHVURJKSA-N | PubChem |
| Canonical SMILES | CCCNC(=O)OCC1=CC=CC=C1 | PubChem |
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-α-carbobenzoxy-D-norvaline is essential for its effective use in synthesis and purification.
| Property | Value | Source |
| Appearance | White to off-white powder or crystalline solid | [8][9] |
| Melting Point | 88 °C | [9] |
| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents. | [8] |
| Specific Rotation ([α]D) | Data not consistently available in searched literature. | |
| pKa | ~4.00 (Predicted) | [8] |
Spectral Data:
-
¹H NMR: The proton NMR spectrum of N-Cbz-DL-norvaline shows characteristic signals for the aromatic protons of the benzyl group (typically around 7.3 ppm), the benzylic protons (around 5.1 ppm), the α-proton of the amino acid, and the aliphatic protons of the norvaline side chain. The labile N-H and O-H protons may appear as broad signals with variable chemical shifts[10].
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons of the benzyl group, the benzylic carbon, and the aliphatic carbons of the norvaline backbone and side chain[11].
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H and O-H stretching vibrations, C=O stretching of the carbamate and carboxylic acid, and aromatic C-H and C=C stretching from the benzyl group.
Synthesis and Purification
The synthesis of N-α-carbobenzoxy-D-norvaline is typically achieved via the Schotten-Baumann reaction, which involves the acylation of the amino group of D-norvaline with benzyl chloroformate under basic conditions.
Synthesis of N-α-carbobenzoxy-D-norvaline
This protocol details the synthesis of N-α-carbobenzoxy-D-norvaline from D-norvaline.
Materials:
-
D-norvaline
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Dissolution: In a reaction flask equipped with a magnetic stir bar, dissolve D-norvaline (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution in an ice bath[12].
-
Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C[12].
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours[12].
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate[12].
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of the product should form[12].
-
Extraction: Extract the product with ethyl acetate (3x volumes of the aqueous layer)[12].
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-α-carbobenzoxy-D-norvaline[12].
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white crystalline solid. The purity of the final product should be assessed by analytical techniques such as HPLC and NMR spectroscopy[13].
Caption: Synthesis workflow for N-α-carbobenzoxy-D-norvaline.
Application in Peptide Synthesis
N-α-carbobenzoxy-D-norvaline is a valuable building block in solution-phase peptide synthesis. The following protocol outlines a typical coupling reaction.
Solution-Phase Peptide Coupling
This protocol describes the coupling of N-α-carbobenzoxy-D-norvaline to an amino acid ester.
Materials:
-
N-α-carbobenzoxy-D-norvaline
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS) or other activator
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Activation: In a reaction flask, dissolve N-α-carbobenzoxy-D-norvaline (1.0 equivalent) and NHS (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DCC (1.0 equivalent) and stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in DCM and add DIPEA (1.1 equivalents) to neutralize the salt. Add the filtered solution of the activated N-α-carbobenzoxy-D-norvaline to the amino acid ester solution. Stir the reaction mixture at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified by column chromatography on silica gel.
Caption: Workflow for solution-phase peptide coupling.
Deprotection of the Cbz Group
The removal of the Cbz group is a critical step in peptide synthesis to allow for chain elongation. The most common method is catalytic hydrogenolysis.
Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group using hydrogen gas and a palladium catalyst.
Materials:
-
Cbz-protected peptide
-
Methanol or ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Protocol:
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected peptide (1.0 equivalent) in methanol or ethanol[8].
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)[8].
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature[8].
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care while wet[8].
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected peptide[8].
Caption: Cbz deprotection via catalytic hydrogenolysis.
Role in Drug Discovery and Mechanistic Insights
The incorporation of D-norvaline into peptides can significantly enhance their therapeutic potential. D-amino acids are not recognized by most proteases, leading to a substantial increase in the peptide's half-life in vivo[3].
Furthermore, norvaline itself has been shown to exhibit biological activity, most notably as an inhibitor of the enzyme arginase[14]. By inhibiting arginase, norvaline increases the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS). This leads to increased production of nitric oxide (NO), a potent vasodilator. This mechanism is being explored for the treatment of cardiovascular diseases and other conditions where enhanced blood flow is beneficial[14].
When incorporated into a peptide sequence, the D-norvaline residue can influence the peptide's secondary structure, potentially leading to improved receptor binding affinity and selectivity. The linear, unbranched side chain of norvaline provides a different steric profile compared to its isomer, valine, which can be exploited in structure-activity relationship (SAR) studies to fine-tune the pharmacological properties of a peptide lead[6][15].
Conclusion
N-α-carbobenzoxy-D-norvaline is a versatile and valuable building block for the synthesis of modified peptides with enhanced therapeutic properties. Its straightforward synthesis, well-established use in peptide coupling reactions, and the beneficial effects of the D-norvaline moiety on peptide stability and biological activity make it an important tool for researchers in drug discovery and development. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in the design and synthesis of next-generation peptide therapeutics.
References
-
LifeTein. (2025, May 29). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. Retrieved from [Link]
-
Total-Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (R)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (S)-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid hydrochloride. Retrieved from [Link]
-
Yuhan Chemical. (n.d.). (R)-2-(((benzyloxy)carbonyl)amino)pentanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). N-alpha-Benzyloxycarbonyl-D-valine. Retrieved from [Link]
-
PubChem. (n.d.). D-Norvaline. Retrieved from [Link]
-
Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]
-
Mol, J. C. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molbank, 2020(4), M1173. [Link]
-
Mamos, P., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. International Journal of Molecular Sciences, 23(21), 13419. [Link]
-
PubChem. (n.d.). DL-norvaline. Retrieved from [Link]
-
Pysh, E. S., & Toniolo, C. (1977). Conformational analysis of protected norvaline oligopeptides by high resolution proton magnetic resonance. Journal of the American Chemical Society, 99(19), 6211–6215. [Link]
- Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.
-
Current Protocols in Protein Science. (2001). Introduction to Peptide Synthesis. [Link]
-
Rojas Lab. (2019, March 10). Exercise Physiology | L-Norvaline Functions and Catabolism [Video]. YouTube. [Link]
-
PubChem. (n.d.). L-Norvaline. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. Polymers, 3(1), 236-267. [Link]
-
SpectraBase. (n.d.). (S)-2-Benzyloxycarbonylamino-4-oxo-pentanoic acid methyl ester. Retrieved from [Link]
-
ChemWhat. (n.d.). N-CARBOBENZOXY-DL-NORVALINE CAS#: 21691-43-0. Retrieved from [Link]
-
SpectraBase. (n.d.). L-Norvaline, N-isopropyloxycarbonyl-, methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN100516025C - A method for synthesizing D-norvaline with n-valeric acid.
- Google Patents. (n.d.). CN101508654B - Synthesis method of D, L-norvaline.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Gentile, F., et al. (2020). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. Polymers, 12(11), 2538. [Link]
-
MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]
-
PNAS. (2025, June 27). De novo design of D-peptide ligands: Application to influenza virus hemagglutinin. Retrieved from [Link]
-
Otvos, L. (2008). Peptide-based drug design: here and now. Methods in molecular biology (Clifton, N.J.), 494, 1–6. [Link]
-
Fosgerau, K., & Hoffmann, T. (2015). Current challenges in peptide-based drug discovery. Drug discovery today, 20(1), 122–128. [Link]
-
ResearchGate. (n.d.). Role of Bioinformatics in Peptide‐Based Drug Design and Its Serum Stability. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Preparation of optical active aliphatic a-amino acid from fatty acid: Synthesis of L-norvaline and D-norvaline. Retrieved from [Link]
-
Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]
Sources
- 1. Showing Compound Norvaline (FDB005441) - FooDB [foodb.ca]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US20160024143A1 - Deprotection method - Google Patents [patents.google.com]
- 6. Structure-activity relationships of the antimicrobial peptide natural product apidaecin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (R)-2-(((benzyloxy)carbonyl)amino)pentanoic acid,42918-89-8-FDC Chemical-FDC Chemical [fdc-chemical.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. CN100516025C - A method for synthesizing D-norvaline with n-valeric acid - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
- 15. Peptide scanning for studying structure-activity relationships in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of Z-D-Nva-OH for Researchers and Drug Development Professionals
Introduction
Z-D-Nva-OH, or N-Benzyloxycarbonyl-D-norvaline, is a protected amino acid of significant interest in peptide synthesis and the development of therapeutic agents, particularly in the field of caspase inhibition. The D-configuration of the norvaline residue can confer unique pharmacological properties, including increased enzymatic stability. A fundamental yet critical parameter for the effective use of this compound in any research or development setting is its solubility in various solvents. This guide provides a comprehensive technical overview of the solubility of this compound, grounded in its physicochemical properties, and offers a detailed experimental protocol for its determination. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently handle and utilize this compound in their work.
The Physicochemical Drivers of this compound Solubility
The solubility of a compound is intrinsically linked to its molecular structure. In the case of this compound, two primary moieties dictate its interactions with different solvents: the bulky, aromatic benzyloxycarbonyl (Z) protecting group and the D-norvaline residue.
-
The Benzyloxycarbonyl (Z) Group: This group is largely nonpolar and hydrophobic due to the presence of the benzene ring. This characteristic suggests a favorable interaction with nonpolar and moderately polar aprotic organic solvents. The Z-group's ability to engage in π-π stacking can also influence its solubility and potential for aggregation at higher concentrations.
-
The D-Norvaline Residue: Norvaline itself is an amino acid with a linear four-carbon side chain, contributing to the overall hydrophobicity of the molecule. The presence of the carboxylic acid group, however, introduces a potential site for hydrogen bonding, particularly in its deprotonated form. The overall solubility will be a balance between the hydrophobic nature of the Z-group and the norvaline side chain, and the hydrogen bonding capability of the carboxylic acid. The pKa of the carboxylic acid is predicted to be around 4.0, meaning it will be predominantly in its neutral, less water-soluble form at acidic to neutral pH.[1]
The interplay of these structural features suggests that this compound will exhibit limited solubility in highly polar protic solvents like water, especially at neutral pH, and will be more readily soluble in a range of organic solvents.
Qualitative Solubility Profile
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1] | The polar aprotic nature of DMSO can effectively solvate both the polar carboxylic acid group and the nonpolar Z-group. |
| Acetone | Soluble[1] | Acetone's moderate polarity allows for favorable interactions with the this compound molecule. | |
| N,N-Dimethylformamide (DMF) | Likely Soluble | DMF is a common solvent for protected amino acids and peptides due to its high polarity and aprotic nature.[2][3] | |
| Chlorinated | Dichloromethane (DCM) | Soluble[1] | The nonpolar nature of DCM readily dissolves the hydrophobic Z-group and norvaline side chain. |
| Chloroform | Soluble[1] | Similar to DCM, chloroform is an effective solvent for nonpolar compounds. | |
| Ester | Ethyl Acetate | Soluble[1] | Ethyl acetate's moderate polarity and ability to act as a hydrogen bond acceptor make it a suitable solvent. |
| Polar Protic | Water | Sparingly Soluble to Insoluble | The large hydrophobic Z-group and norvaline side chain limit solubility in water. Solubility may increase at higher pH due to deprotonation of the carboxylic acid. The solubility of the unprotected amino acid norvaline is higher in water.[4] |
| Methanol | Likely Soluble | Methanol's ability to hydrogen bond and its organic character should allow for the dissolution of this compound. | |
| Ethanol | Likely Soluble | Similar to methanol, ethanol should be a suitable solvent. |
Experimental Protocol for Quantitative Solubility Determination
To empower researchers to ascertain the precise solubility of this compound in their specific solvent systems, the following robust and self-validating protocol is provided. This method is based on the principle of reaching equilibrium saturation at a controlled temperature.[5]
Materials and Equipment
-
This compound (solid powder)
-
Solvent of interest (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Vortex mixer
-
Water bath sonicator
-
Thermostatically controlled shaker or incubator
-
Micropipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or another suitable quantitative analytical technique.
Step-by-Step Methodology
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the solvent to prepare a stock solution of a high, known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Analyze the calibration standards by HPLC to generate a calibration curve of peak area versus concentration.
-
-
Sample Preparation for Solubility Testing:
-
Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Record the exact weight of the this compound added.
-
Add a known volume of the solvent of interest to the vial.
-
-
Equilibration:
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.
-
-
Phase Separation:
-
After equilibration, carefully remove the vial from the shaker. Allow the undissolved solid to settle.
-
Visually confirm the presence of undissolved solid to ensure saturation.
-
Carefully withdraw an aliquot of the supernatant using a micropipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample by HPLC under the same conditions as the calibration standards.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or M).
-
Experimental Workflow Diagram
Caption: Workflow for quantitative solubility determination.
Data Interpretation and Reporting
For accurate and reproducible science, it is essential to report solubility data in a standardized format. The following table provides a template for recording and presenting your experimental findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) | Method of Analysis | Observations |
| e.g., DMSO | 25 | HPLC-UV | Clear, colorless solution | ||
| e.g., Dichloromethane | 25 | HPLC-UV | |||
| e.g., Water | 25 | HPLC-UV | Insoluble particles remained | ||
| e.g., Ethanol | 25 | HPLC-UV |
Troubleshooting Poor Solubility
In instances where this compound exhibits poor solubility in a desired solvent, the following strategies can be employed.
-
Gentle Heating: For some systems, gently warming the solvent can increase the rate of dissolution and the solubility limit. However, care must be taken to avoid thermal degradation of the compound. Always check the thermal stability of this compound before applying heat.
-
Sonication: Using a water bath sonicator can help to break up aggregates of the solid powder and increase the surface area available for dissolution, thereby accelerating the process.[6]
-
pH Adjustment (for aqueous solutions): For aqueous or partially aqueous solutions, increasing the pH above the pKa of the carboxylic acid (approximately 4.0) will deprotonate it, forming a more polar carboxylate salt which is likely to have a higher aqueous solubility.
-
Co-solvents: If this compound is insoluble in a single solvent, a mixture of solvents (co-solvents) can be effective. For example, for aqueous applications, adding a small amount of a water-miscible organic solvent like DMSO or ethanol can significantly improve solubility.
Troubleshooting Flowchart
Caption: Troubleshooting guide for poor solubility.
Conclusion
Understanding the solubility of this compound is paramount for its successful application in research and drug development. This guide has provided a detailed analysis of the physicochemical factors governing its solubility, a qualitative overview of its expected behavior in common laboratory solvents, and a robust, step-by-step protocol for its quantitative determination. By leveraging the information and methodologies presented herein, scientists can confidently prepare solutions of this compound with a clear understanding of its solubility profile, thereby ensuring the accuracy and reproducibility of their experimental outcomes.
References
- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International journal of peptide and protein research, 48(4), 374–376.
- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732.
- Narita, M., Fukunaga, T., Wakabayashi, A., Ishikawa, K., & Nakano, H. (1984). A predictive method of solubility for protected peptide fragments of globular proteins. International journal of peptide and protein research, 24(6), 580–587.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.
- Zhao, Y., et al. (2022). Solubility and Solvent Effect Analysis of N -Benzyloxycarbonyl- l -tryptophan in 12 Monosolvent Systems at Multiple Temperatures.
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 42918-89-8 Name: -. Retrieved from [Link]
-
Solubility of Things. (n.d.). Norvaline. Retrieved from [Link]
-
AF BioChem. (n.d.). Z-Nva-OH,21691-44-1. Retrieved from [Link]
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
- Hörter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced drug delivery reviews, 46(1-3), 75–87.
-
ResearchGate. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
Ohio Department of Natural Resources. (n.d.). Safety Data Sheets (SDS). Retrieved from [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilities of Norvaline in Water and Organic Solvents, as log C, and.... Retrieved from [Link]
-
ChemWhat. (n.d.). Z-NVA-OH CAS#: 21691-44-1. Retrieved from [Link]
-
OUCI. (n.d.). Physicochemical properties/descriptors governing the solubility and partitioning of chemicals in water-solvent-gas syst.... Retrieved from [Link]
-
OUCI. (n.d.). Drug Solubility Assessment. Retrieved from [Link]
Sources
- 1. Z-NVA-OH | 21691-44-1 [amp.chemicalbook.com]
- 2. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
Storage and stability guidelines for Z-D-Nva-OH
An In-Depth Technical Guide to the Storage and Stability of Z-D-Nva-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyloxycarbonyl-D-norvaline (this compound) is a critical protected amino acid intermediate used in the synthesis of complex peptides and active pharmaceutical ingredients (APIs). Its purity and stability are paramount to ensuring the successful synthesis and efficacy of the final product. This guide provides a comprehensive overview of the chemical properties, optimal storage conditions, and inherent stability of this compound. Furthermore, it outlines a systematic, field-proven approach to stability assessment through forced degradation studies, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. Detailed experimental protocols and the underlying scientific rationale are provided to empower researchers to maintain the integrity of this key synthetic building block.
Foundational Chemical & Physical Properties
A thorough understanding of the fundamental properties of this compound is the first step in establishing appropriate handling and storage protocols. The molecule consists of the non-proteinogenic amino acid D-norvaline, where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.
| Property | Value | Source |
| Chemical Name | N-Benzyloxycarbonyl-D-norvaline | [Internal] |
| Synonyms | N-Cbz-D-norvaline, Z-D-Val-OH* (Note: Valine synonym is sometimes used but is technically incorrect) | TCI |
| CAS Number | 42918-89-8 | Fisher Sci |
| Molecular Formula | C₁₃H₁₇NO₄ | SCBT[1] |
| Molecular Weight | 251.28 g/mol | SCBT[1] |
| Appearance | White to off-white crystalline powder | TCI |
| Purity (Typical) | ≥98.0% | TCI |
Prudent Storage and Handling Protocols
The primary objective of any storage protocol is to mitigate the risk of chemical degradation by controlling the compound's environment. For this compound, a solid, crystalline substance, the principal environmental threats are moisture, excessive heat, and, to a lesser extent, light.
Recommended Storage Conditions
Long-term stability of this compound is best achieved under controlled conditions. Based on supplier recommendations and general best practices for protected amino acids, the following conditions are advised:
-
Temperature: Store in a refrigerator at 2°C to 8°C . While some suppliers may indicate room temperature storage is acceptable for short periods, refrigerated conditions are unequivocally superior for minimizing any potential long-term degradation kinetics.[2]
-
Atmosphere: Store in a tightly sealed container to protect from moisture. The hygroscopic nature of many amino acid derivatives means that water absorption can not only reduce the purity per unit mass but also potentially facilitate hydrolytic degradation pathways over extended periods. For high-value reference standards or cGMP material, storage under an inert atmosphere (e.g., argon or nitrogen) is a best practice.
-
Light: Store in a dark place or in an amber vial to protect from light. While the molecule does not contain highly photosensitive chromophores, this precaution prevents any potential photolytic degradation.
Safe Handling and Personal Protective Equipment (PPE)
According to its Safety Data Sheet (SDS), this compound (CAS 42918-89-8) is not considered a hazardous chemical under the 2012 OSHA Hazard Communication Standard. However, as a matter of good laboratory practice, direct contact with the solid and inhalation of dust should always be avoided.
-
Engineering Controls: Handle in a well-ventilated area. For weighing and transferring large quantities, a chemical fume hood is recommended.
-
Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side-shields or goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 (or better) dust mask should be used.[2]
-
Skin and Body Protection: Wear a standard laboratory coat.
-
In-Depth Stability Profile of this compound
The stability of this compound is governed by the chemical robustness of its constituent parts: the benzyloxycarbonyl (Z) protecting group, the D-norvaline backbone, and its alkyl side chain.
The Benzyloxycarbonyl (Z) Group: A Stable Guardian
The Z-group is a cornerstone of peptide chemistry precisely because of its favorable stability profile.[3] It is robust under the conditions of peptide coupling and mild basic or acidic treatments used for the removal of other protecting groups (e.g., Boc or Fmoc). However, it possesses specific labilities that define its degradation pathways.
-
Acidic Conditions: The Z-group is susceptible to cleavage under strong, anhydrous acidic conditions. The most common reagent for this is hydrogen bromide in acetic acid (HBr/HOAc).[4] It is generally stable to weaker acids like trifluoroacetic acid (TFA) under conditions typically used for Boc-group removal.
-
Basic Conditions: The Z-group is stable to weak bases, such as the piperidine solutions used for Fmoc-group removal.[5] It is not considered a base-labile protecting group.
-
Hydrogenolysis: This is the most common and mildest method for Z-group cleavage. Catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) efficiently cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide.
-
Thermal Stress: The Z-group is known to be thermally stable and does not undergo cleavage upon heating under typical laboratory conditions.
The D-Norvaline Moiety: An Inert Core
The D-norvaline component of the molecule is inherently stable.
-
Side Chain: The n-propyl side chain is a simple, unfunctionalized alkyl group. It is not susceptible to the common degradation pathways that affect more complex amino acid residues, such as the oxidation of methionine or tryptophan, or the deamidation of asparagine and glutamine.
-
Chiral Integrity: Racemization at the alpha-carbon is a potential concern for all amino acids. However, under the recommended neutral or mildly acidic storage conditions and in its solid state, the risk of racemization for this compound is negligible.
The primary theoretical degradation pathway for the molecule as a whole would involve the cleavage of the Z-group, resulting in the formation of D-norvaline.
Experimental Protocol: Forced Degradation Study
This protocol is a self-validating system; its successful execution demonstrates the inherent stability of the molecule under various stresses and confirms the analytical method's utility.
Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating HPLC method.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or Trifluoroacetic Acid, TFA)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
HPLC system with UV detector (and ideally a Mass Spectrometer)
-
C18 reverse-phase HPLC column
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. This mixed solvent system ensures solubility.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid powder in a 70°C oven for 48 hours. Also, subject 2 mL of the stock solution to 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and 2 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Control Sample: Keep 2 mL of the stock solution at 4°C, protected from light.
-
-
Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of NaOH and HCl, respectively. Dilute all samples (including controls and stressed samples) to a final concentration of ~0.1 mg/mL with the mobile phase.
-
HPLC-UV/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the benzene ring of the Z-group). If available, MS detection will provide mass information for any new peaks.
-
Injection Volume: 10 µL.
-
-
Data Evaluation and Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation by comparing the peak area of this compound in the stressed sample to the control.
-
Assess for the appearance of new peaks (degradation products). A stability-indicating method is one that can resolve these new peaks from the main this compound peak.
-
If MS is used, analyze the mass-to-charge ratio of new peaks to aid in their identification.
-
Expected Results and Causality
-
Acid/Base Stress: Given the known lability of the Z-group to strong acid, some degradation is expected under the HCl condition, yielding a peak corresponding to D-norvaline. Minimal to no degradation is expected under the mild basic condition, demonstrating the Z-group's base stability.
-
Oxidative Stress: No significant degradation is anticipated. The molecule lacks easily oxidizable functional groups like thiols (cysteine) or thioethers (methionine). This test validates the compound's robustness against oxidative stress.
-
Thermal/Photolytic Stress: Minimal degradation is expected, confirming the high intrinsic stability of the solid compound and the Z-group's thermal resilience.
Conclusion
This compound is an intrinsically stable molecule, a property critical for its role as a building block in pharmaceutical synthesis. Its primary vulnerabilities are cleavage of the benzyloxycarbonyl group under conditions of catalytic hydrogenolysis or strong acid, which are not encountered during proper storage. Optimal stability is maintained by storing the solid compound at 2-8°C, protected from moisture and light . The forced degradation protocol outlined in this guide serves as a robust, self-validating system. It not only confirms the stability profile of this compound but also establishes an analytical method capable of ensuring its purity and integrity throughout the drug development lifecycle, thereby upholding the principles of scientific integrity and trustworthiness.
References
-
Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation (ICH). [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]
-
Thermal deprotection: a sustainable and efficient strategy for synthesising α-polylysine adsorbents. RSC Publishing. [Link]
-
Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis. Preprints.org. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total-Synthesis.com. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
Sources
An In-Depth Technical Guide to Caspase Inhibition in Biological Systems: Mechanisms, Applications, and Key Research Tools
This guide provides a comprehensive overview of the mechanisms of caspase inhibition and its critical role in the study of apoptosis and inflammation. While the initial query focused on Z-D-Nva-OH, our extensive review of the scientific literature indicates that this compound is primarily utilized as a derivative of the non-proteinogenic amino acid D-norvaline in peptide synthesis and is not characterized as a direct caspase inhibitor.[1][2] Therefore, this guide will focus on well-established, potent caspase inhibitors to provide researchers, scientists, and drug development professionals with a robust and accurate understanding of this critical area of study.
The Central Role of Caspases in Cellular Fate
Caspases are a family of cysteine-aspartic proteases that play essential roles in programmed cell death (apoptosis) and inflammation.[3][4] They are synthesized as inactive zymogens (pro-caspases) and, upon activation, cleave specific substrate proteins, leading to a cascade of events that culminate in distinct cellular outcomes.
Caspases can be broadly categorized into two main groups based on their function:
-
Initiator Caspases: These include caspase-2, -8, -9, and -10. They are activated by specific signaling complexes and are responsible for initiating the apoptotic cascade by cleaving and activating effector caspases.
-
Effector Caspases: This group includes caspase-3, -6, and -7. Once activated by initiator caspases, they execute the apoptotic program by cleaving a wide range of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.
-
Inflammatory Caspases: Caspase-1, -4, -5, and -11 are key players in the innate immune response.[3] They are activated within large multiprotein complexes called inflammasomes and are responsible for the processing and maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[5][6]
The intricate and often overlapping roles of caspases in maintaining cellular homeostasis and driving disease processes make their targeted inhibition a cornerstone of modern biological research and therapeutic development.
Mechanisms of Action of Key Caspase Inhibitors
The study of caspase function has been greatly facilitated by the development of specific inhibitors. These molecules have been instrumental in elucidating the roles of individual caspases in various signaling pathways.
Pan-Caspase Inhibitors: Broad-Spectrum Tools for Apoptosis Research
Pan-caspase inhibitors are invaluable tools for determining whether a particular cellular process is caspase-dependent.
-
Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone): This is the most widely used and cited pan-caspase inhibitor.[3][7] It is a cell-permeable, irreversible inhibitor that binds to the catalytic site of most caspases.[7] The fluoromethylketone (FMK) moiety forms a covalent bond with the active site cysteine of the caspase, rendering it inactive.
Specific Caspase Inhibitors: Dissecting Individual Caspase Functions
To investigate the roles of specific caspases, researchers utilize inhibitors with greater selectivity.
-
Z-YVAD-FMK (Carbobenzoxy-Tyrosyl-Valyl-Alanyl-Aspartyl-fluoromethylketone): This is a selective and irreversible inhibitor of caspase-1. Its peptide sequence is designed to mimic the preferred cleavage site of caspase-1, providing a degree of selectivity over other caspases.[8]
-
Belnacasan (VX-765): A potent and selective, orally bioavailable inhibitor of caspase-1.[8][9] It is a prodrug that is converted to its active form, VRT-043198, in the body. VX-765 has been investigated in clinical trials for the treatment of inflammatory diseases.[5]
The following table summarizes the key characteristics of these representative caspase inhibitors:
| Inhibitor | Target Caspase(s) | Mechanism of Action | Common Applications |
| Z-VAD-FMK | Pan-Caspase | Irreversible, covalent modification of the active site cysteine | General inhibitor of apoptosis; determining caspase dependency of a cellular process[3][7] |
| Z-YVAD-FMK | Primarily Caspase-1 | Irreversible, covalent modification of the active site cysteine | Inhibition of the inflammasome pathway; studying the roles of caspase-1 in inflammation[8] |
| Belnacasan (VX-765) | Caspase-1 | Reversible, covalent modification of the active site cysteine (active form) | Preclinical and clinical studies of inflammatory diseases[5][8][9] |
Visualizing the Pathways: Apoptosis and Inflammasome Activation
The following diagrams illustrate the points of action for caspase inhibitors within the apoptotic and inflammasome pathways.
Figure 1: Simplified overview of the extrinsic and intrinsic apoptosis pathways, highlighting the broad inhibitory action of Z-VAD-FMK.
Figure 2: The two-signal model of NLRP3 inflammasome activation, indicating the specific inhibition of caspase-1 by Z-YVAD-FMK.
Experimental Protocols for Studying Caspase Inhibition
To rigorously assess the efficacy and mechanism of caspase inhibitors, a combination of biochemical and cell-based assays is essential.
Caspase Activity Assays
These assays directly measure the enzymatic activity of specific caspases in cell lysates or purified systems.
Principle: A specific peptide substrate for the caspase of interest is conjugated to a reporter molecule (a fluorophore or a chromophore). Upon cleavage of the peptide by the active caspase, the reporter is released, and the resulting signal is proportional to the caspase activity.
Step-by-Step Methodology (Fluorometric Assay):
-
Prepare Cell Lysates:
-
Culture cells to the desired density and treat with the apoptotic stimulus and/or caspase inhibitor for the appropriate duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Determine Protein Concentration:
-
Measure the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading.
-
-
Set up the Assay:
-
In a 96-well microplate, add the cell lysate to each well.
-
Add the specific fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7, Ac-YVAD-AFC for caspase-1).
-
Incubate the plate at 37°C, protected from light.
-
-
Measure Fluorescence:
-
Measure the fluorescence at appropriate excitation and emission wavelengths at multiple time points.
-
The rate of increase in fluorescence is proportional to the caspase activity.
-
-
Data Analysis:
-
Calculate the caspase activity, often expressed as relative fluorescence units (RFU) per microgram of protein per unit of time.
-
Compare the activity in treated samples to untreated and vehicle controls.
-
Western Blotting for Apoptosis Markers
Western blotting is a fundamental technique to visualize the cleavage of caspases and their downstream substrates, providing qualitative and semi-quantitative data on the activation of apoptotic pathways.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the protein of interest.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare cell lysates as described for the caspase activity assay.
-
Determine the protein concentration of each sample.
-
-
Gel Electrophoresis:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein into the wells of a polyacrylamide gel (SDS-PAGE).
-
Run the gel to separate the proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-caspase-3, anti-PARP). Use antibodies that can detect both the full-length and cleaved forms.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
The appearance of cleaved forms of caspases (e.g., the p17/p19 and p12 subunits of caspase-3) or the cleavage of substrates like PARP (from 116 kDa to 89 kDa) indicates caspase activation.
-
A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading across all lanes.
-
Conclusion
The targeted inhibition of caspases is a powerful approach for both fundamental research and the development of novel therapeutics for a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. While a multitude of peptide-based inhibitors have been developed, it is crucial for researchers to select the appropriate tool for their specific application and to validate their findings using multiple experimental approaches. A thorough understanding of the mechanisms of action of these inhibitors, coupled with rigorous experimental design, is paramount to advancing our knowledge of the intricate roles of caspases in health and disease.
References
-
National Center for Biotechnology Information (2010). A small molecule inhibitor of Caspase 1. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
-
ChemWhat. Z-NVA-OH CAS#: 21691-44-1. Available at: [Link]
-
InvivoGen. Z-VAD-FMK - Pan-Caspase inhibitor. Available at: [Link]
-
Latz, E., Tschopp, J., & Golenbock, D. T. (2013). The inflammasomes: current understanding and open questions. Journal of molecular medicine, 91(5), 595–605. Available at: [Link]
-
Ratajczak, M. Z., & Kucia, M. (2020). The Nlrp3 inflammasome as a “rising star” in studies of normal and malignant hematopoiesis. Leukemia, 34(4), 957–967. Available at: [Link]
-
Groslambert, M., & Py, B. F. (2018). Activation and Pharmacological Regulation of Inflammasomes. International journal of molecular sciences, 19(12), 3806. Available at: [Link]
- Journal of Graphic Novels and Comics. (2025). Volume 16, Issue 6. Taylor & Francis Online.
-
Pélissier, Y., & Oury, B. (2015). Inflammasomes and Natural Ingredients towards New Anti-Inflammatory Agents. Molecules, 20(10), 18274–18296. Available at: [Link]
-
G500. g500 – g500 network. Available at: [Link]
-
mindflux. (2020). Embers XD. Nexus Mods. Available at: [Link]
-
Fanproj. Hindi Af Somali | Fanproj Tv - Hindi Afsomali - Fanproj Afsomali | StreamNxt Fanproj. Available at: [Link]
-
Nuffield Department of Medicine. (2024). New study maps the crucial factors in inflammation control. Available at: [Link]
Sources
- 1. This compound | 42918-89-8 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. invivogen.com [invivogen.com]
- 4. Caspase Inhibitors Products: R&D Systems [rndsystems.com]
- 5. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inflammasomes: current understanding and open questions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Inhibitor Z-VAD-FMK [promega.jp]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Z-D-Nva-OH for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Z-D-Nva-OH, a valuable tool for researchers in the fields of apoptosis, inflammation, and drug development. We will delve into its chemical properties, mechanism of action, and practical applications, with a focus on providing actionable insights for laboratory professionals. This document is designed to be a self-contained resource, offering both theoretical knowledge and practical guidance for the procurement and use of this important research chemical.
Introduction to this compound: A Modified Amino Acid with Significance in Cellular Signaling
This compound, chemically known as (R)-2-((((Benzyloxy)carbonyl)amino)pentanoic acid, is a synthetic derivative of the non-proteinogenic amino acid D-norvaline. The presence of a benzyloxycarbonyl (Z) protecting group on the alpha-amino group enhances its stability and utility in various biochemical applications. While primarily utilized in peptide synthesis as a building block for creating novel peptides, its structural characteristics also lend it to the study of enzyme inhibition, particularly in the context of cellular signaling pathways.
In the broader landscape of drug discovery and development, compounds like this compound are instrumental in elucidating the complex mechanisms of diseases characterized by aberrant cellular processes. Its potential role as a modulator of enzymatic activity makes it a person of interest in the investigation of therapeutic agents for a range of conditions, from neurodegenerative disorders to cancer.
Chemical Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings. The following table summarizes its key characteristics.
| Property | Value |
| Synonyms | Z-D-2-aminovaleric acid, (R)-2-((((Benzyloxy)carbonyl)amino)pentanoic acid) |
| CAS Number | 42918-89-8 |
| Molecular Formula | C₁₃H₁₇NO₄ |
| Molecular Weight | 251.28 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% (HPLC) |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol. Limited solubility in water. |
| Storage | Store at 2-8°C in a dry, well-ventilated place. |
Mechanism of Action: A Potential Modulator of Caspase Activity
While this compound is widely recognized for its role in peptide synthesis, its structural similarity to certain amino acid residues within enzyme active sites suggests a potential role as an enzyme inhibitor. Of particular interest is its potential to interact with caspases, a family of cysteine-aspartic proteases that are central executioners of apoptosis, or programmed cell death.
The initiation and execution of apoptosis are tightly regulated by a cascade of caspase activation. Dysregulation of this pathway is implicated in a multitude of diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Therefore, molecules that can modulate caspase activity are invaluable research tools and potential therapeutic leads.
The proposed mechanism of action for this compound as a caspase inhibitor is through competitive binding to the active site of these enzymes. The norvaline side chain can mimic the natural substrate residues, while the benzyloxycarbonyl group can provide additional interactions, leading to the inhibition of the caspase's proteolytic activity.
The Caspase Signaling Pathway
To appreciate the significance of a caspase inhibitor, it is essential to understand the signaling cascade they modulate. The following diagram illustrates the major pathways of caspase activation.
Caption: The Caspase Activation Signaling Pathway.
Supplier and Purchasing Information: A Guide for Researchers
The quality and purity of research chemicals are critical for obtaining reliable and reproducible experimental results. Therefore, the selection of a reputable supplier for this compound is a crucial first step.
Criteria for Selecting a Reputable Supplier
When evaluating potential suppliers, consider the following factors:
-
Transparency and Documentation: A trustworthy supplier will provide comprehensive product information, including a detailed Certificate of Analysis (CoA) for each batch. The CoA should include information on purity (as determined by methods such as HPLC or NMR), appearance, and other relevant analytical data.
-
Reputation and Reviews: Look for suppliers with a long-standing presence in the scientific community and positive reviews from other researchers. Companies that are frequently cited in peer-reviewed publications are often a good choice.
-
Customer and Technical Support: A reliable supplier will have a knowledgeable customer service and technical support team that can answer your questions about the product, its handling, and its applications.
-
Packaging and Shipping: Ensure the supplier provides appropriate packaging to maintain the integrity of the compound during transit and complies with all relevant shipping regulations for chemical products.
Potential Suppliers
The following table lists several well-regarded suppliers of peptide synthesis reagents and other research chemicals who may carry this compound. It is essential to verify the availability and request a batch-specific CoA before purchasing.
| Supplier | Website | Specialization |
| Sigma-Aldrich (Merck) | Broad range of research chemicals, including amino acid derivatives. | |
| Santa Cruz Biotechnology | Biochemicals for research, including specialty amino acids. | |
| Bachem | Peptide synthesis reagents and custom peptide synthesis. | |
| Chem-Impex International | Amino acids, protecting groups, and other building blocks for organic synthesis. | |
| Aapptec | Peptides, resins, and reagents for peptide synthesis. |
Experimental Protocols: Assessing Caspase Inhibition with this compound
The following protocols provide a framework for investigating the potential caspase-inhibiting properties of this compound in a cell-based assay. These are general methods that can be adapted to specific cell lines and experimental conditions.
Workflow for a Caspase Activity Assay
The following diagram outlines the general workflow for a fluorometric caspase activity assay.
Caption: General workflow for a cell-based caspase activity assay.
Step-by-Step Protocol for a Fluorometric Caspase-3/7 Activity Assay
This protocol describes the measurement of caspase-3 and -7 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AFC)
-
Black, clear-bottom 96-well plates
-
Fluorometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow them to reach approximately 80% confluency at the time of the assay.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Induce apoptosis by adding the apoptosis-inducing agent to the appropriate wells. Include a non-induced control.
-
-
Incubation: Incubate the plate for the desired time (typically 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Lysis:
-
Carefully remove the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
-
Caspase Activity Measurement:
-
Add the fluorogenic caspase-3/7 substrate to each well.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with lysis buffer and substrate only) from all readings.
-
Normalize the fluorescence of the treated samples to the vehicle control to determine the percentage of caspase inhibition.
-
Safety and Handling
This compound is a research chemical and should be handled with appropriate care. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[1] General safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a versatile molecule with applications in both peptide synthesis and the study of enzyme inhibition. Its potential as a caspase inhibitor makes it a valuable tool for researchers investigating the intricate mechanisms of apoptosis and related cellular processes. By understanding its chemical properties, selecting a reputable supplier, and employing appropriate experimental protocols, scientists can effectively utilize this compound to advance our understanding of cell biology and contribute to the development of novel therapeutics.
References
-
ResearchGate. (n.d.). Executioner caspase activation cascade. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Caspase Activation Pathways: an Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Caspase activation pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of the mechanisms of caspase activation and inhibition. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of caspase activation and caspase-mediated substrate proteolysis in the cytochrome c/Apaf-1 pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Design, Synthesis, Molecular Docking, Antiapoptotic and Caspase-3 Inhibition of New 1,2,3-Triazole/Bis-2(1H)-Quinolinone Hybrids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New Insights into the Link Between DNA Damage and Apoptosis. Retrieved from [Link]
-
Ohio Department of Natural Resources. (n.d.). Safety Data Sheets (SDS). Retrieved from [Link]
-
MDPI. (n.d.). Apoptotic and DNA Damage Effect of 1,2,3,4,6-Penta-O-galloyl-beta-D-glucose in Cisplatin-Resistant Non-Small Lung Cancer Cells via Phosphorylation of H2AX, CHK2 and p53. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-Nva-OH, N-Fmoc-L-norvaline; CAS 135112-28-6. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death. Retrieved from [Link]
-
OUCI. (2015). Role of the nucleus in apoptosis: signaling and execution. Retrieved from [Link]
-
ResearchGate. (2011). Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Safe Handling and Application of Z-D-Nva-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-D-norvaline (Z-D-Nva-OH), a critical building block in peptide synthesis. As a senior application scientist, this document moves beyond a standard safety data sheet (SDS) to offer a deeper understanding of its chemical properties, safe handling protocols, and practical applications in the laboratory, particularly within the realm of solid-phase peptide synthesis (SPPS). The information herein is intended to empower researchers to utilize this compound effectively and safely in their pursuit of novel therapeutics and scientific discovery.
Chemical Identity and Properties of this compound
This compound, with the CAS number 42918-89-8, is a synthetic amino acid derivative. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the α-amino functionality of D-norvaline. This protection is fundamental in peptide synthesis, preventing unwanted side reactions during the sequential coupling of amino acids.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 42918-89-8 | [2][3][4] |
| Molecular Formula | C13H17NO4 | [3][4] |
| Molecular Weight | 251.28 g/mol | [3][4] |
| Appearance | White powder | [3] |
| Melting Point | 87-94 °C | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |
| Storage | Sealed in dry conditions at 2-8°C. | [5] |
The presence of the phenylmethoxycarbonyl group enhances the stability and solubility of the D-norvaline, making it a versatile reagent in various synthetic protocols.[3]
Hazard Identification and GHS Classification
While a specific, comprehensive GHS classification for this compound is not universally available across all supplier documentation, based on the available data for similar N-protected amino acids, a cautious approach to handling is warranted. For a structurally related compound, N-Acetyl-L-norvaline, the following GHS hazard statements have been identified: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). It is prudent to handle this compound with the assumption of similar potential hazards.
Table 2: Postulated GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, a stringent safety protocol is essential when working with this compound. The following measures are based on best practices for handling fine chemical reagents in a research and development setting.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powder or preparing solutions. This minimizes the risk of inhalation.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the cornerstone of laboratory safety.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against airborne particles and accidental splashes.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Gloves should be inspected for integrity before use and changed immediately if contaminated.
-
Lab Coat: A flame-retardant lab coat should be worn to protect street clothing and skin from contamination.
-
-
Respiratory Protection: In situations where dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates should be used.
Caption: Workflow for donning and doffing PPE.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire Fighting and Accidental Release Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon and nitrogen oxides.
-
Accidental Release:
-
Evacuate personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block for the synthesis of bioactive peptides. The incorporation of D-amino acids can enhance the proteolytic stability of peptides, a desirable property for therapeutic candidates.[1] The benzyloxycarbonyl (Z) protecting group is a classic choice in peptide synthesis due to its stability under a range of conditions.
General Workflow for SPPS using this compound
Caption: General workflow for SPPS.
Detailed Experimental Protocol: Incorporation of this compound
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide incorporating this compound. The specific resin, coupling reagents, and cleavage cocktail may need to be optimized based on the target peptide sequence.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
This compound
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), Oxyma (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test.
-
Once the reaction is complete, wash the resin thoroughly with DMF and DCM.
-
-
Peptide Elongation: Repeat the deprotection and coupling steps with the subsequent Fmoc-protected amino acids until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: Remove the final N-terminal Fmoc group as described in step 2.
-
Cleavage and Z-Group Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-4 hours at room temperature. Note: The Z-group is typically cleaved under strong acidic conditions, such as those used for final cleavage from the resin.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a white, fluffy powder.
Stability and Storage
Proper storage of this compound is crucial to maintain its chemical integrity. It should be stored in a tightly sealed container in a dry and well-ventilated place, refrigerated at 2-8°C.[5] Avoid exposure to moisture and strong oxidizing agents.
Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound are not extensively available. As with all laboratory chemicals, it should be handled with the assumption that it may be harmful to aquatic life and appropriate measures should be taken to prevent its release into the environment. All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
References
- Angene Chemical. Safety Data Sheet: N-Cbz-D-norvaline. [URL: https://www.angenechemical.com/product/AG00C5PR.html]
- Chem-Impex. Z-D-norvaline Product Information. [URL: https://www.chem-impex.com/products/z-d-norvaline]
- BenchChem. Application Notes and Protocols for the Incorporation of Z-D-His-OH into Unnatural Peptide Sequences. [URL: https://www.benchchem.com/product/BCHM000000]
- ChemicalBook. Z-NVA-OH Product Information. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0200253.htm]
- Guidechem. C13H17NO4 Chemical Dictionary. [URL: https://www.guidechem.com/dictionary/en/C13H17NO4.html]
- ChemicalBook. This compound Product Information. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1200252.htm]
Sources
Methodological & Application
The Strategic Incorporation of Z-D-Norvaline-OH in Solid-Phase Peptide Synthesis: A Detailed Guide for Researchers
Introduction: The Unique Role of Z-D-Nva-OH in Peptide Synthesis
In the landscape of peptide science, the incorporation of non-proteinogenic amino acids is a critical strategy for modulating the pharmacological properties of peptide-based therapeutics. Among these, this compound, or N-Benzyloxycarbonyl-D-norvaline, stands out as a valuable building block.[1] This molecule combines the structural attributes of D-norvaline with the well-established benzyloxycarbonyl (Z or Cbz) protecting group.[2][3] The D-configuration of norvaline can impart increased stability against enzymatic degradation, a crucial factor in drug design.[4] Norvaline, being an isomer of the natural amino acid valine, introduces subtle conformational changes that can influence peptide structure and function.[5][6][7]
The Z-protecting group, a cornerstone in classical peptide chemistry, offers distinct advantages, including its crystalline nature which facilitates purification of protected amino acids and its ability to suppress racemization during coupling reactions.[2][8] While modern solid-phase peptide synthesis (SPPS) is dominated by Fmoc and Boc strategies, the Z-group retains its utility, particularly in solution-phase synthesis and in specific applications within SPPS where its unique cleavage conditions are advantageous.[9]
This comprehensive guide provides detailed application notes and protocols for the effective use of this compound in SPPS, empowering researchers, scientists, and drug development professionals to leverage its unique properties in their synthetic endeavors.
Scientific Rationale and Strategic Considerations
The decision to incorporate this compound into a peptide sequence is driven by the desire to enhance specific characteristics of the final peptide.
The Significance of D-Norvaline
Norvaline (Nva) is a linear, five-carbon amino acid, distinguishing it from its branched-chain isomer, valine.[5] The inclusion of D-amino acids, such as D-norvaline, into a peptide chain can significantly increase its resistance to proteolytic degradation, thereby extending its in vivo half-life.[4] Furthermore, the altered stereochemistry can lock the peptide into a preferred conformation, potentially enhancing its binding affinity and biological activity.
The Benzyloxycarbonyl (Z) Protecting Group: A Deliberate Choice
The Z-group, introduced by Bergmann and Zervas, is a carbamate protecting group for the α-amino functionality of an amino acid.[10] Its key features relevant to SPPS are:
-
Stability : The Z-group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and the moderately acidic conditions for Boc removal (e.g., TFA in DCM).[2][8] This orthogonality is a critical consideration in planning a synthetic strategy.
-
Cleavage : The Z-group is typically removed by catalytic hydrogenation (H₂/Pd), strong acids like HBr in acetic acid, or anhydrous HF.[3][8][10] This allows for selective deprotection when other acid-labile or base-labile protecting groups are present.
-
Racemization Resistance : The urethane nature of the Z-group linkage helps to minimize racemization at the α-carbon during the activation and coupling steps.[2]
Experimental Protocols: Incorporating this compound in SPPS
The choice of SPPS strategy (Fmoc or Boc) will dictate the protocol for incorporating this compound. Given the stability of the Z-group to the reagents used in both strategies, its incorporation is feasible in either. However, the final cleavage and deprotection strategy will need to be carefully planned.
General SPPS Workflow
The fundamental steps of SPPS are cyclical and involve deprotection of the N-terminal amino acid on the growing peptide chain, followed by the coupling of the next amino acid.[11]
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Protocol 1: Incorporation of this compound using Fmoc-Based SPPS
This protocol assumes the use of a standard Fmoc-SPPS workflow on a resin such as Wang or Rink Amide.
Materials:
-
Fmoc-protected amino acids
-
Resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)[13]
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)[14]
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage Cocktail (see below)
Step-by-Step Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[13]
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and byproducts.
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
Continuation of Synthesis: For the subsequent amino acid, the cycle of Fmoc deprotection, washing, and coupling is repeated.
Considerations for Cleavage and Z-Group Removal:
The final cleavage and deprotection strategy must account for the removal of the Z-group.
-
Standard TFA Cleavage: A standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) will cleave the peptide from most acid-labile resins (like Wang or Rink Amide) and remove acid-labile side-chain protecting groups (e.g., Boc, tBu).[15] However, this will not remove the Z-group.[9]
-
Two-Step Cleavage/Deprotection:
-
TFA Cleavage: First, cleave the peptide from the resin and remove other side-chain protecting groups using a standard TFA cocktail.[16][17] Precipitate and isolate the Z-protected peptide.
-
Z-Group Removal: The isolated peptide is then subjected to catalytic hydrogenation (e.g., H₂ gas over Pd/C catalyst in a suitable solvent like methanol or acetic acid) to remove the Z-group.[10]
-
Protocol 2: Incorporation of this compound using Boc-Based SPPS
In Boc-SPPS, the N-terminal protection is the acid-labile Boc group, and side chains are typically protected with groups that are cleaved by strong acids like HF.
Materials:
-
This compound
-
Boc-protected amino acids
-
Resin (e.g., Merrifield resin)[17]
-
Coupling reagents: DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole)
-
Deprotection solution: 25-50% TFA in DCM
-
Neutralization base: 10% DIPEA in DMF
-
Solvents: DMF, DCM
-
Cleavage reagent: Anhydrous HF or TFMSA (Trifluoromethanesulfonic acid)[17]
Step-by-Step Procedure:
-
Resin Preparation: Swell the Merrifield resin in DCM.
-
Boc Deprotection: Remove the Boc group by treating the resin with 25-50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin with DCM and DMF.
-
Neutralization: Neutralize the resulting ammonium salt with 10% DIPEA in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Monitoring and Washing: Monitor the coupling with a Kaiser test and wash the resin as described in the Fmoc protocol.
-
Continuation of Synthesis: Repeat the cycle for subsequent amino acids.
Cleavage and Deprotection in Boc-SPPS:
The final cleavage in Boc-SPPS is typically performed with a strong acid like anhydrous HF or TFMSA.[17] These reagents will simultaneously cleave the peptide from the Merrifield resin and remove the Z-group along with other side-chain protecting groups. This offers a more streamlined final deprotection compared to the two-step process often required when using this compound in an Fmoc strategy.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 42918-89-8 | [1][12] |
| Molecular Formula | C₁₃H₁₇NO₄ | [1] |
| Molecular Weight | 251.28 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 87-94 °C | [1] |
| Storage | 0-8 °C | [1] |
Troubleshooting and Expert Insights
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling of this compound, a second coupling can be performed. Ensure that the reagents are fresh and anhydrous.
-
Side Reactions during Cleavage: When using strong acid cleavage (HF or TFMSA), scavengers such as anisole or thioanisole should be included in the cleavage cocktail to prevent side reactions, especially if the peptide contains sensitive residues like Trp or Met.[17]
-
Hydrogenation Challenges: For the removal of the Z-group via hydrogenation, ensure the catalyst is active and the peptide is fully dissolved. Catalyst poisoning can occur with sulfur-containing residues, requiring alternative deprotection methods.
Conclusion
This compound is a specialized yet powerful building block for peptide synthesis. Its successful incorporation requires a thoughtful approach to the overall synthetic strategy, particularly concerning the orthogonality of protecting groups and the final cleavage and deprotection conditions. By understanding the chemical principles behind the Z-group and the properties of D-norvaline, researchers can effectively utilize this reagent to create novel peptides with enhanced stability and potentially greater therapeutic efficacy. The protocols and insights provided in this guide serve as a robust foundation for the application of this compound in modern peptide research and development.
References
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- The Carboxybenzyl (Z) Group: A Technical Guide to its Function in Peptide Chemistry - Benchchem. (n.d.).
- Unusual Amino Acids: Norvaline | LifeTein Peptide Blog. (2025, May 29).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Synthesis of a Homologous Series of Protected Oligopeptides Derived from L-Norvaline | Request PDF. (n.d.).
- Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. (2022, November 2). Molecules.
- Insights Into Designing Peptide-Based Libraries for Drug Discovery. (2021, December 1).
- Z - Benzyloxycarbonyl - Bachem. (2021, March 18).
- This compound | 42918-89-8 - ChemicalBook. (2023, April 23).
- Z-D-norvaline - Chem-Impex. (n.d.).
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7).
- Cleavage from HMPA Resin - Aapptec Peptides. (n.d.).
- Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation. (2019, April 2). Analytical Chemistry.
- Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation. (2019, April 2). Analytical Chemistry.
- Cleaving peptides from Merrifield resin; TFMSA cleavage. (n.d.).
- D-Norvaline - Creative Peptides. (n.d.).
- Composition and method for the release of protected peptides
- Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. (n.d.).
- Z-L-Nva-OH | CAS 21691-44-1 | SCBT. (n.d.).
- Synthesis Of Peptides from Scratch: A Step-by-Step Guide - Biomatik. (2023, December 4).
- Cleavage of synthetic peptides. (n.d.).
- Z-NVA-OH CAS#: 21691-44-1 • ChemWhat. (n.d.).
- Preparation of optical active aliphatic a-amino acid from fatty acid: Synthesis of L-norvaline and D-norvaline. (2025, August 9).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- 144701-24-6, FMOC-D-NVA-OH Formula - ECHEMI. (n.d.).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). UCI Department of Chemistry.
- Guide to Solid Phase Peptide Synthesis - AAPPTEC. (n.d.).
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Environmentally friendly SPPS I. Application of NaOH in 2-MeTHF/methanol for Fmoc removal. (n.d.). Green Chemistry.
- How Is Solid-Phase Peptide Synthesis Automated? - Chemistry For Everyone. (2025, June 13). YouTube.
- Fmoc Amino Acids for SPPS - AltaBioscience. (n.d.).
- Solid Phase Peptide Synthesis (SPPS) explained - Bachem. (2023, June 5).
- Methods and protocols of modern solid phase Peptide synthesis. (2006, July). Molecular Biotechnology.
- to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil. (n.d.). ChemRxiv.
- A comparative study of diffrent reagents for Fmoc- deprotection of N-terminus amino acid residue in SPPS. (2025, August 5).
- ParkWhiz: Find and Book Parking Anywhere. (n.d.).
- Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025, April 10). PMC.
- Unreal Engine: The most powerful real-time 3D creation tool. (n.d.).
- DIALux: the worldwide leading lighting design software. (n.d.).
- DHL Home - Global Logistics and International Shipping United Arab Emirates. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. lifetein.com [lifetein.com]
- 6. Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. bachem.com [bachem.com]
- 12. This compound | 42918-89-8 [chemicalbook.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
Application Notes & Protocols: Strategic Incorporation of Z-D-Nva-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design and drug discovery.[1][2] These modifications can profoundly alter a peptide's conformational properties, enhance its resistance to enzymatic degradation, and improve its pharmacological profile, including activity and selectivity.[3][4] This guide provides a detailed technical overview and actionable protocols for the incorporation of N-α-Carbobenzoxy-D-norvaline (Z-D-Nva-OH), a non-proteinogenic amino acid, into synthetic peptide sequences. We will explore the strategic implications of its unique N-terminal protecting group and D-configuration, offering methodologies for both solid-phase and solution-phase synthesis, along with protocols for verification and analysis.
Introduction: The Significance of this compound
This compound is an amino acid derivative characterized by two key features: the D-chiral center and the N-terminal Carbobenzoxy (Z) protecting group.
-
D-Stereochemistry : The incorporation of D-amino acids is a well-established strategy to increase peptide stability against proteolysis by common proteases, which are stereospecific for L-amino acid substrates.
-
Norvaline Side Chain : The n-propyl side chain of norvaline (Nva) is an isomer of leucine and isoleucine, offering a unique hydrophobic interaction profile without the steric bulk of branched side chains.
-
Carbobenzoxy (Z) Group : This is a classic N-terminal protecting group. Its stability under both the basic conditions of Fmoc-deprotection and the moderately acidic conditions of Boc-deprotection makes it a strategic tool. It is typically removed under reductive conditions (catalytic hydrogenation), providing an orthogonal protection scheme.
The primary challenge and, simultaneously, the strategic advantage of using this compound lies in its pre-protected N-terminus. This makes it unsuitable for chain elongation after its incorporation using standard Fmoc or Boc chemistries. Therefore, this compound is almost exclusively used for two purposes:
-
As the N-terminal residue of a peptide, where the Z-group can be retained as a final capping group or removed post-synthesis.
-
In solution-phase fragment condensation, where peptide segments are synthesized separately and then joined together.
This guide will focus primarily on its application in Solid-Phase Peptide Synthesis (SPPS) as the N-terminal residue, which is the most common use case in a research setting.
Chemical Profile: this compound
| Property | Value | Reference |
| Synonyms | N-Carbobenzoxy-D-norvaline, Z-D-2-aminovaleric acid | [5] |
| CAS Number | 42918-89-8 | [5][6] |
| Molecular Formula | C₁₃H₁₇NO₄ | [5] |
| Molecular Weight | 251.28 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 87-94 °C | [5] |
| Storage | 0-8 °C, keep dry | [5] |
Synthesis Strategy: N-Terminal Incorporation via SPPS
The most direct method to incorporate this compound is to build the desired peptide sequence on a solid support using standard Fmoc/tBu chemistry and then couple this compound in the final synthesis step.[7][8]
The general workflow is as follows:
-
Resin Selection & Preparation : Choose a suitable resin based on the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).[9][10]
-
Peptide Chain Elongation : Perform iterative cycles of Fmoc-deprotection (typically with 20% piperidine in DMF) and coupling of standard Fmoc-protected amino acids.[8]
-
Final N-Terminal Deprotection : Remove the Fmoc group from the final amino acid of the sequence to expose the free N-terminal amine.
-
This compound Coupling : Activate the carboxylic acid of this compound with a coupling reagent and react it with the resin-bound peptide's free amine.
-
Cleavage & Global Deprotection : Treat the resin with a strong acid cocktail (e.g., Trifluoroacetic acid-based) to cleave the peptide from the support and remove all acid-labile side-chain protecting groups. The Z-group will remain intact.
-
Purification & Analysis : Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and verify its identity via Mass Spectrometry (MS).[11][12]
Caption: SPPS workflow for N-terminal incorporation of this compound.
Experimental Protocols
Protocol 3.1: Solid-Phase Synthesis of a Z-Capped Peptide
This protocol outlines the manual coupling of this compound to a peptide sequence assembled on a Rink Amide resin.
Materials:
-
Peptide-resin with a free N-terminal amine (post-Fmoc deprotection)
-
This compound
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Anhydrous DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold Diethyl Ether
Procedure:
-
Resin Preparation :
-
Ensure the peptide-resin has been fully deprotected at the N-terminus (confirmed by a positive Kaiser test) and washed thoroughly with DMF.
-
Swell the resin in DMF for 30 minutes in a reaction vessel.[9]
-
-
Amino Acid Activation :
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in a minimal volume of DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction :
-
Drain the DMF from the swollen resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. The n-propyl side chain of norvaline is not particularly hindered, but allowing sufficient time ensures high coupling efficiency.[7]
-
After the reaction, drain the vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
-
Reaction Monitoring (Optional but Recommended) :
-
Perform a qualitative Kaiser (ninhydrin) test on a small sample of beads. A negative result (yellow/colorless beads) indicates the successful consumption of all free amines and a complete coupling reaction.[7] If the test is positive (blue beads), a second coupling may be necessary.
-
-
Cleavage and Deprotection :
-
Dry the resin under vacuum for at least 1 hour.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[7]
-
Agitate at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups (e.g., tBu, Trt, Pbf). The Z-group remains intact.
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
-
Peptide Precipitation :
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume (approx. 40 mL) of ice-cold diethyl ether.[7]
-
A white precipitate should form. Pellet the peptide by centrifugation, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Dry the final peptide pellet under vacuum.
-
Protocol 3.2: Solution-Phase Synthesis (Example Dipeptide)
For applications requiring fragment condensation, solution-phase synthesis is employed.[13][14] This protocol describes the synthesis of Z-D-Nva-Gly-OMe.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC)
-
Additive: Hydroxybenzotriazole (HOBt)
-
Base: N-Methylmorpholine (NMM) or DIPEA
-
Solvents: Anhydrous DCM, Ethyl Acetate, Saturated NaHCO₃, 1N HCl
Procedure:
-
Reactant Preparation :
-
Dissolve this compound (1.0 eq), H-Gly-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add NMM (1.1 eq) to neutralize the hydrochloride salt.
-
-
Coupling Reaction :
-
Add DIC (1.1 eq) dropwise to the cold solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification :
-
Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the dipeptide by flash chromatography or recrystallization.
-
Coupling Reagent Selection
While the norvaline side chain is not excessively bulky, using a high-efficiency coupling reagent is crucial for ensuring a complete reaction, especially on a solid support where kinetics can be slower.
Sources
- 1. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unusual & Non-natural Amino Acids - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 42918-89-8 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. youtube.com [youtube.com]
- 11. ijsra.net [ijsra.net]
- 12. pepdoopeptides.com [pepdoopeptides.com]
- 13. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Z-D-Nva-OH as an Enzyme Inhibitor: Application Notes and Protocols for Biochemical Assays
Introduction: Unveiling the Potential of Z-D-Nva-OH in Enzyme Inhibition Studies
In the intricate landscape of biochemical research and drug development, the study of enzyme inhibitors is paramount. These molecules, capable of modulating enzyme activity, are invaluable tools for elucidating biological pathways and serve as foundational scaffolds for novel therapeutics. This compound, chemically known as N-Cbz-D-norvaline, is a protected amino acid derivative that has garnered attention for its role in peptide synthesis and as a modulator of enzyme function.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as an enzyme inhibitor in biochemical assays, with a particular focus on its activity as a competitive inhibitor.
This compound's utility extends to its role as a building block for more complex peptide-based inhibitors, where its specific stereochemistry and protective group are advantageous for solid-phase peptide synthesis.[3] Its stability and solubility in various organic solvents such as DMSO and ethanol facilitate its use in a laboratory setting.[3][4] This guide will delve into the mechanistic underpinnings of its inhibitory action and provide detailed, validated protocols for its use in a common biochemical assay, empowering researchers to confidently integrate this compound into their experimental workflows.
Part 1: The Scientific Foundation - Mechanism of Action
Understanding the mechanism by which an inhibitor interacts with its target enzyme is crucial for interpreting experimental data and for the rational design of more potent molecules. This compound primarily functions as a competitive inhibitor .
In competitive inhibition, the inhibitor molecule bears a structural resemblance to the enzyme's natural substrate. This allows it to bind to the active site of the enzyme, thereby preventing the substrate from binding. This interaction is reversible, and the inhibitor's effect can be overcome by increasing the substrate concentration. From a kinetic perspective, competitive inhibitors increase the apparent Michaelis constant (Km) of the enzyme, reflecting a lower affinity of the enzyme for its substrate in the presence of the inhibitor. However, the maximum velocity (Vmax) of the reaction remains unchanged, as at saturating substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site.[5]
Caption: Competitive inhibition of an enzyme by this compound.
Part 2: In Practice - A Validated Protocol for Calpain Activity Assay
While this compound is a known building block for various inhibitors, for the purpose of a practical and illustrative protocol, we will detail its use as a potential weak inhibitor or negative control in a calpain activity assay. This approach is crucial for validating the specificity of more complex, novel inhibitors synthesized using this compound as a scaffold. Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases involved in various cellular processes.[6]
This protocol is based on a fluorometric assay that measures the cleavage of a specific calpain substrate, resulting in the release of a fluorescent reporter.[7]
Reagent Preparation
-
Assay Buffer: Prepare a buffer appropriate for calpain activity (e.g., containing Tris-HCl, CaCl2, and a reducing agent like DTT).
-
Calpain Enzyme: Reconstitute purified calpain-1 or calpain-2 to a stock concentration in assay buffer. Store at -80°C in aliquots.
-
Calpain Substrate (e.g., Ac-LLY-AFC): Prepare a stock solution in DMSO. This substrate emits blue light, and upon cleavage by calpain, the released AFC molecule emits yellow-green fluorescence.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Positive Control Inhibitor (e.g., Z-LLY-FMK): Prepare a 10 mM stock solution of a known calpain inhibitor in DMSO.
-
96-well Plate: Use a black, flat-bottom 96-well plate for fluorescence assays to minimize background signal.
Experimental Workflow
Caption: Experimental workflow for the calpain inhibition assay.
Step-by-Step Protocol
-
Plate Setup: To a 96-well black plate, add the following in duplicate or triplicate:
-
Blank (No Enzyme): 85 µL of Assay Buffer.
-
Vehicle Control (100% Activity): 80 µL of Assay Buffer + 5 µL of DMSO.
-
This compound Test Wells: 80 µL of Assay Buffer + 5 µL of this compound at various final concentrations.
-
Positive Control Inhibitor: 80 µL of Assay Buffer + 5 µL of the known calpain inhibitor.
-
-
Enzyme Addition: Add 10 µL of diluted calpain enzyme to all wells except the "Blank" wells. The final volume in each well is now 95 µL.
-
Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 5 µL of the calpain substrate (Ac-LLY-AFC) to all wells to initiate the enzymatic reaction. The final volume is 100 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Part 3: Data Interpretation and Validation
The primary output of this assay is the relative fluorescence units (RFU). Proper data analysis is key to determining the inhibitory potential of this compound.
Calculations
-
Corrected RFU: Subtract the average RFU of the "Blank" wells from all other wells.
-
Percentage Inhibition: Calculate the percentage of inhibition for each concentration of this compound and the positive control using the following formula: % Inhibition = [1 - (Corrected RFU of Test Well / Corrected RFU of Vehicle Control)] x 100
Data Presentation
| Component | Volume (µL) | Purpose | Expected Outcome |
| Assay Buffer | As needed | Diluent and reaction buffer | - |
| Calpain Enzyme | 10 | The enzyme being assayed | - |
| Calpain Substrate | 5 | Substrate for the enzyme | - |
| DMSO | 5 | Vehicle for the inhibitor | High fluorescence (100% activity) |
| This compound | 5 | Test compound | Dose-dependent decrease in fluorescence |
| Positive Control | 5 | Known calpain inhibitor | Significant decrease in fluorescence |
| Blank (No Enzyme) | - | Background fluorescence | Low fluorescence |
IC50 Determination
To determine the half-maximal inhibitory concentration (IC50) of this compound, plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response curve). The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.
Part 4: Troubleshooting and Best Practices
-
High Background Fluorescence: Ensure the use of a black microplate. Check for contamination in the reagents.
-
Low Signal: The enzyme may be inactive. Ensure proper storage and handling. The substrate may have degraded; store it protected from light.
-
Inconsistent Results: Ensure accurate pipetting and thorough mixing. Run replicates to assess variability.
-
Solubility Issues: If this compound precipitates at higher concentrations, consider using a different solvent or adjusting the final assay concentration.
Conclusion
This compound is a valuable chemical tool for researchers in the field of enzymology and drug discovery. Its application as a competitive inhibitor, or as a crucial negative control and building block for more complex inhibitors, allows for a deeper understanding of enzyme-substrate interactions and the validation of novel therapeutic agents. The protocols and guidelines presented in this document are designed to provide a robust framework for the successful implementation of this compound in your biochemical assays.
References
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]
-
CUSABIO. (n.d.). Caspase-3 activity assay. Retrieved from [Link]
- Sarma, D., & Ghosh, A. (2014). Caspase Protocols in Mice. Methods in Molecular Biology, 1133, 161-173.
-
AnaSpec. (n.d.). SensoLyte AMC Calpain Activity Assay Kit Fluorimetric. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Retrieved from [Link]
- El-Fakharany, E. M., et al. (2020). Purification and Biochemical Characterization of a New Protease Inhibitor from Conyza dioscoridis with Antimicrobial, Antifungal and Cytotoxic Effects. Molecules, 25(22), 5489.
- Dai, Y., et al. (2015). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
-
ChemWhat. (n.d.). Z-NVA-OH CAS#: 21691-44-1. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
- Taylor & Francis Online. (2025). Journal of Graphic Novels and Comics: Vol 16, No 6 (Current issue).
-
Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. Retrieved from [Link]
-
G500. (n.d.). g500. Retrieved from [Link]
- Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(3), 597.
- Nexus Mods. (2020, July 6). Embers XD - Skyrim Special Edition.
- Fanproj. (n.d.). Hindi Af Somali | Fanproj Tv - Hindi Afsomali - Fanproj Afsomali | StreamNxt Fanproj.
Sources
Authored by: Gemini, Senior Application Scientist
An Application Guide to Investigating Arginase Inhibition Using Z-D-Nva-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing this compound, a derivative of the amino acid norvaline, to study the inhibition of arginase. This guide moves beyond simple procedural lists to explain the scientific rationale behind experimental design, ensuring robust and reliable results. We will cover the biochemical context of arginase, the principles of its inhibition, and provide detailed protocols for both enzymatic and cell-based assays.
The Scientific Imperative: Why Study Arginase Inhibition?
Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea, representing the final step in the hepatic urea cycle.[1] Beyond its role in nitrogen detoxification, arginase has emerged as a critical regulator in a wide array of physiological and pathological processes. Two primary isoforms exist: the cytosolic Arginase 1 (ARG1), predominantly found in the liver, and the mitochondrial Arginase 2 (ARG2), which is expressed in extrahepatic tissues.
A crucial aspect of arginase biology is its direct competition with Nitric Oxide Synthase (NOS) for their common substrate, L-arginine.[2] Upregulated arginase activity can deplete the local L-arginine pool, thereby limiting its availability for NOS. This substrate deficiency can "uncouple" NOS, causing it to produce superoxide radicals instead of the vital signaling molecule, nitric oxide (NO).[2] This imbalance is a hallmark of endothelial dysfunction and is implicated in numerous diseases, including:
-
Cardiovascular Diseases: Hypertension, atherosclerosis, and diabetes-related vascular complications are linked to elevated arginase activity.[2][3][4]
-
Immunology and Oncology: Arginase is highly expressed in myeloid-derived suppressor cells (MDSCs), where it contributes to an immunosuppressive tumor microenvironment by depleting L-arginine required for T-cell proliferation and function.[5]
-
Inflammatory Disorders: Conditions such as asthma have been associated with increased arginase expression and activity.[1]
Consequently, the inhibition of arginase is a promising therapeutic strategy to restore L-arginine levels, enhance NO bioavailability, and modulate immune responses.[6]
Caption: L-arginine metabolic crossroads, showing competition between Arginase and NOS.
This compound: A Tool for Arginase Research
This compound is a protected form of the D-isomer of norvaline. L-norvaline is a known non-selective, competitive inhibitor of arginase.[7][8] It acts as an L-arginine analog, binding to the enzyme's active site but not undergoing hydrolysis. The benzyloxycarbonyl ("Z") protecting group can enhance stability and modify solubility, making it a useful tool for various experimental setups.[9] The specific inhibitory activity of the D-isomer (this compound) compared to the more commonly studied L-isomer should be empirically determined using the protocols outlined below.
Compound Profile: this compound
| Property | Value | Source(s) |
| Synonyms | Z-D-norvaline, Z-D-2-aminovaleric acid | [9] |
| CAS Number | 42918-89-8 | [9][10] |
| Molecular Formula | C₁₃H₁₇NO₄ | [9] |
| Molecular Weight | 251.28 g/mol | [9] |
| Appearance | White powder | [9] |
| Purity | ≥ 99% | [9] |
| Storage | Store at 0-8°C, desiccated. | [9] |
| Solubility | Soluble in acetone, DMSO, ethanol.[9][11] Sparingly soluble in aqueous buffers. |
Preparation of Stock Solutions (Causality Explained):
For biological assays, it is crucial to dissolve the compound in a solvent that is miscible with the aqueous assay buffer and non-toxic to the enzyme or cells at its final concentration.
-
Primary Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM). Its high solvating power ensures complete dissolution.
-
Stock Solution Preparation: Weigh out the desired amount of this compound powder and add the calculated volume of DMSO. Vortex thoroughly until the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C for long-term stability.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate assay buffer. It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells (including controls) and is kept low (typically ≤1%) to prevent solvent-induced artifacts.[12]
Application Protocol 1: In Vitro Enzymatic Inhibition Assay
This protocol describes a colorimetric method to determine the IC₅₀ value of this compound against purified arginase. The principle relies on quantifying the amount of urea produced, which is directly proportional to arginase activity.[13][14]
Caption: Workflow for the in vitro colorimetric arginase inhibition assay.
Materials and Reagents
-
Purified Arginase (e.g., Human Arginase I)
-
This compound
-
Positive Control Inhibitor (e.g., ABH or nor-NOHA)[15]
-
MnCl₂ Solution (e.g., 10 mM)[17]
-
L-arginine Substrate Solution (e.g., 0.5 M, pH 9.7)[17]
-
Urea Colorimetric Detection Reagents (often a two-part system)[14][15]
-
Urea Standard (for absolute quantification, if needed)[14]
-
96-well clear, flat-bottom microplate
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at ~430 nm or ~570 nm (verify with reagent supplier)[15]
Step-by-Step Methodology
Self-validation is built into this protocol through the inclusion of comprehensive controls.
-
Reagent Preparation:
-
Prepare Assay Buffer: 100 mM Tris-HCl, pH 7.4.
-
Activate Arginase: Dilute the purified arginase to the working concentration (e.g., 0.05-0.1 units/well) in Assay Buffer containing 10 mM MnCl₂. Incubate at 37°C for 10 minutes to activate the enzyme with its manganese cofactor.[17]
-
Prepare Inhibitor Dilutions: Create a serial dilution series of this compound (e.g., from 1 µM to 1 mM final concentration) in Assay Buffer. Also prepare dilutions for the positive control inhibitor.
-
Prepare Substrate Solution: Dilute L-arginine in water and adjust the pH to 9.7.
-
-
Assay Plate Setup (50 µL final reaction volume):
-
Blank (No Substrate) Wells: Add 45 µL of activated arginase solution + 5 µL of Assay Buffer (or solvent vehicle).
-
Control (100% Activity) Wells: Add 40 µL of activated arginase solution + 5 µL of Assay Buffer (or solvent vehicle).
-
Inhibitor Wells: Add 40 µL of activated arginase solution + 5 µL of the respective this compound serial dilutions.
-
Positive Control Wells: Add 40 µL of activated arginase solution + 5 µL of the positive control inhibitor.
-
-
Pre-incubation:
-
Tap the plate gently to mix.
-
Incubate the plate for 15 minutes at 25°C or 37°C to allow the inhibitor to bind to the enzyme.[15]
-
-
Initiating the Reaction:
-
To all wells except the Blank wells, add 5 µL of the L-arginine substrate solution to start the reaction.[15]
-
To the Blank wells, add 5 µL of ultrapure water.[15]
-
Tap the plate to mix and incubate for 30-60 minutes at 37°C. The optimal time should be determined to ensure the reaction remains in the linear range.[18]
-
-
Stopping the Reaction and Color Development:
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 430 nm).[15]
-
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the Blank wells from all other readings.
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - (Absorbance_Inhibitor / Absorbance_Control)) * 100
-
-
Determine IC₅₀:
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope).
-
The IC₅₀ is the concentration of this compound that produces 50% inhibition of arginase activity.
-
Application Protocol 2: Cellular Arginase Inhibition Assay
This protocol measures the effect of this compound on arginase activity within a cellular environment, providing more biologically relevant data.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., HUVECs, RAW 264.7 macrophages, or a cancer cell line) in a suitable multi-well plate and grow to ~80-90% confluency.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) in fresh culture medium for a predetermined time (e.g., 4-24 hours).
-
-
Preparation of Cell Lysate:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA, with protease inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet cell debris.[17]
-
Collect the supernatant, which contains the cytosolic and mitochondrial proteins, including arginase.
-
-
Protein Quantification (The Normalization Step):
-
Causality: To ensure you are comparing equal amounts of cellular material, you must normalize the arginase activity to the total protein concentration.
-
Use a small aliquot of each lysate to determine the protein concentration via a Bradford or BCA protein assay.
-
-
Arginase Activity Assay:
-
Follow the in vitro assay protocol described in Section 3, but instead of using purified arginase, use a standardized amount of protein from your cell lysate (e.g., 20-50 µg) in each well.
-
Crucially, do not add the inhibitor to the plate directly. The inhibition has already occurred within the treated cells.
-
Set up wells for each lysate sample, activate with MnCl₂, add the L-arginine substrate, and proceed with the colorimetric detection of urea.
-
Data Analysis
-
Calculate Specific Activity:
-
First, determine the amount of urea produced using a urea standard curve.
-
Specific Activity (U/mg) = (nmol Urea produced / min) / mg protein in lysate
-
-
Determine Percent Inhibition:
-
% Inhibition = (1 - (Specific Activity_Treated / Specific Activity_Vehicle Control)) * 100
-
-
Present the Data: Plot the specific arginase activity or the percent inhibition as a function of the this compound concentration used to treat the cells.
Trustworthiness: Controls and Considerations
-
Positive Control: Always include a known arginase inhibitor (e.g., nor-NOHA) to validate that the assay system can detect inhibition.[19]
-
Solvent Control: The vehicle (e.g., DMSO) used to dissolve this compound must be added to control wells at the same final concentration used in the test wells.[12]
-
Compound Interference: Test whether this compound absorbs light at the detection wavelength by running a control plate with the inhibitor but without the enzyme.[12]
-
Caution on Control Inhibitors: Some arginase inhibitors, like nor-NOHA, have been reported to spontaneously release NO-like molecules in certain cell culture media, which can complicate studies investigating the arginase-NOS axis.[20] This highlights the importance of understanding the properties of all reagents used.
References
-
Fayewicz, S. L., et al. (2005). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. NIH Public Access. [Link]
-
Morris, S. M. Jr. (2011). Arginase. In: Amino acids in human nutrition and health. CABI. [Link]
-
Caldwell, R. W., et al. (2018). Arginase: A Multifaceted Enzyme Important in Health and Disease. Physiological Reviews. [Link]
-
Caldwell, R. B., et al. (2015). Arginase: A Multifaceted Enzyme Important in Health and Disease. Physiological Reviews (via PMC). [Link]
-
Assay Genie. (n.d.). Arginase Inhibitor Screening Kit (BA0193). Assay Genie. [Link]
-
BPS Bioscience. (n.d.). ARG1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Assay Genie. (n.d.). Arginase Activity Assay Kit (Colorimetric) (BA0016). Assay Genie. [Link]
-
BioAssay Systems. (n.d.). QuantiChromTM Arginase Assay Kit (DARG-100). BioAssay Systems. [Link]
-
BPS Bioscience. (n.d.). ARG2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Munder, M. (2009). Arginase: an emerging key player in the mammalian immune system. British Journal of Pharmacology. [Link]
-
Yao, L., et al. (2021). Arginase: Biological and Therapeutic Implications in Diabetes Mellitus and Its Complications. Journal of Diabetes Research. [Link]
-
Shukla, R., et al. (2022). Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2. International Journal of Molecular Sciences. [Link]
-
BPS Bioscience. (n.d.). ARG1 Inhibitor Screening Assay Kit - Data Sheet. BPS Bioscience. [Link]
-
Elabscience. (n.d.). Arginase Activity Colorimetric Assay Kit (E-BC-K848-M). Elabscience. [Link]
-
Toledo, C. A. S., et al. (2020). Arginase inhibition by (−)-Epicatechin reverses endothelial cell aging. Redox Biology. [Link]
-
ChemWhat. (n.d.). Z-NVA-OH CAS#: 21691-44-1. ChemWhat. [Link]
-
Steppan, J., et al. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology. [Link]
-
Fleszar, M. G., et al. (2013). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Journal of Medicinal Chemistry. [Link]
-
P3 BioSystems. (n.d.). Z-DL-Nva-OH. P3 BioSystems. [Link]
-
Pokrovskiy, M. V., et al. (2011). The mechanism of action of arginase inhibitors. ResearchGate. [Link]
-
Vadgama, P. U., et al. (2020). Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications. Nitric Oxide. [Link]
-
Pokrovskiy, M. V., et al. (2011). Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. International Journal of Hypertension. [Link]
-
ResearchGate. (2017). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. ResearchGate. [Link]
-
Dai, Y., et al. (2017). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules. [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Arginase: Biological and Therapeutic Implications in Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginase: an emerging key player in the mammalian immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | 42918-89-8 [chemicalbook.com]
- 11. Z-NVA-OH CAS#: 21691-44-1 [amp.chemicalbook.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. assaygenie.com [assaygenie.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Arginase inhibition by (−)-Epicatechin reverses endothelial cell aging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thieme-connect.com [thieme-connect.com]
- 19. benchchem.com [benchchem.com]
- 20. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-D-Nva-OH in Neuroprotective Studies: Application Notes and Protocols for Evaluating Peptide-Based Caspase Inhibitors
Introduction: Targeting Caspase-Mediated Apoptosis in Neurodegeneration with Novel Peptide Inhibitors
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and ischemic stroke, are characterized by the progressive loss of neuronal structure and function. A key molecular mechanism contributing to this neuronal death is apoptosis, or programmed cell death. The caspase family of cysteine proteases are central executioners in the apoptotic pathway. Their activation triggers a cascade of proteolytic events that dismantle the cell in an orderly fashion.[1] Consequently, the inhibition of caspases presents a promising therapeutic strategy for neuroprotection.[2]
Peptide-based inhibitors, designed to mimic the natural substrates of caspases, offer a high degree of specificity and potency.[3] The incorporation of unnatural amino acids, such as the D-enantiomer of norvaline (Nva), into these peptide sequences can enhance their proteolytic stability and pharmacokinetic properties.[4][5] Z-D-Nva-OH (N-α-benzyloxycarbonyl-D-norvaline) is a protected D-amino acid that serves as a valuable building block in the solid-phase synthesis of such novel peptide-based caspase inhibitors.[6] Its structure provides a foundation for creating peptidomimetics with improved therapeutic potential.
Beyond its role as a structural component of caspase inhibitors, norvaline itself has demonstrated neuroprotective effects. Studies have shown that L-norvaline can act as an arginase inhibitor, which may increase the bioavailability of L-arginine for nitric oxide synthesis.[7][8] This mechanism is significant as impaired nitric oxide signaling and neuroinflammation are implicated in the pathogenesis of conditions like Alzheimer's disease.[9][10] In animal models of Alzheimer's, L-norvaline treatment has been shown to reduce β-amyloid plaques, alleviate neuroinflammation, and reverse cognitive decline.[9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of peptide-based caspase inhibitors and the subsequent evaluation of their neuroprotective efficacy. We present detailed protocols for key in vitro and in vivo assays to characterize these novel therapeutic candidates.
The Central Role of Caspases in Neuronal Apoptosis
The apoptotic cascade is broadly divided into two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways. Both converge on the activation of executioner caspases, primarily caspase-3, which is responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.
Caption: Caspase signaling pathways in apoptosis.
Experimental Design: A Workflow for Evaluating Neuroprotective Candidates
The evaluation of a novel neuroprotective agent, synthesized using this compound as a building block, follows a multi-tiered approach, progressing from in vitro cell-based assays to more complex in vivo models of neurodegeneration.
Caption: Workflow for neuroprotective drug evaluation.
In Vitro Neuroprotection Protocols
The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neuroprotective effects due to its human origin and ability to be differentiated into a neuronal phenotype.[11][12]
Protocol 1: General Cell Culture and Induction of Neurotoxicity in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well for viability and cytotoxicity assays, or in 6-well plates for protein and gene expression analysis.[13] Allow cells to adhere and grow for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the this compound-derived peptide inhibitor for 2-4 hours.
-
Induction of Neurotoxicity: Following pre-treatment, induce neurotoxicity by adding a neurotoxic agent. Common agents and their typical concentrations include:
-
Incubation: Incubate the cells for the specified duration before proceeding to endpoint assays.
Protocol 2: Assessment of Cell Viability and Cytotoxicity
A. MTT Assay for Cell Viability
This assay measures the metabolic activity of viable cells.
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.[12]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 480-570 nm using a microplate reader.[12][13]
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
B. LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cell membrane integrity loss.[15]
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[16]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.[16]
-
Calculation: Calculate the percentage of cytotoxicity relative to control wells (spontaneous LDH release from untreated cells and maximum LDH release from cells treated with a lysis buffer).[15]
Protocol 3: Caspase-3 Activity Assay
This assay directly measures the activity of the key executioner caspase, caspase-3. Both colorimetric and fluorometric methods are available.[1]
A. Colorimetric Assay
-
Cell Lysis: After treatment, lyse the cells using a chilled lysis buffer provided with the assay kit. Incubate on ice for 10 minutes.[17]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.[17]
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Reaction Setup: In a 96-well plate, add 50-200 µg of protein from each sample. Adjust the volume with lysis buffer.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[17]
-
Absorbance Measurement: Measure the absorbance at 400-405 nm.[1]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.
B. Luminescent Assay (High Sensitivity)
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[18]
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cells in the 96-well plate in a 1:1 volume ratio to the culture medium.
-
Incubation: Mix by orbital shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
| Assay | Principle | Endpoint Measured | Typical Application |
| MTT | Conversion of tetrazolium salt to formazan by mitochondrial dehydrogenases in viable cells. | Metabolic activity (indirectly cell viability). | General assessment of cytoprotection. |
| LDH | Measurement of lactate dehydrogenase released from cells with compromised membrane integrity. | Cytotoxicity/Cell Lysis. | Quantifying cell death due to necrosis or late apoptosis. |
| Caspase-3 Activity | Cleavage of a specific peptide substrate (e.g., DEVD) by active caspase-3, releasing a chromophore or fluorophore. | Enzymatic activity of a key executioner caspase. | Direct measurement of apoptosis induction and its inhibition. |
In Vivo Neuroprotection Protocols
Rodent models are essential for evaluating the therapeutic potential of neuroprotective compounds in a complex physiological system.[19][20] The middle cerebral artery occlusion (MCAo) model is a widely used and well-characterized model of ischemic stroke.[21]
Protocol 4: Middle Cerebral Artery Occlusion (MCAo) Rodent Model of Stroke
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats or C57BL/6 mice. Maintain body temperature at 37°C.
-
Surgical Procedure (Intraluminal Suture Model):
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Introduce a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[21]
-
Occlusion is typically maintained for 60-90 minutes, followed by reperfusion (withdrawal of the suture).
-
-
Compound Administration: Administer the this compound-derived peptide inhibitor intraperitoneally or intravenously at a predetermined time point (e.g., 30 minutes before or immediately after reperfusion).
-
Neurological Assessment: At 24 and 48 hours post-MCAo, assess neurological deficits using a standardized scoring system (e.g., Bederson score).
-
Infarct Volume Measurement: At the study endpoint (e.g., 48 hours), euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume.
Protocol 5: TUNEL Assay for Apoptosis in Brain Tissue
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[22][23]
-
Tissue Preparation: Perfuse the brain with 4% paraformaldehyde.[24] Post-fix the brain and prepare cryosections or paraffin-embedded sections.
-
Permeabilization: Permeabilize the tissue sections with Proteinase K or Triton X-100 to allow enzyme access to the nucleus.[22]
-
TdT Labeling Reaction:
-
Detection:
-
If using a fluorescently labeled dUTP, proceed to counterstaining and imaging.
-
If using an indirect method (e.g., Br-dUTP), incubate with a fluorescently-labeled anti-BrdU antibody.
-
-
Microscopy and Quantification: Image the sections using a fluorescence microscope. Quantify the number of TUNEL-positive cells in the peri-infarct region to assess the level of apoptosis.[25][26]
| In Vivo Model/Assay | Principle | Endpoint Measured | Typical Application |
| MCAo Stroke Model | Temporary or permanent occlusion of the middle cerebral artery to induce focal cerebral ischemia. | Neurological deficit score, infarct volume. | Evaluating neuroprotective efficacy in an acute ischemic injury model. |
| TUNEL Assay | Enzymatic labeling of free 3'-OH DNA ends generated during apoptotic DNA fragmentation. | Number of apoptotic cells in tissue. | Quantifying apoptosis in brain tissue following ischemic injury or in models of chronic neurodegeneration. |
Conclusion and Future Directions
This compound serves as a critical starting material for the synthesis of novel peptide-based caspase inhibitors with enhanced stability and therapeutic potential. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo validation. By targeting the core mechanisms of apoptotic cell death, these next-generation neuroprotective agents hold significant promise for the treatment of a wide range of devastating neurodegenerative disorders. Future research should focus on optimizing the pharmacokinetic properties of these peptide inhibitors and exploring their efficacy in chronic models of neurodegeneration.
References
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Podlewska, S., et al. (2014). Unnatural amino acids increase sensitivity and provide for the design of highly selective caspase substrates. Cell Death & Differentiation. Retrieved from [Link]
-
Lees, G. J. (2012). Detection of Apoptosis in the Central Nervous System. Methods in Molecular Biology. Retrieved from [Link]
-
De Ryck, M., et al. (1998). Experimental Stroke and Neuroprotection in the Aging Rat Brain. Stroke. Retrieved from [Link]
-
Srinivasan, A., et al. (2009). Caspase Protocols in Mice. Methods in Molecular Biology. Retrieved from [Link]
-
Pop, C., & Salvesen, G. S. (2009). Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]
-
Lapchak, P. A. (2010). In vivo animal stroke models: a rationale for rodent and non-human primate models. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Maze Engineers. (2019). Rodent Models of Ischemic Stroke. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
Ganesan, R., et al. (2013). Selective Inhibition of Initiator Versus Executioner Caspases Using Small Peptides Containing Unnatural Amino Acids. ACS Chemical Biology. Retrieved from [Link]
-
LifeTein. (2025). Unusual Amino Acids: Norvaline. Retrieved from [Link]
-
Carmichael, S. T. (2005). Rodent Models of Focal Stroke: Size, Mechanism, and Purpose. NeuroRx. Retrieved from [Link]
-
Wei, J., et al. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Analytical Biochemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). TUNEL assay for analysis of apoptotic cells in brain tissues. Retrieved from [Link]
-
MedNexus. (2025). Rodent ischemic stroke models and their relevance in preclinical research. Retrieved from [Link]
-
JoVE. (2023). Video: The TUNEL Assay. Retrieved from [Link]
-
Frontiers Media. (n.d.). In vitro neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Caring Sunshine. (n.d.). Relationship: Alzheimer's Disease and Norvaline. Retrieved from [Link]
-
OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
-
ResearchGate. (n.d.). TUNEL assay of apoptotic cell death in brain tissues after ESW exposure. Retrieved from [Link]
-
Polis, B., & Samson, A. O. (2020). L-Norvaline, a new therapeutic agent against Alzheimer's disease. Neural Regeneration Research. Retrieved from [Link]
-
Polis, B., & Samson, A. O. (2019). L-Norvaline, a new therapeutic agent against Alzheimer's disease. Neural Regeneration Research. Retrieved from [Link]
-
Polis, B., et al. (2018). L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease. Neurotherapeutics. Retrieved from [Link]
-
DergiPark. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Retrieved from [Link]
-
PubMed Central. (2025). Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models. Retrieved from [Link]
-
Journal of Surgery and Medicine. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Retrieved from [Link]
-
PubMed Central. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]
-
Thornberry, N. A., et al. (1997). Inhibition of Human Caspases by Peptide-based and Macromolecular Inhibitors. Journal of Biological Chemistry. Retrieved from [Link]
-
Neumann, H., et al. (2015). Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Dagbay, K. B., & Hardy, J. A. (2017). In Vitro Use of Peptide Based Substrates and Inhibitors of Apoptotic Caspases. Apoptosis and Cancer. Retrieved from [Link]
-
SemOpenAlex. (n.d.). Inhibition of Human Caspases by Peptide-based and Macromolecular Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2008). Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. Retrieved from [Link]
-
Lee, D., et al. (2000). Design and synthesis of a potent and selective peptidomimetic inhibitor of caspase-3. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cpcscientific.com [cpcscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. lifetein.com [lifetein.com]
- 8. caringsunshine.com [caringsunshine.com]
- 9. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-Norvaline, a new therapeutic agent against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
- 15. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. mpbio.com [mpbio.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 19. Rodent Models of Focal Stroke: Size, Mechanism, and Purpose - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mednexus.org [mednexus.org]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. clyte.tech [clyte.tech]
- 23. Video: The TUNEL Assay [jove.com]
- 24. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Incorporation of Z-D-Nva-OH and its Derivatives in Therapeutic Peptide Development
Abstract
The development of peptide-based therapeutics represents a frontier in modern medicine, offering high specificity and potency often unmatched by small molecules.[1] However, native peptides frequently suffer from poor metabolic stability, limiting their clinical utility. The incorporation of non-proteinogenic amino acids is a cornerstone strategy to overcome these limitations. This guide provides an in-depth examination of N-α-benzyloxycarbonyl-D-norvaline (Z-D-Nva-OH) and its more contemporary counterpart, Fmoc-D-Nva-OH, as key building blocks in the synthesis of robust therapeutic peptides. We will focus on their application in the design of caspase inhibitors, detailing the scientific rationale, synthesis protocols, and analytical characterization methods essential for researchers in drug discovery and development.
Introduction: The Imperative for Modified Peptides
Peptides are short chains of amino acids that act as critical signaling molecules in a vast array of physiological processes, including hormonal regulation, neurotransmission, and immune responses.[1][2] Their therapeutic potential lies in their ability to mimic or block these natural interactions with high precision.[3] The primary obstacle to their widespread use is their susceptibility to rapid degradation by proteases in the body.[4]
To enhance in-vivo stability and improve therapeutic profiles, chemists employ several strategies, including:
-
Cyclization: Constraining the peptide backbone to reduce cleavage sites.[4]
-
N-methylation: Modifying the peptide bond to sterically hinder protease access.[4]
-
Incorporation of D-amino acids: Replacing the natural L-amino acids with their non-natural D-enantiomers, which are not recognized by most proteases.[4]
D-Norvaline (D-Nva), an isomer of valine, is a particularly useful non-natural amino acid.[5] Its incorporation can confer significant resistance to enzymatic degradation while modulating the peptide's conformational properties and binding affinity to its target.
Profile: this compound and Fmoc-D-Nva-OH
The choice of N-α-protecting group is critical and depends on the synthesis strategy. While this compound is a valid building block, its application is primarily in classical solution-phase synthesis. For modern Solid-Phase Peptide Synthesis (SPPS), the Fmoc (9-fluorenylmethoxycarbonyl) protecting group is the industry standard due to its base-labile nature, which allows for milder deprotection conditions under an orthogonal protection scheme.[6][7]
| Property | This compound | Fmoc-D-Nva-OH |
| Full Chemical Name | N-α-Benzyloxycarbonyl-D-norvaline | N-α-(9-Fluorenylmethoxycarbonyl)-D-norvaline |
| CAS Number | 42918-89-8[8] | 144701-24-6 |
| Molecular Formula | C₁₃H₁₇NO₄ | C₂₀H₂₁NO₄ |
| Molecular Weight | 251.28 g/mol [9][10] | 339.39 g/mol |
| Primary Application | Solution-Phase Peptide Synthesis[11][12] | Fmoc-based Solid-Phase Peptide Synthesis |
| N-α Deprotection | Hydrogenolysis (e.g., H₂/Pd) or strong acid | Base-mediated (e.g., 20% Piperidine in DMF)[13] |
Causality Behind Choice: The 'Z' group requires harsh conditions for removal that can cleave the peptide from many standard SPPS resins. The Fmoc group, conversely, is removed by a mild base (piperidine), leaving the acid-labile resin linker and side-chain protecting groups intact—a concept known as an "orthogonal" protection strategy.[6] Therefore, for the remainder of this guide, we will focus on Fmoc-D-Nva-OH for the primary synthesis protocol, as it represents the most common and versatile method used in modern research.
Core Application: Engineering Caspase-3 Inhibitors
Caspases are a family of cysteine proteases that are central executioners of apoptosis (programmed cell death).[14] Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders, making caspases attractive therapeutic targets.
Peptide-based inhibitors are designed to mimic the natural substrate of a target caspase. For Caspase-3, a key executioner caspase, a preferred recognition sequence is Asp-Glu-Val-Asp (DEVD).[14][15] A therapeutic inhibitor can be constructed by:
-
Using a peptide sequence (e.g., DEVD) to provide binding specificity and target the inhibitor to the Caspase-3 active site.
-
Incorporating a D-amino acid, such as D-Norvaline, in a non-critical recognition position to enhance stability without disrupting binding.
-
Appending an irreversible "warhead," such as a fluoromethyl ketone (FMK), which forms a covalent bond with the catalytic cysteine residue in the caspase active site, leading to permanent inactivation.[16]
Experimental Protocols
Protocol 1: Automated Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the synthesis of a hypothetical Caspase-3 inhibitory peptide, Ac-Asp(OtBu)-Glu(OtBu)-D-Nva -Asp(OtBu)-FMK, using an automated peptide synthesizer. The core logic follows a repeated cycle of deprotection and coupling.[13][17]
Materials:
-
Fmoc-Asp(OtBu)-Wang resin or pre-loaded equivalent
-
Fmoc-D-Nva-OH
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Asp(OtBu)-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Capping (Optional): Acetic Anhydride
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Testing: Kaiser Test reagents
Workflow Diagram: The SPPS Cycle
Step-by-Step Procedure:
-
Resin Preparation: Start with 0.1 mmol of Fmoc-Asp(OtBu)-Wang resin in a synthesizer reaction vessel. Swell the resin in DMF for 30 minutes.[13][17]
-
First Deprotection: Remove the Fmoc group from the resin-bound aspartic acid by treating with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Fmoc-D-Nva-OH:
-
In a separate vial, pre-activate Fmoc-D-Nva-OH (4 eq, 0.4 mmol) with HBTU (3.9 eq, 0.39 mmol) and DIPEA (8 eq, 0.8 mmol) in DMF for 5 minutes.
-
Add the activated amino acid solution to the reaction vessel.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain yellow/colorless) indicates successful coupling. A positive result (blue/purple beads) indicates incomplete coupling, and the step should be repeated.
-
Washing: Wash the resin with DMF (5-7 times).
-
Iterative Cycles: Repeat steps 2-6 for the remaining amino acids in the sequence (Fmoc-Glu(OtBu)-OH, then Fmoc-Asp(OtBu)-OH).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
N-terminal Modification (Acetylation & FMK addition): This step is highly specialized. After the final Fmoc deprotection, the free N-terminal amine would be acetylated. The subsequent addition of the FMK moiety is a complex chemical step often performed post-cleavage or using specialized reagents on-resin. For this guide, we assume a standard peptide for cleavage.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol scale) to the resin and incubate for 2-3 hours at room temperature with gentle shaking.[18]
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Protocol 2: Solution-Phase Synthesis of a Dipeptide (Z-D-Nva-Gly-OMe)
This protocol illustrates the direct use of This compound in a classic solution-phase coupling to form a simple dipeptide.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
NMM (N-Methylmorpholine)
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc)
-
Aqueous solutions: 1N HCl, saturated NaHCO₃, saturated NaCl (brine)
Procedure:
-
Amine Neutralization: Dissolve H-Gly-OMe·HCl (1.1 eq) in DCM. Cool to 0°C in an ice bath. Add NMM (1.1 eq) dropwise and stir for 15 minutes to neutralize the hydrochloride salt, forming the free amine.
-
Carboxyl Activation: In a separate flask, dissolve this compound (1.0 eq), EDC·HCl (1.1 eq), and HOBt (1.1 eq) in DCM. Stir at 0°C for 20 minutes. The solution may become cloudy as the activated ester forms.
-
Coupling: Add the cold free amine solution from Step 1 to the activated this compound solution from Step 2. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Z-D-Nva-Gly-OMe.
-
-
Purification: Purify the crude product via flash column chromatography (silica gel) using a suitable solvent system (e.g., hexane/ethyl acetate gradient).
Characterization and Analysis
Rigorous characterization is mandatory to confirm the identity, purity, and quality of the synthesized peptide.[19]
| Technique | Purpose | Expected Result for Ac-DE(D-Nva)D-OH |
| Reverse-Phase HPLC (RP-HPLC) | Assess purity and quantify the final product.[20] | A single major peak, with purity typically >95% for therapeutic use.[19] |
| Mass Spectrometry (ESI-MS) | Confirm the molecular weight and thus the identity of the peptide. | Observed mass should match the calculated theoretical mass. |
| Tandem MS (MS/MS) | Sequence verification by fragmenting the peptide and analyzing the fragments. | Fragmentation pattern should confirm the D-Nva-containing sequence. |
| Amino Acid Analysis (AAA) | Determine amino acid composition and confirm D-Nva incorporation. | Stoichiometric ratio of Asp, Glu, and Nva should match the design. |
Analytical Challenge: Distinguishing between isomeric amino acids like Norvaline (Nva) and Valine (Val) can be challenging with standard mass spectrometry. Specialized fragmentation techniques like Hot Electron Capture Dissociation (HECD) may be required for unambiguous identification in complex sequences.[5]
Conclusion and Future Outlook
The strategic use of chemically modified amino acids like D-norvaline is a powerful and essential tool in modern therapeutic peptide development. By providing a shield against enzymatic degradation, these building blocks transform transient biological signals into viable drug candidates. While this compound holds a place in the history and specific applications of peptide chemistry, its modern counterpart, Fmoc-D-Nva-OH, is the workhorse for the flexible and efficient solid-phase synthesis of novel peptide therapeutics. A thorough understanding of the underlying chemistry, synthesis protocols, and analytical validation is critical for any researcher aiming to harness the immense potential of these molecules to address unmet medical needs.
References
- 1. pharmasource.global [pharmasource.global]
- 2. medchemexpress.com [medchemexpress.com]
- 3. globalrph.com [globalrph.com]
- 4. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. 多肽合成 [sigmaaldrich.com]
- 8. This compound | 42918-89-8 [chemicalbook.com]
- 9. Z-NVA-OH CAS#: 21691-44-1 [amp.chemicalbook.com]
- 10. chemwhat.com [chemwhat.com]
- 11. benchchem.com [benchchem.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. wernerlab.weebly.com [wernerlab.weebly.com]
- 19. m.youtube.com [m.youtube.com]
- 20. luxembourg-bio.com [luxembourg-bio.com]
Application Note: A Robust Protocol for the Efficient Coupling of Z-D-Norvaline (Z-D-Nva-OH) in Peptide Synthesis
Abstract
This document provides a comprehensive, field-proven protocol for the efficient incorporation of N-α-benzyloxycarbonyl-D-norvaline (Z-D-Nva-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). The protocol addresses the specific challenges associated with this amino acid derivative, namely the steric hindrance presented by the benzyloxycarbonyl (Z) protecting group. We recommend the use of the uronium-based coupling reagent HATU, which demonstrates superior performance in achieving high coupling efficiencies and minimizing racemization.[1][2] This guide details a step-by-step methodology, in-process monitoring techniques, and post-synthesis analysis to ensure the successful and reliable synthesis of peptides containing this compound.
Introduction: The Challenge of Sterically Hindered Residues
N-α-protected amino acids are the fundamental building blocks of solid-phase peptide synthesis (SPPS). While the coupling of most standard amino acids is routine, certain derivatives present significant synthetic challenges. This compound falls into this category due to the steric bulk of the N-terminal benzyloxycarbonyl (Z) group. This bulky moiety can physically impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support.[3] This interference can lead to slow reaction kinetics and, consequently, incomplete coupling, resulting in deletion sequences in the final peptide product.
To overcome this hurdle, the choice of coupling reagent is critical. Standard carbodiimide reagents like DCC or DIC, while effective for many amino acids, can be less efficient for sterically demanding couplings.[4] Uronium/aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), have emerged as superior alternatives for such "difficult couplings".[1][5]
HATU functions by rapidly converting the carboxylic acid into a highly reactive OAt-active ester.[6][7] The presence of the 7-azabenzotriazole (HOAt) moiety is key, as it not only creates a more reactive intermediate but also stabilizes it, promoting rapid coupling while significantly suppressing racemization—a critical consideration for maintaining the stereochemical integrity of the peptide.[1][2]
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | Peptide Synthesis Grade | Verified Chemical Supplier |
| HATU | Peptide Synthesis Grade | Verified Chemical Supplier |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Verified Chemical Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous, Amine-Free | Verified Chemical Supplier |
| Piperidine | Peptide Synthesis Grade | Verified Chemical Supplier |
| Dichloromethane (DCM) | ACS Grade | Verified Chemical Supplier |
| Pre-loaded Wang or Rink Amide Resin | 100-200 mesh | Verified Chemical Supplier |
| Kaiser Test Kit Solutions | Verified Chemical Supplier | |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Verified Chemical Supplier |
| Triisopropylsilane (TIPS) | Reagent Grade | Verified Chemical Supplier |
Detailed Coupling Protocol
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.[8] The procedure begins after the successful deprotection of the N-terminal Fmoc group from the peptide-resin, exposing the free amine for the coupling of this compound.
Resin Preparation and Fmoc Deprotection
-
Swell the Resin: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.[8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. A common procedure is one treatment of 3 minutes followed by a second treatment of 10 minutes to ensure complete removal of the Fmoc group.[9]
-
Wash Thoroughly: Wash the resin extensively with DMF (at least 5-7 cycles) to completely remove residual piperidine and dibenzofulvene byproducts. An incomplete wash can neutralize the subsequent coupling reagents.
Activation and Coupling of this compound
The core of the protocol is the in situ pre-activation of this compound with HATU immediately prior to its addition to the resin.
-
Prepare Activation Solution: In a separate, dry glass vessel, dissolve this compound and an equimolar amount of HATU in a minimal volume of DMF. Add DIPEA to this solution. For causality, DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, forming a carboxylate anion which then attacks the HATU reagent to begin the activation cascade.[5]
-
Pre-activate: Gently swirl the activation mixture and allow it to stand for 2-5 minutes at room temperature. A slight color change may be observed. This brief period allows for the efficient formation of the reactive OAt-active ester intermediate.[6]
-
Couple to Resin: Add the entire activated amino acid solution to the deprotected peptide-resin.
-
Agitate: Agitate the reaction mixture using a shaker, rotator, or nitrogen bubbling for a minimum of 2 hours at room temperature. For sterically hindered couplings, extending the reaction time to 4 hours or even overnight may be beneficial.[9]
Table 1: Recommended Reagent Stoichiometry (per 1 equivalent of resin functional groups)
| Reagent | Equivalents | Rationale |
| This compound | 3.0 | A significant excess drives the reaction to completion. |
| HATU | 2.9 | A slight sub-stoichiometric amount relative to the amino acid prevents wasteful side reactions.[5] |
| DIPEA | 6.0 | A 2-fold excess relative to the amino acid ensures efficient deprotonation and maintains a basic pH. |
Post-Coupling Wash
-
Drain: Drain the reaction solution from the vessel.
-
Wash: Wash the peptide-resin thoroughly with DMF (3-5 cycles) followed by DCM (3-5 cycles) to remove unreacted reagents and byproducts (tetramethylurea).
-
Dry (Optional): A small sample of beads can be removed and dried for in-process monitoring.
Quality Control: Monitoring Reaction Completion
It is imperative to verify the completion of the coupling reaction before proceeding to the next step. The most common qualitative method is the Kaiser test, which detects the presence of free primary amines.[10][11]
Kaiser Test Protocol
-
Sample: Collect a small sample of resin beads (10-15) after the post-coupling wash.
-
Reagents: In a small test tube, add 2-3 drops of each Kaiser test solution (Reagent A: KCN in pyridine, Reagent B: ninhydrin in n-butanol, Reagent C: phenol in n-butanol).[11]
-
Heat: Heat the tube at 110°C for 5 minutes.
-
Observe:
Troubleshooting Incomplete Coupling
If the Kaiser test is positive, a second coupling (recouple) is necessary.
-
Action: Repeat the steps in section 3.2. A fresh activation solution should be prepared. Do not simply extend the time of the first coupling.
-
Rationale: Low coupling efficiency is often due to insufficient activation or reagent degradation. A fresh charge of activated amino acid is the most effective solution. If the second coupling still yields a positive Kaiser test, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.
Cleavage and Post-Synthesis Analysis
After the full peptide sequence is assembled, the peptide must be cleaved from the resin and side-chain protecting groups removed. The Z-group is stable to standard TFA cleavage conditions used in Fmoc-SPPS.[13] This allows for the isolation of a Z-protected peptide if desired.
Cleavage from Wang Resin
-
Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v).[14][15] TIPS and water act as scavengers to protect sensitive residues from reactive cationic species generated during cleavage.
-
Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[14]
-
Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[16]
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. The crude peptide can then be purified by reverse-phase HPLC (RP-HPLC).
Analytical Verification
The success of the this compound incorporation should be confirmed by mass spectrometry (LC-MS or MALDI-TOF) on the crude or purified peptide.[8] The observed molecular weight should match the theoretical mass of the peptide containing the Z-D-Nva residue. RP-HPLC analysis will determine the purity of the final product.
Conclusion
The steric hindrance of the Z-group on D-norvaline requires a carefully optimized coupling strategy. The use of HATU as a coupling reagent, combined with an adequate excess of reagents and sufficient reaction time, provides a reliable and highly efficient method for incorporating this compound into peptide chains. In-process monitoring via the Kaiser test is a critical checkpoint to ensure high-fidelity synthesis. This protocol provides researchers with a robust framework to successfully synthesize these challenging peptide sequences, ensuring high purity and yield for downstream applications.
References
-
Title: Analytical Methods for Solid Phase Peptide Synthesis Source: Bentham Science Publishers URL: [Link]
-
Title: The Science Behind HATU: Mechanism and Applications in Modern Chemistry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Analytical Methods for Solid Phase Peptide Synthesis Source: Ingenta Connect URL: [Link]
-
Title: SPPS - The Kaiser Test Source: American Peptide Society URL: [Link]
-
Title: Analytical Methods for Solid Phase Peptide Synthesis | Request PDF Source: ResearchGate URL: [Link]
-
Title: Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test) Source: Aapptec Peptides URL: [Link]
-
Title: A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides Source: Indian Academy of Sciences URL: [Link]
-
Title: Monitoring of Peptide Coupling and Capping; Coupling Tests Source: AAPPTec URL: [Link]
-
Title: Cleavage from Wang Resin Source: Aapptec Peptides URL: [Link]
-
Title: Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis Source: SYNFORM, Thieme URL: [Link]
- Title: METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER Source: Google Patents URL
-
Title: HATU Source: Wikipedia URL: [Link]
-
Title: Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Source: ResearchGate URL: [Link]
-
Title: Solid-Phase Peptide Synthesis Methods: Complete Guide Source: Biovera Research URL: [Link]
-
Title: Supporting information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]
-
Title: Wang Linker Free of Side Reactions Source: ACS Publications URL: [Link]
-
Title: Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP Source: Aapptec URL: [Link]
-
Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: University of California, Irvine URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. biovera.com.au [biovera.com.au]
- 9. chem.uci.edu [chem.uci.edu]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. peptide.com [peptide.com]
Application Notes and Protocols for the Use of Pan-Caspase Inhibitor Z-VAD-FMK in Cell Culture-Based Assays
A Note on Nomenclature: While the initial request specified "Z-D-Nva-OH," the vast body of scientific literature and commercially available reagents for pan-caspase inhibition in cell culture assays centers on Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) . This guide will therefore focus on the principles and applications of Z-VAD-FMK, a widely used and well-characterized tool for studying apoptosis.
Introduction: The Critical Role of Caspases in Programmed Cell Death
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1][2] This intricate process is executed by a family of cysteine-aspartic proteases known as caspases. Caspases exist as inactive zymogens (pro-caspases) within the cell and are activated in a hierarchical cascade in response to pro-apoptotic signals. This cascade ultimately leads to the cleavage of specific cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[3]
Understanding the role of caspases is paramount in numerous fields of biomedical research, from cancer biology to neurodegenerative diseases.[2] Potent and specific inhibitors of caspases are invaluable tools for dissecting the molecular mechanisms of apoptosis and for assessing the potential of therapeutic interventions that modulate this pathway.
Z-VAD-FMK: A Potent, Irreversible Pan-Caspase Inhibitor
Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor that is widely employed in cell culture-based assays to block apoptosis.[4][5] Its peptide sequence (Val-Ala-Asp) mimics the caspase cleavage site, allowing it to bind to the active site of most caspases. The fluoromethylketone (FMK) moiety forms a covalent bond with the cysteine in the active site, leading to irreversible inhibition.[6]
Key Features of Z-VAD-FMK:
-
Broad Specificity: Z-VAD-FMK effectively inhibits a wide range of caspases, including initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7), making it a "pan-caspase" inhibitor.[6][7]
-
Cell Permeability: The molecule is modified to readily cross the plasma membrane of living cells, allowing for its use in intact cell culture systems.[5]
-
Irreversible Inhibition: The covalent modification of the caspase active site ensures sustained inhibition.[5][6]
The Caspase Signaling Pathway and the Point of Intervention for Z-VAD-FMK
Apoptosis is broadly initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases. Z-VAD-FMK, as a pan-caspase inhibitor, blocks the cascade at multiple points.
Figure 1: The Caspase Signaling Pathway and Z-VAD-FMK Inhibition. This diagram illustrates the extrinsic and intrinsic apoptotic pathways converging on the activation of executioner caspases. Z-VAD-FMK acts as a broad-spectrum inhibitor, blocking the activity of multiple caspases in the cascade.
Considerations and Limitations of Using Z-VAD-FMK
While Z-VAD-FMK is a powerful tool, it is crucial to be aware of its potential off-target effects and limitations to ensure accurate data interpretation.
-
Inhibition of Other Proteases: Z-VAD-FMK has been reported to inhibit other cysteine proteases, such as cathepsins and calpains, although typically at higher concentrations than those required for caspase inhibition.
-
Induction of Necroptosis or Autophagy: In some cell types, blocking apoptosis with Z-VAD-FMK can shunt the cell death pathway towards necroptosis or induce autophagy.[8] This is an important consideration when interpreting cell viability data.
-
Toxicity: At high concentrations or with prolonged exposure, Z-VAD-FMK itself can exhibit some cytotoxicity. It is therefore essential to perform dose-response experiments to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions.
Comparative Analysis of Pan-Caspase Inhibitors
While Z-VAD-FMK is a widely used standard, other pan-caspase inhibitors with different properties are also available.
| Inhibitor | Mechanism | Key Features | Potential Off-Target Effects |
| Z-VAD-FMK | Irreversible, covalent modification | Broad-spectrum, cell-permeable.[4][5] | Can inhibit cathepsins and calpains; may induce necroptosis or autophagy.[4][8] |
| Q-VD-OPh | Irreversible | Potent, reported to have a better safety profile and be more effective at preventing apoptosis than Z-VAD-FMK in some systems.[4] | Generally considered to have fewer off-target effects than Z-VAD-FMK. |
| Emricasan (IDN-6556) | Irreversible | Potent, has been evaluated in clinical trials. | Off-target effects are less characterized in basic research settings compared to Z-VAD-FMK. |
Experimental Protocols
The following are detailed protocols for the use of Z-VAD-FMK in common cell culture-based assays.
Reagent Preparation and Storage
-
Reconstitution: Z-VAD-FMK is typically supplied as a lyophilized powder. Reconstitute the powder in sterile, anhydrous DMSO to create a concentrated stock solution (e.g., 20-50 mM).[5]
-
Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Determination of Optimal Working Concentration
It is crucial to determine the optimal, non-toxic working concentration of Z-VAD-FMK for each cell line and experimental setup. A typical starting range for many cell lines is 10-50 µM.
Figure 2: Workflow for Determining the Optimal Z-VAD-FMK Concentration. This flowchart outlines the steps to identify the appropriate concentration of the inhibitor that effectively blocks apoptosis without causing significant cytotoxicity.
Protocol for Inhibition of Apoptosis in a Cell Culture Model
This protocol provides a general framework for using Z-VAD-FMK to inhibit apoptosis induced by a known stimulus.
Materials:
-
Cells of interest in culture
-
Complete cell culture medium
-
Apoptotic stimulus (e.g., staurosporine, TNF-α, etoposide)
-
Z-VAD-FMK stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Assay reagents for detecting apoptosis (e.g., Annexin V-FITC/Propidium Iodide, Caspase-Glo® 3/7 Assay)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight.
-
Pre-treatment with Z-VAD-FMK:
-
Prepare a working solution of Z-VAD-FMK in complete culture medium at the predetermined optimal concentration.
-
For the control wells (no inhibitor), prepare medium with an equivalent concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing Z-VAD-FMK or the DMSO vehicle control.
-
Incubate the cells for 1-2 hours at 37°C and 5% CO₂ to allow for inhibitor uptake.
-
-
Induction of Apoptosis:
-
Prepare the apoptotic stimulus at the desired concentration in complete culture medium.
-
Add the apoptotic stimulus to the appropriate wells (both with and without Z-VAD-FMK).
-
Include a "no treatment" control group (cells with medium and DMSO only).
-
-
Incubation: Incubate the plates for the time required for the apoptotic stimulus to induce a measurable effect (this can range from a few hours to 24-48 hours depending on the stimulus and cell type).
-
Assessment of Apoptosis: Analyze the cells for markers of apoptosis using a suitable assay.
Example Assay: Annexin V-FITC and Propidium Iodide Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Procedure (following the inhibition protocol):
-
Cell Harvesting:
-
Collect the culture medium from each well (to include any detached cells).
-
Wash the adherent cells with PBS and detach them using a gentle method (e.g., trypsin-EDTA).
-
Combine the detached cells with their corresponding culture medium.
-
-
Staining:
-
Centrifuge the cell suspensions to pellet the cells.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Incomplete inhibition of apoptosis | Z-VAD-FMK concentration is too low. | Perform a dose-response curve to determine the optimal concentration. |
| Insufficient pre-incubation time. | Increase the pre-incubation time with Z-VAD-FMK to 2-4 hours. | |
| High background cell death in control wells | Z-VAD-FMK is cytotoxic at the concentration used. | Lower the concentration of Z-VAD-FMK and re-determine the optimal non-toxic dose. |
| The DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.5%. | |
| Unexpected cell morphology or death pathway | Induction of necroptosis or autophagy. | Investigate markers of necroptosis (e.g., MLKL phosphorylation) or autophagy (e.g., LC3-II conversion). |
Conclusion
Z-VAD-FMK is an indispensable tool for researchers investigating the role of caspases in apoptosis and other cellular processes. By understanding its mechanism of action, potential limitations, and proper experimental application, scientists can effectively utilize this pan-caspase inhibitor to gain valuable insights into the intricate mechanisms of programmed cell death. The protocols and guidelines provided in this document serve as a comprehensive resource for the successful implementation of Z-VAD-FMK in a variety of cell culture-based assays.
References
- ChemicalBook. (2023, April 23). This compound | 42918-89-8.
- ChemicalBook. Z-NVA-OH CAS#: 21691-44-1.
- ECHEMI. 144701-24-6, FMOC-D-NVA-OH Formula.
- ChemWhat. Z-NVA-OH CAS#: 21691-44-1.
- Selleck Chemicals. Caspase Inhibitor Review - Apoptosis.
- MedchemExpress.com. Z-VAD(OH)-FMK) - Pan-Caspase Inhibitor.
- Benchchem. A Comparative Guide to Caspase Inhibitors: Z-VAD-FMK in Focus.
- Sigma-Aldrich. Fmoc-D-Nva-OH Novabiochem 144701-24-6.
- PMC - NIH. (2015). In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation.
- InvivoGen. Z-VAD-FMK - Pan-Caspase inhibitor.
- Promega Corporation. Caspase Inhibitor Z-VAD-FMK.
- PubMed. (1995). Implications and applications of apoptosis in cell culture.
- Protocols.io. (2024, February 28). Cytotoxicity Assay Protocol.
- PubMed. (2021, December 20). Pan-Caspase Inhibitor zVAD Induces Necroptotic and Autophagic Cell Death in TLR3/4-Stimulated Macrophages.
- NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Bio-Radiations. (2016, July 15). Assessing Cell Health: Apoptosis.
- MDPI. (2019, September 16). A High Throughput Apoptosis Assay using 3D Cultured Cells.
- a4cell. Evaluating early apoptosis, cytotoxicity, and pH conditions.
- Creative Bioarray. Cell Apoptosis Assays.
- Promega Corporation. CytoTox 96® Non-Radioactive Cytotoxicity Assay Technical Bulletin TB163.
- Benchchem. Application Notes and Protocols for Cell Culture Assays to Determine MDMAI Cytotoxicity.
Sources
- 1. Implications and applications of apoptosis in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. bioradiations.com [bioradiations.com]
- 4. benchchem.com [benchchem.com]
- 5. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 6. invivogen.com [invivogen.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Pan-Caspase Inhibitor zVAD Induces Necroptotic and Autophagic Cell Death in TLR3/4-Stimulated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Z-D-Nva-OH for Modulating Peptide Bioavailability and Efficacy
Abstract
Peptide therapeutics represent a burgeoning class of drugs, prized for their high specificity and potency.[1][2] However, their clinical utility, particularly via the preferred oral route, is severely hampered by two fundamental challenges: rapid enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium.[3][4][5][6] These barriers lead to low oral bioavailability, necessitating parenteral administration which can impact patient compliance.[7] This document provides a comprehensive guide for researchers on the use of Z-D-Nva-OH (N-benzyloxycarbonyl-D-norvaline) as a potential formulation excipient to overcome these limitations. We present the hypothesized mechanism of action, detailed protocols for in vitro and in vivo validation, and a framework for data interpretation. The methodologies described herein are designed to provide a robust, self-validating system for assessing the ability of this compound to protect peptide drug candidates and enhance their systemic exposure.
Introduction: The Challenge of Oral Peptide Delivery
The therapeutic promise of peptides is immense, offering precision targeting of disease pathways that are often intractable for small molecules.[2] Despite these advantages, the molecular nature of peptides makes them susceptible to the harsh environment of the GI tract. A symphony of proteases and peptidases, from pepsin in the stomach to trypsin and carboxypeptidases in the intestine, readily hydrolyzes the peptide bonds that are essential for their structure and function.[5][7] This rapid degradation is a primary contributor to the typically low (<1-2%) oral bioavailability of most peptides.[5]
Strategies to circumvent this issue are numerous and include chemical modifications of the peptide itself (e.g., N-methylation, cyclization) and advanced formulation technologies.[6][8] An alternative and complementary approach is the co-administration of enzyme inhibitors that can locally shield the peptide from degradation.[5] This application note focuses on this compound, a derivative of the non-proteinogenic amino acid D-norvaline, as a candidate for this purpose.
This compound: A Potential Bioavailability Enhancer
This compound, or N-benzyloxycarbonyl-D-norvaline, is a molecule whose structural motifs are found in known protease inhibitors.[9] The carbobenzoxy (Cbz or Z) group is a common protecting group in peptide chemistry, and the D-amino acid configuration can confer resistance to proteolysis.[9][10]
Hypothesized Mechanism of Action
We hypothesize that this compound acts as a competitive or non-competitive inhibitor of key gastrointestinal and/or plasma proteases. By occupying the active sites of these enzymes, this compound could transiently reduce the enzymatic pressure on a co-administered peptide therapeutic, allowing a greater fraction of the intact peptide to survive transit through the GI lumen and reach the absorptive epithelial surface. This protective action is crucial for improving the fraction of the drug absorbed (Fa) and, consequently, the overall oral bioavailability (F).
Caption: Hypothesized mechanism of this compound protecting a peptide drug from enzymatic degradation.
Physicochemical Properties
A summary of the key properties of this compound is essential for formulation development.
| Property | Value | Source |
| IUPAC Name | (2R)-2-[(phenylmethoxy)carbonylamino]pentanoic acid | TCI |
| Synonyms | N-Cbz-D-norvaline, Z-D-Val-OH | TCI[11][12] |
| CAS Number | 1685-33-2 | Santa Cruz Biotechnology[13] |
| Molecular Formula | C₁₃H₁₇NO₄ | Santa Cruz Biotechnology[13] |
| Molecular Weight | 251.28 g/mol | Santa Cruz Biotechnology[13] |
| Appearance | White to almost white crystalline powder | TCI |
Experimental Validation Framework
To rigorously test the hypothesis, a multi-stage approach is required, moving from simple in vitro models to complex in vivo systems. This framework ensures that each step provides a go/no-go decision point before committing to more resource-intensive experiments.
Phase 1: In Vitro Characterization
The initial phase focuses on demonstrating a direct protective effect of this compound on the peptide of interest and evaluating its impact on intestinal permeability using the gold-standard Caco-2 cell model.[14][15][16]
Objective: To determine if this compound protects the target peptide from degradation by simulated gastric (SGF) and intestinal (SIF) fluids.
Materials:
-
Target Peptide
-
This compound
-
Pepsin (for SGF), Pancreatin (for SIF)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Potassium Phosphate Monobasic (KH₂PO₄)
-
HPLC or LC-MS/MS system
-
Quenching solution (e.g., 10% Trichloroacetic Acid - TCA)
Procedure:
-
Prepare SGF (pH 1.2) and SIF (pH 6.8): Prepare buffers according to USP standards. Just before use, add pepsin to SGF (e.g., 0.32% w/v) and pancreatin to SIF (e.g., 1% w/v).
-
Prepare Test Solutions: Prepare stock solutions of the target peptide and this compound.
-
Incubation Setup: For both SGF and SIF, set up the following conditions in triplicate at 37°C:
-
Control: Target Peptide in buffer.
-
Test: Target Peptide + this compound (e.g., at 1:1, 1:10, 1:100 molar ratios).
-
-
Time-Point Sampling: At specified times (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction.
-
Quench Reaction: Immediately mix the aliquot with an equal volume of cold quenching solution to precipitate enzymes and stop the reaction.[17]
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes. Collect the supernatant.[17]
-
Analysis: Analyze the supernatant using a validated reverse-phase HPLC or LC-MS/MS method to quantify the remaining percentage of intact peptide.
-
Data Analysis: Plot the percentage of intact peptide versus time for each condition and calculate the half-life (t₁/₂) of the peptide with and without this compound.
Objective: To assess the apparent permeability coefficient (Papp) of the target peptide across a Caco-2 cell monolayer and determine if this compound influences its transport or acts as an efflux pump substrate/inhibitor.[16][18]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. oxfordglobal.com [oxfordglobal.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicilon.com [medicilon.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. N-Benzyloxycarbonyl-D-valine | 1685-33-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. N-Benzyloxycarbonyl-D-valine | 1685-33-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 13. scbt.com [scbt.com]
- 14. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 15. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. Caco-2 Permeability | Evotec [evotec.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of Z-D-Nva-OH in Peptide Synthesis
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals working with N-Benzyloxycarbonyl-D-norvaline (Z-D-Nva-OH). Our focus is to address the critical challenge of preventing racemization to ensure the stereochemical integrity and biological activity of your final peptide product.
Section 1: Foundational Knowledge - Frequently Asked Questions
This section addresses the fundamental principles governing the use of this compound and its susceptibility to racemization.
Q1: What is this compound and why is its stereochemical purity critical?
This compound is a non-canonical amino acid derivative. Structurally, it is the D-enantiomer of norvaline, where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. The "D" configuration is a specific stereoisomer. In drug development and biological research, the three-dimensional structure of a peptide is paramount to its function. The incorporation of the incorrect L-enantiomer (epimerization) due to racemization can drastically alter the peptide's conformation, leading to diminished or completely different biological activity, receptor binding affinity, and enzymatic stability.[1] Therefore, maintaining the stereochemical purity of this compound during synthesis is not just a matter of product purity, but a prerequisite for therapeutic efficacy.
Q2: What is the primary chemical mechanism that causes this compound to racemize during coupling?
Racemization of N-protected amino acids like this compound predominantly occurs through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3] This process is base-catalyzed and proceeds as follows:
-
Activation: The carboxyl group of this compound is activated by a coupling reagent to make it susceptible to nucleophilic attack by an amine.
-
Cyclization: The activated carboxyl group undergoes an intramolecular attack by the carbonyl oxygen of the Z-protecting group, forming the oxazolone ring.
-
Proton Abstraction: The proton on the alpha-carbon (the chiral center) of the oxazolone is now highly acidic. In the presence of a base, this proton is easily removed, creating a planar, achiral enolate intermediate.[4]
-
Reprotonation/Nucleophilic Attack: When the incoming amine attacks the oxazolone, or when the enolate is reprotonated, it can happen from either face of the planar intermediate. This non-stereospecific step results in a mixture of the desired D-amino acid and the undesired L-amino acid in the peptide sequence.[3]
A secondary, less common pathway is the direct enolization of the activated amino acid by direct abstraction of the alpha-proton by a strong base.[3]
Caption: Mechanism of oxazolone-mediated racemization.
Q3: Which experimental factors have the most significant impact on racemization?
Several factors must be meticulously controlled to suppress racemization:
-
Coupling Reagents & Additives: The choice of activating agent is paramount. Carbodiimides alone are prone to causing racemization, while onium salts (uronium/aminium or phosphonium) are generally safer. The use of additives like HOAt and OxymaPure is highly effective at minimizing racemization.[2][5]
-
Base: The strength, concentration, and steric hindrance of the base used for neutralization or catalysis are critical. Strong, non-hindered bases accelerate proton abstraction from the oxazolone intermediate.[6]
-
Temperature: Elevated temperatures increase reaction rates but also dramatically accelerate the rate of racemization.[7][8]
-
Solvent: The polarity of the solvent can influence the stability of the intermediates involved in the racemization pathway.[2][3]
-
Activation Time: The longer the activated amino acid exists before coupling, especially in the presence of a base, the higher the risk of racemization.
Section 2: Troubleshooting Guide - Solving High Racemization
This section provides a logical workflow to diagnose and resolve issues with epimerization when using this compound.
Problem: I'm observing a significant level of the L-epimer in my final peptide. How do I systematically troubleshoot this?
Observing the undesired L-diastereomer is a common but solvable problem. Follow this workflow to identify and rectify the source of racemization.
Caption: A logical workflow for troubleshooting high racemization levels.
Section 3: Data-Driven Decisions
The selection of reagents is one of the most critical factors in controlling racemization. The following tables summarize the relative performance of various common systems.
Table 1: Comparison of Common Coupling Reagent & Additive Systems
| Coupling System | Relative Racemization Risk | Key Considerations & Recommendations |
| DIC or DCC (alone) | Very High | Not recommended for chiral amino acids without an additive. High risk of oxazolone formation.[5] |
| DIC / HOBt | Moderate | A classic combination, but HOBt is less effective at suppressing racemization than modern alternatives.[3][9] |
| DIC / HOAt | Low | HOAt is significantly more effective than HOBt at accelerating coupling and suppressing racemization.[5] |
| DIC / OxymaPure | Very Low | An excellent, non-explosive alternative to HOAt. Provides high coupling rates with minimal racemization.[5][10] Recommended for sensitive couplings. |
| HBTU / HOBt | Moderate-Low | Generally reliable, but can still lead to racemization with sensitive residues, especially with excess base. |
| HATU / HOAt | Very Low | Highly efficient coupling reagent that reacts faster and with less epimerization than HBTU.[9] Excellent for difficult or sterically hindered couplings. |
| PyAOP | Very Low | A phosphonium-based reagent that is particularly effective for coupling N-methylated or other challenging amino acids with minimal racemization.[9] |
Table 2: Impact of Tertiary Amine Base on Racemization
| Base | Common Abbreviation | pKa (approx.) | Impact on Racemization |
| N,N-Diisopropylethylamine | DIPEA, DIEA | 10.1 | High Risk. Strong basicity promotes proton abstraction. Use only when sterically necessary and in minimal amounts.[6] |
| Triethylamine | TEA | 10.8 | Very High Risk. Strong and non-hindered. Generally not recommended for sensitive couplings. |
| N-Methylmorpholine | NMM | 7.38 | Low Risk. A weaker base that is a much safer choice for minimizing racemization.[6] |
| 2,4,6-Collidine | 7.43 | Very Low Risk. Weaker basicity combined with significant steric hindrance makes it an excellent choice for suppressing racemization.[6][11] |
Section 4: Optimized Experimental Protocols
Adherence to a validated protocol is the most effective way to ensure reproducible, high-fidelity results.
Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure
This protocol is ideal for standard solid-phase peptide synthesis (SPPS) and prioritizes stereochemical purity.
Materials:
-
Resin-bound peptide with free N-terminal amine
-
This compound (3.0 eq)
-
OxymaPure (Ethyl 2-cyano-2-(hydroximino)acetate) (3.0 eq)
-
DIC (N,N'-Diisopropylcarbodiimide) (3.0 eq)
-
Anhydrous, amine-free N,N-Dimethylformamide (DMF)
-
Reaction vessel and shaker
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Drain the solvent.
-
Reagent Solution: In a separate vial, dissolve this compound (3.0 eq) and OxymaPure (3.0 eq) in a minimal volume of DMF.
-
Cooling: Place the reagent vial and the resin-containing reaction vessel in an ice bath and cool to 0°C.
-
Activation: Add DIC (3.0 eq) to the cooled reagent solution. Allow the activation to proceed for 5-10 minutes at 0°C. Do not exceed 10 minutes to minimize oxazolone formation.
-
Coupling: Immediately transfer the activated amino acid solution to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue agitating for an additional 2-4 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Confirmation: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.
Protocol 2: Quantifying Racemization via Chiral HPLC
This method allows for the precise determination of the D/L ratio in your product, validating your coupling protocol. It involves synthesizing a simple dipeptide and analyzing the acid hydrolysate.
Procedure:
-
Dipeptide Synthesis: Synthesize a model dipeptide on a resin, for example, Z-D-Nva-L-Ala-Resin, using the coupling protocol you wish to evaluate.
-
Cleavage: Cleave the dipeptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) for 2-3 hours. Precipitate the crude peptide in cold diethyl ether.
-
Acid Hydrolysis: Hydrolyze the crude dipeptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube. This will break the amide bond, yielding free norvaline and alanine.
-
Derivatization (Marfey's Method):
-
Dry the hydrolysate completely.
-
Redissolve in 100 µL of 1M NaHCO₃.
-
Add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone.
-
Incubate at 40°C for 1 hour.[3]
-
Quench the reaction by adding 20 µL of 2M HCl.
-
-
HPLC Analysis:
-
Dry the derivatized sample and redissolve in the mobile phase (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the sample using reverse-phase HPLC. The L-FDAA derivatized D-Nva and L-Nva will elute as distinct, separable diastereomers.
-
Calculation: The percentage of racemization is calculated by integrating the peak areas: % Racemization = [Area(L-Nva derivative) / (Area(D-Nva derivative) + Area(L-Nva derivative))] x 100
-
References
-
Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Aapptec. Available at: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Ismail, et al. (2022). Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]
-
Collins, J. M., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ResearchGate. Available at: [Link]
-
American Peptide Society. Tips & Tricks. American Peptide Society. Available at: [Link]
-
Chemistry Stack Exchange (2013). Epimerization in peptide synthesis. Chemistry Stack Exchange. Available at: [Link]
-
Nishimura, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]
-
Bofeng Pharma Tech (2022). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Bofeng Pharma Tech. Available at: [Link]
-
Royal Society of Chemistry (2021). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ismail, M. F., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Peptide Synthesis with Z-D-Nva-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for improving the yield and purity of synthetic peptides containing N-α-Carbobenzyloxy-D-norvaline (Z-D-Nva-OH). The unique properties of this building block, while beneficial for peptide design, can present specific challenges during synthesis. This document is structured in a question-and-answer format to directly address the common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing consistently low coupling efficiency when incorporating this compound?
Answer: Low coupling efficiency is the most common issue when working with this compound and typically stems from a combination of two factors: steric hindrance and on-resin aggregation.
-
Causality - Steric Hindrance: The N-terminal Carbobenzyloxy (Z) group is moderately bulky. When combined with the steric demands of the coupling reagents and the growing peptide chain on a solid support, it can physically impede the activated carboxyl group of this compound from efficiently approaching the N-terminal amine of the peptide-resin.[1][2] This is particularly problematic in sterically crowded sequences.
-
Causality - On-Resin Aggregation: Norvaline (Nva) is a hydrophobic, non-proteinogenic amino acid.[3] The introduction of hydrophobic residues is a primary driver of on-resin aggregation, where peptide chains interact with each other through hydrogen bonds to form secondary structures (like β-sheets).[4][5] These aggregated structures effectively shield the reactive N-terminus, preventing it from participating in the coupling reaction and leading to deletion sequences.[6][7] This effect can be exacerbated as the peptide chain elongates.
Troubleshooting Steps:
-
Optimize Coupling Reagents: Standard coupling reagents may be insufficient. Switch to more potent uronium/aminium or phosphonium-based reagents known to overcome steric hindrance.
-
Enhance Resin Solvation: Inadequate swelling and solvation of the peptide-resin can worsen aggregation.[8] Ensure the resin is fully solvated and consider using a more effective solvent.
-
Incorporate "Disrupting" Elements: If synthesizing a long peptide, consider strategies that disrupt secondary structure formation, such as the use of pseudoproline dipeptides or Dmb/Hmb protected amino acids at strategic intervals (approximately every 6-7 residues) before the difficult coupling.[4]
-
Elevate Reaction Temperature: Increasing the temperature can provide the necessary kinetic energy to overcome the activation barrier of a sterically hindered reaction and can help disrupt secondary structures.[1][9]
Q2: What are the optimal coupling reagents and conditions for this compound?
Answer: For difficult couplings involving sterically hindered or aggregation-prone residues like this compound, high-potency coupling reagents are essential. Carbodiimides like DIC, especially when combined with an additive like OxymaPure, are effective, but uronium/aminium salts are often preferred.
| Reagent | Class | Activation Speed | Racemization Risk | Key Advantages & Considerations |
| HATU | Uronium/Aminium | Very Fast | Low | Highly potent, considered a gold standard for difficult couplings.[1] Requires a non-nucleophilic base (e.g., DIPEA). |
| HCTU | Uronium/Aminium | Very Fast | Low | More cost-effective than HATU with comparable efficiency for many sequences. |
| PyBOP | Phosphonium | Fast | Low | Excellent choice for hindered couplings, generates non-urea byproducts. |
| COMU | Uronium/Aminium | Very Fast | Very Low | Based on OxymaPure, offering high efficiency with a better safety profile than benzotriazole-based reagents.[1] |
This protocol outlines a robust method for coupling this compound to a deprotected peptide-resin using HATU.
Reagents:
-
This compound (3-5 equivalents relative to resin loading)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[8]
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc-deprotected peptide-resin is thoroughly washed with DMF and well-swollen in a reaction vessel.
-
Activation Solution Preparation: In a separate, dry vessel, dissolve this compound and HATU in DMF or NMP. Add DIPEA to the solution. Allow the mixture to pre-activate for 1-5 minutes. The solution may change color.
-
Coupling Reaction: Immediately add the activated amino acid solution to the prepared peptide-resin.
-
Agitation: Agitate the mixture at room temperature for 1-4 hours. For particularly difficult sequences, extend the time or increase the temperature to 40-50°C.[1]
-
Monitoring: Perform a qualitative ninhydrin or TNBS test on a small sample of resin beads to check for the presence of free primary amines.[4] If the test is positive, a second coupling (double coupling) with fresh reagents is recommended.
-
Washing: Once the reaction is complete (negative ninhydrin test), drain the coupling solution and wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove all excess reagents and byproducts.
Q3: My peptide synthesis fails due to aggregation after the Nva residue is added. How can I solve this?
Answer: This is a classic sign of sequence-dependent aggregation triggered by the hydrophobic norvaline residue. The elongated peptide chain collapses onto itself, making the N-terminus inaccessible for subsequent deprotection and coupling steps.[4][6]
Below is a logical workflow to diagnose and resolve on-resin peptide aggregation.
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Detailed Strategies:
-
Change the Primary Solvent: NMP is less polar than DMF and often superior at solvating growing peptide chains, preventing aggregation.[8][10] For extremely difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be effective.[5]
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl (e.g., 0.5 M) to the coupling and deprotection steps can disrupt the hydrogen bonding network that leads to aggregation.[4]
-
Use Backbone Protection: The most robust method is to proactively prevent aggregation. Re-synthesize the peptide and incorporate a pseudoproline dipeptide or a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid every 6-7 residues within the problematic sequence.[4][5] These molecules temporarily introduce a "kink" in the peptide backbone, disrupting secondary structure formation. The protecting group is cleaved during the final TFA treatment.
Q4: How do I remove the N-terminal Z (Carbobenzyloxy) group?
Answer: The Z-group is stable to the acidic and basic conditions used in standard Boc- and Fmoc-SPPS, respectively, making it an "orthogonal" protecting group.[11] Its removal requires specific reductive or strong acidolytic conditions.
-
Method 1: Catalytic Hydrogenolysis (Recommended): This is the mildest and most common method. The peptide is treated with hydrogen gas in the presence of a palladium catalyst (typically palladium on carbon, Pd/C). The reaction cleaves the benzyl-oxygen bond, releasing the free amine, carbon dioxide, and toluene.[12][13] This method is incompatible with peptides containing other reducible groups (e.g., Cys(Trt) or Met).
-
Method 2: Strong Acidolysis: The Z-group can also be cleaved by strong acids, such as HBr in acetic acid or liquid HF.[11] These conditions are harsh and can cause side reactions, so they are generally reserved for cases where hydrogenolysis is not feasible.
Reagents:
-
Z-protected peptide dissolved in a suitable solvent (e.g., Methanol, Acetic Acid, or DMF)
-
Palladium on Carbon (Pd/C), 5-10% w/w catalyst loading
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in the chosen solvent in a round-bottom flask equipped with a stir bar.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The mixture will be black.
-
Hydrogenation: Securely attach a balloon filled with H₂ gas to the flask (or connect to a hydrogenation apparatus). Purge the flask with H₂ by evacuating and refilling it 2-3 times.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-24 hours).
-
Workup: Once complete, carefully vent the H₂ gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.
References
- RojasLab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
- Coin, I., et al. (n.d.). Introduction to Peptide Synthesis. PMC - NIH.
- Sigma-Aldrich. (n.d.).
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar.
- ResearchGate. (n.d.). Common side reactions in peptide synthesis.
- BenchChem. (2025). Dealing with aggregation in peptides containing trifluoro-L-norvaline.
- Raines, R. T., et al. (n.d.). An electronic effect on protein structure. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- bioRxiv. (2022).
- ResearchGate. (n.d.). Dependence of stepwise SPPS yield on coupling efficiency.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. (2025). The Strategic Advantage of Z-D-His-OH in Peptide Synthesis.
- SB-PEPTIDE. (n.d.). Peptide solubility guidelines.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
- ChemRxiv. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Z-D-His-OH in the Synthesis of Therapeutic Peptides.
- Master Organic Chemistry. (2018).
- PMC - NIH. (n.d.).
- Bachem. (2021). Peptide solubility.
- Sigma-Aldrich. (n.d.). Peptide Synthesis.
- Maršavelski, A., et al. (2022). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. bioRxiv.
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
- BenchChem. (2025).
- The Art of Skill. (2025). How To Prepare and Administer Peptides. YouTube.
- Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
- Paradís-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Bpa-OH.
- Biotage. (2023). What do you do when your peptide synthesis fails?.
- ResearchGate. (2024). Why does my peptide synthesis not work?.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. peptide.com [peptide.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. biotage.com [biotage.com]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. total-synthesis.com [total-synthesis.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Z-D-Nva-OH Deprotection
Last Updated: January 3, 2026
Welcome to the technical support guide for the deprotection of N-Benzyloxycarbonyl-D-norvaline (Z-D-Nva-OH). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common methods and challenges associated with removing the benzyloxycarbonyl (Z or Cbz) protecting group from D-norvaline.
Frequently Asked Questions (FAQs)
Q1: What are the principal methods for removing the Z (Cbz) protecting group?
The Z-group is a robust amine protecting group, stable under mildly acidic and basic conditions, making it orthogonal to other common protecting groups like Boc and Fmoc.[1] The most prevalent and effective methods for its removal are:
-
Catalytic Hydrogenolysis: This is the most widely used method due to its exceptionally mild and clean reaction profile.[1][2] It involves cleaving the benzylic C-O bond using a palladium catalyst (typically 5-10 mol% Pd/C) and a hydrogen source.[1][2][3] The reaction produces the free amine, toluene, and carbon dioxide as byproducts.[2]
-
Catalytic Transfer Hydrogenation: A safer and often more chemoselective alternative to using hydrogen gas.[3][4] This method employs a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst.[3][4][5] It is particularly useful for substrates that may have functional groups sensitive to reduction by H₂ gas.[4]
-
Acidolysis (Acid-Catalyzed Cleavage): This method involves harsh acidic conditions, such as 33% hydrogen bromide (HBr) in glacial acetic acid.[2][3] It is a valuable option when the substrate is incompatible with hydrogenation (e.g., contains sulfur groups that would poison the catalyst).[3][4] However, its harshness limits its application.[2]
Q2: How do I choose the best deprotection method for my this compound?
The choice depends on the stability of any other functional groups in your molecule and the equipment available.
-
For simple this compound: Catalytic hydrogenolysis with Pd/C and H₂ gas is the standard, go-to method. It is clean, efficient, and high-yielding.
-
If your molecule has other reducible groups (e.g., double bonds, nitro groups): Catalytic transfer hydrogenation often provides better chemoselectivity and can be a milder option.[4]
-
If your molecule contains catalyst poisons (e.g., thiols, thioethers): Acidolysis with HBr in acetic acid is the most suitable choice, as hydrogenation would be ineffective.[4]
start [label="Start: this compound Derivative", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Does the molecule contain\n catalyst poisons (e.g., sulfur)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Are other reducible groups\n (alkenes, NO2) present?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
method1 [label="Catalytic Hydrogenolysis\n(Pd/C, H₂)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; method2 [label="Catalytic Transfer\nHydrogenation", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; method3 [label="Acidolysis\n(HBr/AcOH)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> q1; q1 -> method3 [label="Yes"]; q1 -> q2 [label="No"]; q2 -> method2 [label="Yes"]; q2 -> method1 [label="No"]; }
Troubleshooting Guide
Problem 1: My catalytic hydrogenation reaction is sluggish or incomplete.
This is a common issue with several potential causes. Follow this troubleshooting workflow.
Step 1: Verify the Catalyst
-
Cause: The Palladium on Carbon (Pd/C) catalyst may be old, inactive, or improperly handled. Dry Pd/C can be pyrophoric.
-
Solution: Always use a fresh batch of catalyst from a reliable supplier.[4][6] If the standard 10% Pd/C is ineffective, consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more active.[4][6]
Step 2: Check for Catalyst Poisons
-
Cause: Trace impurities containing sulfur or phosphorus in your starting material or solvent can poison the palladium catalyst, rendering it inactive.[4][7]
-
Solution: Ensure your this compound is of high purity. If poisoning is suspected, increasing the catalyst loading (e.g., to 20 mol%) may help, but the best solution is to re-purify the starting material. Alternatively, switch to a non-hydrogenation method like acidolysis.[4]
Step 3: Optimize Solvent and Solubility
-
Cause: Poor solubility of the substrate limits its access to the catalyst's active sites.[4] The product amine can also coordinate to the catalyst, leading to deactivation.[4]
-
Solution: While methanol or ethanol are standard solvents, experimenting with co-solvents may be necessary.[4][6] Performing the reaction in an acidic solvent like acetic acid can prevent product inhibition by protonating the newly formed amine, preventing its coordination to the palladium surface.[4][6]
Step 4: Increase Hydrogen Availability
-
Cause: Insufficient mixing or low hydrogen pressure can slow the reaction.
-
Solution: Ensure vigorous stirring to maximize the gas-liquid surface area.[6] For atmospheric pressure reactions using a balloon, ensure it is adequately filled. If the reaction remains slow, moving to a dedicated hydrogenation apparatus (e.g., a Parr shaker) to increase hydrogen pressure and/or temperature may be required.[6]
start [label="Reaction Incomplete", shape=parallelogram, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_catalyst [label="Use fresh catalyst\n(or Pearlman's catalyst)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_purity [label="Check for catalyst poisons\n(e.g., sulfur)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_solvent [label="Improve solubility or\nuse acidic solvent (AcOH)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions [label="Increase H₂ pressure\nand/or temperature", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
success [label="Reaction Complete", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; failure [label="Consider alternative\nmethod (Acidolysis)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
start -> check_catalyst; check_catalyst -> check_purity [label="Still slow"]; check_purity -> check_solvent [label="Still slow"]; check_solvent -> check_conditions [label="Still slow"];
check_catalyst -> success [label="Fixed"]; check_purity -> success [label="Fixed"]; check_solvent -> success [label="Fixed"]; check_conditions -> success [label="Fixed"]; check_conditions -> failure [label="Still slow"]; }
Problem 2: I am seeing unexpected byproducts during my HBr/Acetic Acid deprotection.
-
Cause: The strongly acidic and nucleophilic conditions (HBr) can lead to side reactions, especially if the reaction is heated or run for an extended period. For this compound, the primary concern would be potential racemization or side reactions if other sensitive functional groups are present on a larger substrate. The reagent itself, 33% HBr in AcOH, can also react with vicinal diols if present elsewhere in the molecule to form acetoxy-bromides.[8]
-
Solution:
-
Control Temperature: Run the reaction at room temperature unless absolutely necessary.[3]
-
Monitor Closely: Follow the reaction progress by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize byproduct formation. Reaction times typically range from 2 to 16 hours.[3]
-
Alternative Reagents: If byproducts are a major issue, consider other Lewis acid-mediated methods. For example, AlCl₃ in hexafluoroisopropanol (HFIP) can selectively remove Cbz groups in the presence of other sensitive functionalities.[9][10]
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂
This protocol is the standard and most recommended method for this compound deprotection.
Materials:
-
This compound (1.0 equivalent)
-
10% Palladium on Carbon (Pd/C), 5-10% by weight (w/w)[4]
-
Solvent (Methanol, Ethanol, or Ethyl Acetate)[3]
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Reaction flask, stir bar, filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolution: Dissolve the this compound (1.0 equivalent) in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stir bar.[3][4]
-
Inerting: Flush the flask with an inert gas like nitrogen or argon.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10% w/w) to the solution.[4] Safety Note: Pd/C can be pyrophoric when dry; handle with care.
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ three times to ensure a hydrogen atmosphere.[4]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.[3][4]
-
Workup: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude D-norvaline product. Further purification can be achieved by recrystallization or ion-exchange chromatography.[11][12]
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol is an excellent alternative that avoids the use of flammable hydrogen gas.
Materials:
-
This compound (1.0 equivalent)
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Ammonium Formate (HCO₂NH₄), 3-5 equivalents[3]
-
Methanol or Ethanol
Procedure:
-
Dissolution: Dissolve this compound in methanol or ethanol.
-
Reagent Addition: To the solution, add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[3]
-
Reaction: Stir the mixture at room temperature. Gentle heating may be applied if the reaction is slow. The reaction is often very rapid, completing in 0.5 to 2 hours.[4]
-
Monitoring & Workup: Follow the same monitoring and workup procedure as described in Protocol 1 (Steps 6-8). The excess ammonium formate and its byproducts are typically removed during filtration and evaporation.
Data Summary Table
| Method | Catalyst/Reagent | Solvent | Temperature | Typical Time | Advantages & Considerations |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ gas | MeOH, EtOH, EtOAc | Room Temp | 1 - 16 h | Clean, high-yielding; requires H₂ gas handling.[1][3] |
| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | MeOH, DMF | Room Temp | 0.5 - 2 h | Rapid, mild, avoids H₂ gas, often more selective.[4][13] |
| Acidolysis | 33% HBr in Acetic Acid | Acetic Acid | Room Temp | 2 - 16 h | Useful for catalyst-poisoned substrates; harsh conditions.[2][3] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Reaction between vicinal diols and hydrogen bromide in acetic acid; synthesis of chiral propylene oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. CN101508654B - Synthesis method of D, L-norvaline - Google Patents [patents.google.com]
- 12. CN100516025C - A method for synthesizing D-norvaline with n-valeric acid - Google Patents [patents.google.com]
- 13. total-synthesis.com [total-synthesis.com]
Technical Support Center: Purification Strategies for Z-D-Nva-OH Containing Peptides
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with peptides incorporating Z-D-Nva-OH (N-α-Benzyloxycarbonyl-D-norvaline). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the unique challenges presented by the purification of these synthetic peptides. The presence of the bulky, hydrophobic benzyloxycarbonyl (Z) protecting group and the non-polar D-norvaline residue significantly influences the peptide's physicochemical properties, requiring carefully optimized purification strategies.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound containing peptides, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the most common purification technique for synthetic peptides.[1][2][3]
Issue 1: Poor Peak Shape (Broadening or Tailing)
Question: My main peptide peak is broad and tailing, leading to poor resolution from nearby impurities. What are the likely causes and how can I fix this?
Answer: Poor peak shape is a frequent challenge, especially with hydrophobic peptides.[4] The Z-group on your peptide significantly increases its hydrophobicity. Here’s a breakdown of potential causes and solutions:
-
Cause A: Secondary Interactions: The peptide may be interacting with the silica backbone of the HPLC column. Metal ion impurities in the silica can cause peak tailing.[5]
-
Solution: Use a high-purity silica-based column. Additionally, ensure your mobile phases contain a sufficient concentration of an ion-pairing agent like trifluoroacetic acid (TFA). A standard concentration is 0.1% TFA, but for particularly problematic peptides, you might need to adjust this. Low concentrations of TFA can lead to poor peak shape.[5]
-
-
Cause B: Peptide Aggregation: The hydrophobic nature of the this compound moiety can promote peptide aggregation, especially at high concentrations. Aggregates lead to broad, misshapen peaks.
-
Solution 1: Optimize Sample Solvent: Dissolve your crude peptide in the weakest possible solvent that still ensures complete solubility. This is typically the initial mobile phase condition. Avoid using a solvent significantly stronger than your starting gradient conditions, as this can cause the peptide to crash out on the column or elute improperly.[6] If solubility is a major issue, you may need to use small amounts of organic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) in your sample solvent. Always test solubility on a small scale first.[7]
-
Solution 2: Adjust Gradient Slope: A steep gradient may not provide sufficient time for the peptide to interact optimally with the stationary phase, resulting in peak broadening.[4] After an initial fast "scouting" run to determine the approximate elution time, switch to a shallower gradient around that point.[4] This increases the interaction time and often leads to sharper peaks.
-
-
Cause C: Column Overload: Injecting too much peptide can saturate the column, leading to broad, fronting peaks.
-
Solution: Reduce the injection volume or the concentration of your peptide sample.
-
Issue 2: Low Yield or Poor Recovery
Question: I'm experiencing a significant loss of my peptide during purification. What could be causing this low recovery?
Answer: Low recovery is a common and frustrating issue, particularly with hydrophobic peptides which can be "sticky".[4]
-
Cause A: Irreversible Adsorption: The peptide may be irreversibly binding to the stationary phase or to metallic surfaces in the HPLC system.[4] The hydrophobicity of the Z-group can contribute to this.
-
Solution 1: Column Selection: Consider a different column chemistry. While C18 is a standard choice, a C8 or a phenyl-based column might offer different selectivity and reduce irreversible binding.[8] For peptides, wide-pore columns (300 Å) are generally recommended over the standard 100-120 Å used for small molecules.[4][5]
-
Solution 2: System Passivation: If you suspect adsorption to the HPLC system's metal components, passivating the system with a strong acid can help.[4] Using a biocompatible (PEEK) HPLC system is an even better long-term solution.
-
-
Cause B: Poor Solubility and Precipitation: The peptide may not be fully dissolved in your injection solvent or could be precipitating on the column upon injection, especially if the initial mobile phase is too aqueous.[4]
-
Solution: As mentioned previously, ensure complete dissolution in your sample solvent. A small amount of organic modifier in the sample can be helpful, but be cautious not to make the sample solvent stronger than the initial mobile phase. The principle is to have the peptide "stick" to the top of the column upon injection and then be eluted by the gradient.
-
Issue 3: Co-elution of Impurities
Question: I'm struggling to separate my target peptide from closely eluting impurities, such as deletion sequences from the synthesis. How can I improve resolution?
Answer: Achieving high purity requires optimizing the separation between the target peptide and synthesis-related impurities.[4]
-
Solution A: Gradient Optimization: This is your most powerful tool. A shallower gradient slope increases the separation time between peaks.[4][8]
-
Workflow:
-
Scouting Run: Perform a rapid gradient (e.g., 5% to 95% ACN in 10-15 minutes) to determine the approximate %ACN at which your peptide elutes.
-
Focused Gradient: Design a new, much shallower gradient around the elution point. For example, if your peptide eluted at 40% ACN in the scouting run, try a gradient of 30% to 50% ACN over 30-40 minutes.
-
-
-
Solution B: Change Mobile Phase pH or Organic Modifier:
-
pH: Altering the pH of the mobile phase can change the ionization state of your peptide and impurities, thus affecting their retention times and potentially improving separation. However, be mindful of the stability of your peptide and the pH limitations of your column.
-
Organic Modifier: While acetonitrile is the most common organic modifier, switching to methanol or isopropanol can sometimes provide the different selectivity needed to resolve co-eluting peaks.
-
-
Solution C: Orthogonal Purification: If RP-HPLC alone is insufficient, an orthogonal purification step may be necessary.[1][9] This involves a separation technique that relies on a different chemical principle.
-
Ion-Exchange Chromatography (IEX): If your peptide and impurities have different net charges, IEX can be a very effective orthogonal step.[9]
-
Size-Exclusion Chromatography (SEC): This can be useful for removing significantly smaller or larger impurities.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of a this compound containing peptide that I should consider for purification?
A1: The two key features are:
-
Hydrophobicity: The benzyloxycarbonyl (Z) group is large and aromatic, making the peptide significantly more hydrophobic than its non-protected counterpart. The norvaline side chain (a butyl group) also contributes to this hydrophobicity. This means it will be strongly retained on a reversed-phase column and may have limited aqueous solubility.[10]
-
Lack of a Free N-terminus: The Z-group protects the N-terminal amine. This is important to remember if considering purification techniques that rely on a free primary amine.
Q2: What is the best starting point for developing an HPLC method for my this compound containing peptide?
A2: A good starting point would be:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% ACN with 0.1% TFA.
-
Gradient: A linear scouting gradient from 5% to 95% B over 20-30 minutes.
-
Detection: 214 nm and 280 nm. The Z-group will have a strong absorbance around 254-260 nm, which can also be a useful wavelength to monitor.
Q3: My peptide is extremely difficult to dissolve in aqueous buffers. What are my options?
A3: For highly hydrophobic peptides, dissolution can be a major hurdle.[10]
-
Start with a small amount of organic solvent: Try to dissolve the peptide in a minimal amount of DMSO, DMF, or ACN first, and then slowly add your aqueous buffer (like Mobile Phase A) with vortexing to the desired concentration.[7]
-
Use acidic conditions: A small amount of acetic acid or formic acid in water can sometimes help solubilize peptides.[10]
-
Sonication: Gentle sonication in an ice bath can help break up aggregates and improve solubility. Be careful not to heat the sample, as this could cause degradation.
Q4: Can I use preparative thin-layer chromatography (prep-TLC) for these peptides?
A4: While technically possible, prep-TLC is generally not recommended for final purification of high-purity peptides for several reasons. It offers much lower resolution compared to HPLC, making it difficult to separate closely related impurities. Furthermore, recovering the peptide from the silica can be challenging and may introduce new impurities. HPLC is the industry standard for peptide purification for a reason.[11]
Section 3: Experimental Protocols & Data
Protocol 1: General RP-HPLC Purification Workflow
-
Sample Preparation:
-
Accurately weigh a small amount of your crude peptide.
-
Perform a solubility test with a few micrograms.
-
Dissolve the bulk of the crude peptide in the weakest possible solvent (ideally your initial mobile phase composition or water with 0.1% TFA). If necessary, use a minimal amount of ACN or DMSO to achieve full dissolution, then dilute with the aqueous mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Column Equilibration:
-
Equilibrate the column with at least 10 column volumes of your initial mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.
-
-
Injection and Gradient Elution:
-
Inject the sample onto the column.
-
Run your optimized gradient. (Refer to the troubleshooting section for gradient optimization).
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram, ensuring you collect the entire peak of interest.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by analytical HPLC and Mass Spectrometry (MS) to confirm the purity and identity of the peptide.
-
-
Pooling and Lyophilization:
-
Pool the pure fractions.
-
Remove the organic solvent (ACN) using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified peptide as a fluffy powder.
-
Table 1: Example of Gradient Optimization Impact on Purity
| Gradient Program | Purity of Main Peak | Resolution (from major impurity) |
| Scouting: 5-95% ACN in 15 min | 85% | 0.8 |
| Optimized: 35-55% ACN in 40 min | >98% | 1.9 |
This table illustrates how a shallower, focused gradient significantly improves both the purity and the resolution of the target peptide from a closely eluting impurity.
Visualizations
General Purification Workflow
Caption: A typical workflow for the purification of synthetic peptides.
Troubleshooting Decision Tree for Poor Resolution
Caption: Decision tree for improving peak resolution during HPLC.
References
-
Gyros Protein Technologies. Better Purities With Orthogonal Peptide Purification Using PEC. Available from: [Link]
-
Xtalks. (2022). A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. Available from: [Link]
-
PubMed. (2023). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. Available from: [Link]
-
Orthogonal Peptides. Our Technologies. Available from: [Link]
-
Oxford Academic. Purification of large peptides using chemoselective tags. Available from: [Link]
-
ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Available from: [Link]
-
National Institutes of Health (NIH). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Available from: [Link]
-
Reddit. HPLC peptide purification problem. Available from: [Link]
-
ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. Available from: [Link]
-
MDPI. Challenges and solutions for the downstream purification of therapeutic proteins. Available from: [Link]
-
Separation Science. Peptide analysis using reverse phase liquid chromatography. Available from: [Link]
-
PubMed. Reversed-phase isolation of peptides. Available from: [Link]
-
MDPI. Challenges Associated with Membrane Separation of Polypeptides and Relevant Solution Strategies. Available from: [Link]
-
Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Available from: [Link]
-
Waters. Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Available from: [Link]
-
Chromatography Online. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Available from: [Link]
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Available from: [Link]
-
Chromatography Online. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. Available from: [Link]
-
AF BioChem. Z-Nva-OH,21691-44-1. Available from: [Link]
-
Smart.DHgate. Smart.DHgate – Trusted Buying Guides for Global Shoppers. Available from: [Link]
-
Fanproj Tv. Hindi Af Somali. Available from: [Link]
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. reddit.com [reddit.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. xtalks.com [xtalks.com]
- 10. bachem.com [bachem.com]
- 11. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
Technical Support Center: Optimizing Z-D-Nva-OH Incorporation
Welcome to the technical support center for the successful incorporation of Z-D-Nva-OH (N-α-Carbobenzoxy-D-norvaline). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this sterically hindered amino acid derivative. Here, we provide in-depth troubleshooting, validated protocols, and the scientific rationale behind our recommendations to ensure you achieve optimal yields and purity in your peptide synthesis endeavors.
Core Concepts: Understanding the Challenge
This compound presents a unique set of challenges during peptide synthesis primarily due to steric hindrance . The bulky Carbobenzoxy (Z) protecting group, combined with the n-propyl side chain of the D-norvaline residue, can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain. This can lead to sluggish or incomplete reactions. Furthermore, the Z-group can influence the electronic environment of the chiral center, necessitating careful selection of reagents to prevent racemization.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when working with this compound.
Q1: My coupling reaction with this compound is slow and incomplete. What's causing this and how can I fix it?
A1: Slow and incomplete coupling is the most frequent issue and typically stems from a combination of steric hindrance and suboptimal reaction conditions.[2]
Primary Causes & Solutions:
-
Inadequate Coupling Reagent: Standard carbodiimide reagents like DCC or EDC alone may lack the reactivity to overcome the steric barrier.[3]
-
Suboptimal Activation: Insufficient activation of the carboxylic acid will result in a poor reaction rate.
-
Solution: Ensure pre-activation of this compound with the coupling reagent and a suitable base (e.g., DIPEA) for 5-15 minutes before adding the mixture to your deprotected peptide-resin. This ensures the active ester is fully formed before the coupling attempt.
-
-
Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, blocking reactive sites.[5]
-
Solution: Switch to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) or add a small percentage of DMSO (e.g., 25%) to the DMF to disrupt secondary structures. Using a low-substitution resin can also help by increasing the distance between peptide chains.[5]
-
-
Insufficient Reagent Equivalents: Using too few equivalents of the amino acid and coupling reagents may not be enough to drive the reaction to completion.[2]
-
Solution: Increase the equivalents of this compound, coupling reagent, and base. A 3- to 5-fold excess over the resin loading is a good starting point for difficult couplings.[2]
-
Q2: I'm observing significant racemization in my final product. How can I prevent this?
A2: Racemization, or the loss of stereochemical integrity at the alpha-carbon, is a critical concern, especially with Z-protected amino acids which can be susceptible under certain conditions.[1][6]
Primary Causes & Solutions:
-
Overly Basic Conditions: The choice and amount of base are critical. Strong bases or prolonged exposure to basic conditions can facilitate the formation of an oxazolone intermediate, a key pathway for racemization.[7]
-
Solution: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine (TEA).[7] Use the minimum necessary equivalents of base—typically 2 times the molar amount of the amino acid.
-
-
Coupling Reagent Choice: Some coupling reagents have a higher propensity to cause racemization than others.
-
Solution: The use of additives like 1-Hydroxybenzotriazole (HOBt) or its safer, more effective analogue, Oxyma Pure, is crucial for suppressing racemization when using carbodiimide reagents.[8][9] Uronium reagents like HATU, which are based on the HOAt additive, are highly effective at minimizing racemization while promoting rapid coupling.[4][10]
-
Q3: Which coupling reagent is the absolute best for this compound?
A3: While several reagents can be effective, HATU is consistently recommended and demonstrates superior performance for sterically hindered couplings.[4]
| Reagent | Class | Activation Speed | Racemization Risk | Key Advantages |
| HATU | Uronium Salt | Very Fast | Very Low | Forms highly reactive OAt-ester; excellent for hindered amino acids.[4] |
| HBTU | Uronium Salt | Fast | Low | Generally effective, but the resulting OBt-ester is less reactive than HATU's OAt-ester.[4] |
| DIC/Oxyma Pure | Carbodiimide | Moderate | Low | Oxyma is a safe and effective HOBt alternative; good for standard couplings.[9] |
| PyBOP | Phosphonium Salt | Fast | Low | Does not cause guanidinylation side reactions; useful in specific cases.[11] |
For incorporating this compound, the enhanced reactivity of HATU provides the best chance of achieving a complete reaction in a shorter timeframe, which further reduces the opportunity for side reactions like racemization.[4]
Q4: How do I know if my coupling reaction is complete?
A4: Monitoring the reaction is critical to avoid unnecessary double couplings or, worse, the formation of deletion sequences. The Kaiser test is the most common method for detecting free primary amines on the resin.[12][13]
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted primary amines. The coupling is incomplete. You should perform a second coupling (recouple).[12]
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of primary amines. The coupling is complete.[12]
It is crucial to wash the resin thoroughly with DMF before performing the test to remove any residual reagents that could interfere with the result.[13]
Visual Workflows & Decision Trees
To further clarify the process, the following diagrams illustrate the recommended workflow and a troubleshooting decision tree.
Caption: Recommended workflow for this compound incorporation.
Sources
- 1. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. rsc.org [rsc.org]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
Identifying and minimizing impurities in Z-D-Nva-OH synthesis
Welcome to the technical support center for the synthesis of N-Benzyloxycarbonyl-D-norvaline (Z-D-Nva-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable amino acid derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize impurities, ultimately improving your yield and final product quality.
I. Understanding the Synthesis: The Schotten-Baumann Reaction
The most common and robust method for introducing the benzyloxycarbonyl (Z or Cbz) protecting group onto the amine of D-norvaline is the Schotten-Baumann reaction.[1][2] This reaction involves the acylation of the amino acid with benzyl chloroformate under aqueous alkaline conditions.[3][4] While seemingly straightforward, careful control of reaction parameters is crucial to prevent side reactions and ensure high purity.
Below is a typical workflow for this synthesis, which will serve as the basis for our troubleshooting guide.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Yield of Crude Product
A low yield of precipitated product after acidification is a common issue.[5][6] This can often be traced back to several factors during the reaction or work-up.
| Potential Cause | Recommended Action & Explanation |
| Incomplete Reaction | Verify pH: The reaction is highly pH-dependent. If the pH drops too low during the addition of benzyl chloroformate, the amine will be protonated and less nucleophilic, slowing or stopping the reaction. Ensure the pH is consistently maintained between 8.5 and 10.[3] |
| Check Reagent Quality: Benzyl chloroformate is moisture-sensitive and can degrade to benzyl alcohol and HCl.[7] Use a fresh bottle or a recently opened one that has been stored properly under an inert atmosphere. | |
| Product Loss During Work-up | Premature Acidification: Ensure the reaction mixture is thoroughly washed with a non-polar organic solvent (like diethyl ether) before acidification. This removes unreacted benzyl chloroformate, which can complicate purification. |
| Incomplete Precipitation: After acidification, ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylate. Chill the solution in an ice bath to maximize precipitation, as the product has some solubility in water. | |
| Side Reactions | Over-addition of Base: Excessive local concentration of base can lead to hydrolysis of the benzyl chloroformate reagent. Add the base concurrently with the benzyl chloroformate to maintain a stable pH. |
Problem 2: Product Fails to Solidify or is an Oil
If your isolated product is an oil or a sticky solid, it is indicative of significant impurities.
| Potential Cause | Recommended Action & Explanation |
| Excess Benzyl Chloroformate | This is a very common cause. The oily nature of benzyl chloroformate will prevent your product from crystallizing. Action: During the work-up (before acidification), perform an additional wash of the aqueous layer with diethyl ether or ethyl acetate to thoroughly remove any unreacted reagent. |
| Formation of Di-Z-D-Nva | Although less common, reaction of the product's carboxylate with another molecule of benzyl chloroformate can form a mixed anhydride, which can then react with another D-norvaline to form a di-acylated species. This is more likely if the pH is not well-controlled. Action: Strict pH control and slow addition of the acylating agent are key preventative measures. |
| Residual Solvent | Incomplete removal of the extraction solvent (if used) or water can result in an oily product. Action: Ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature (e.g., 40 °C), if the product's melting point allows. |
Problem 3: Presence of Impurities in Final Product (Post-Recrystallization)
Even after recrystallization, you may detect impurities by HPLC or NMR. Identifying the source is key to eliminating them.
Detailed Impurity Analysis
| Impurity | Source | Identification | Minimization Strategy |
| D-Norvaline | Incomplete reaction. | HPLC: Appears as an early, more polar peak. NMR (¹H): Absence of benzylic protons (δ ~5.1 ppm) and aromatic protons (δ ~7.3 ppm). | Ensure at least a slight molar excess (1.05-1.1 eq) of benzyl chloroformate. Confirm reaction completion with TLC before work-up. |
| Z-L-Nva-OH (L-enantiomer) | Racemization of the starting material or product under basic conditions.[8][9] | Chiral HPLC: This is the definitive method for separating enantiomers. Polarimetry: A lower-than-expected specific rotation may indicate racemization. | Maintain a low temperature (0-5 °C) during the addition of benzyl chloroformate. Avoid excessively high pH (>10.5) and prolonged reaction times at room temperature. |
| Benzyl Alcohol | Hydrolysis of benzyl chloroformate due to moisture in reagents or solvent, or during work-up.[7] | HPLC: Will appear as a relatively non-polar peak. NMR (¹H): A singlet at ~4.5 ppm (CH₂) and multiplets around 7.3 ppm (aromatic) that do not correspond to the main product signals. | Use anhydrous solvents and fresh benzyl chloroformate. Thoroughly wash the aqueous phase with an organic solvent (e.g., diethyl ether) before acidification to remove benzyl alcohol. |
| N,N-di-Z-D-Norvaline | Reaction of the secondary amine formed from the initial product under harsh conditions. (Less common for Z-group). | LC-MS: Look for a mass corresponding to the addition of another Z-group. | This is highly unlikely under standard Schotten-Baumann conditions but could be favored by non-aqueous conditions with a strong, non-nucleophilic base. Sticking to the aqueous protocol prevents this. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the Schotten-Baumann reaction? A1: Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) are both effective and commonly used. NaOH allows for finer pH control via a solution, which is often preferred. The key is not the specific base, but the ability to maintain the pH in the optimal range of 8.5-10 throughout the addition of benzyl chloroformate.[1][10]
Q2: My reaction is very slow, even with correct pH. What could be the issue? A2: Assuming your reagents are of good quality, poor mixing in the two-phase system could be the cause. The reaction occurs at the interface of the aqueous and organic phases (or with the organic droplets of Z-Cl). Ensure vigorous stirring to create a fine emulsion and maximize the interfacial area.
Q3: How do I choose a good recrystallization solvent? A3: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot.[11][12] A common and effective system is ethyl acetate (EtOAc) and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate, and then slowly add hexanes until the solution becomes slightly cloudy. Upon cooling, pure crystals should form.[13]
Q4: Can I use a different protecting group? A4: Yes, other protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) are widely used in peptide chemistry.[14][15] However, their introduction and cleavage conditions are different. The Z-group is often chosen for its stability and is typically removed by catalytic hydrogenation, which is an orthogonal deprotection strategy to the acid-labile Boc group or base-labile Fmoc group.[16]
Q5: How can I confirm the enantiomeric purity of my final product? A5: The gold standard for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase to physically separate the D- and L-enantiomers, allowing for precise quantification. While polarimetry can give an indication of enantiomeric enrichment, it is not as accurate as chiral HPLC for determining high levels of purity.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolution: Dissolve D-norvaline (1 eq.) in 1M sodium hydroxide (2.2 eq.) in a flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Reagent Addition: While stirring vigorously, slowly and simultaneously add benzyl chloroformate (1.1 eq.) and 2M NaOH solution dropwise over 30-60 minutes. Use a pH meter to monitor the reaction and maintain the pH between 9.0 and 10.0.
-
Reaction: After the addition is complete, continue stirring at 0-5 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 2-3 hours.
-
Work-up (Wash): Transfer the reaction mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted benzyl chloroformate and benzyl alcohol.
-
Work-up (Acidification): Return the aqueous layer to the beaker, cool in an ice bath, and acidify to pH 2-3 by slowly adding 1M HCl with stirring. A white precipitate should form.
-
Isolation: Keep the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash the filter cake with a small amount of ice-cold water, and then a small amount of cold hexanes.
-
Drying: Dry the crude product under vacuum.
Protocol 2: Recrystallization of this compound
-
Dissolution: Place the crude, dry this compound in a clean Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot, clear solution, add hexanes dropwise until a persistent cloudiness appears. Add a drop or two of hot ethyl acetate to redissolve the cloudiness.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization process.
-
Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane (1:3 v/v) mixture, and dry under vacuum.[17][18]
Protocol 3: Purity Analysis by HPLC
-
Method: Reversed-Phase HPLC (RP-HPLC)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Expected Retention Time: this compound is a relatively non-polar molecule and will have a significant retention time under these conditions. Unreacted D-norvaline will elute very early. Benzyl alcohol will elute earlier than the product but later than D-norvaline.
V. References
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Schotten–Baumann reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). CN100516025C - A method for synthesizing D-norvaline with n-valeric acid. Retrieved from
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011). A Practical and Efficient Method for the Preparation of Arylamides from N-Cbz-Protected α-Amino Acids without Racemization. Synlett, 2011(1), 129-133.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved from [Link]
-
Wikipedia. (2023, November 21). Benzyl chloroformate. Retrieved from [Link]
-
Stephenson, R. C., & Clarke, S. (1989). Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins. The Journal of biological chemistry, 264(11), 6164–6170.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups.
-
Google Patents. (n.d.). CN101508654B - Synthesis method of D, L-norvaline. Retrieved from
-
Wróblewska, K. K., & Giebułtowicz, J. (2022). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules (Basel, Switzerland), 27(19), 6289.
-
Tolstikov, A. G., et al. (2008). Synthesis and high-resolution NMR spectra of A-nor-derivatives of 11-deoxyglycyrrhetic acid. Chemistry of Natural Compounds, 44(4), 438-444.
-
ResearchGate. (n.d.). Derivatization scheme of amino acid with 4-(carbazole-9-yl)-benzyl chloroformate (CBBC-Cl). Retrieved from [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
Chemistraholic. (2022, May 23). Recrystallization- Organic Chemistry Lab- purification [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry. (2025, December 24). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
-
Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmTech. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). Retrieved from [Link]
-
Friedman, M. (1999). Formation, nutritional value, and safety of D-amino acids. Journal of agricultural and food chemistry, 47(9), 3457–3469.
-
Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols. Retrieved from
-
Kaiser, K., & Benner, S. A. (2014). Racemization in Reverse: Evidence that D-Amino Acid Toxicity on Earth Is Controlled by Bacteria with Racemases. Astrobiology, 14(3), 259–269.
-
Molla, G., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International journal of molecular sciences, 21(7), 2378.
-
All In A Day's Work. (2020, March 24). Recrystallisation Demo - Purification of Organic Solids - OUT-TAKE at the end! [Video]. YouTube. Retrieved from [Link]
-
Dong, M. W. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. LCGC North America, 28(12), 1004-1015.
-
Janout, V., et al. (1987). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. Journal of Organic Chemistry, 52(1), 88-91.
-
Sharma, A., & Cann, M. C. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies.
-
Takamiya, H., Bodemer, W., & Vogt, A. (1978). Masking of protein antigen by modification of amino groups with carbobenzoxychloride (benzyl chloroformate) and demasking by treatment with nonspecific protease. The journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 26(11), 914–920.
-
Friedman, M. (1999). Chemistry, nutrition, and microbiology of D-amino acids. Journal of agricultural and food chemistry, 47(9), 3457–3469.
-
Collegedunia. (n.d.). Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. Retrieved from [Link]
-
Jack Westin. (n.d.). Nmr Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content. Retrieved from [Link]
-
Pharmacia. (2020, May 13). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction.
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. byjus.com [byjus.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 8. Formation, nutritional value, and safety of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemistry, nutrition, and microbiology of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. youtube.com [youtube.com]
- 12. mt.com [mt.com]
- 13. CN100516025C - A method for synthesizing D-norvaline with n-valeric acid - Google Patents [patents.google.com]
- 14. scispace.com [scispace.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Cbz-Protected Amino Groups [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Characterizing the Impact of Z-D-Nva-OH on Peptide Aggregation
Last Updated: January 3, 2026
Introduction
Welcome to the technical support guide for investigating the effects of Z-D-Nva-OH (N-Benzyloxycarbonyl-D-norvaline) on peptide aggregation. Peptide aggregation is a critical process in neurodegenerative diseases and a significant challenge in the development of therapeutic peptides.[1] This guide is designed for researchers, scientists, and drug development professionals who are characterizing the inhibitory potential of novel small molecules like this compound.
This compound is a protected amino acid derivative. While its direct role as a mainstream aggregation inhibitor is not extensively documented, its structure is reminiscent of peptidic inhibitors used to probe enzymatic pathways, such as those involving caspases.[2][3] This document provides a framework for rigorously testing its effects, structured as a series of frequently asked questions (FAQs) and troubleshooting guides for core experimental workflows. Our approach is to treat this compound as a novel test compound, outlining the necessary steps to validate its impact on the aggregation kinetics of amyloidogenic peptides like Amyloid-beta (Aβ).[4]
Section 1: Foundational Questions (FAQs)
This section addresses preliminary questions regarding the properties of this compound and common issues encountered during initial experimental design.
Q1: What is this compound and what is its hypothesized mechanism of action on peptide aggregation?
A1: this compound is the chemical compound N-Benzyloxycarbonyl-D-norvaline.[5] It consists of the non-proteinogenic amino acid D-norvaline, which is protected at its N-terminus by a benzyloxycarbonyl (Z) group. The D-configuration and the bulky protecting group make it resistant to standard proteolysis.
The precise mechanism by which it might inhibit peptide aggregation is not established and requires experimental validation. However, we can hypothesize a few possibilities:
-
Direct Binding and Capping: this compound could directly interact with aggregation-prone monomers or early-stage oligomers. Its hydrophobic 'Z' group might interfere with the hydrophobic interactions that drive aggregation, effectively "capping" the growing fibril ends.
-
Enzymatic Inhibition: The underlying peptide, norvaline, is known to be an inhibitor of the enzyme arginase.[6][7] In certain biological contexts, particularly in Alzheimer's disease models, arginase inhibition has been shown to be neuroprotective and was associated with a reduction in Aβ plaques.[8][9] Therefore, this compound could be acting indirectly by modulating cellular pathways that influence the aggregation environment.
-
Steric Hindrance: The molecule could physically block the sites on peptide monomers that are necessary for them to bind to each other, preventing the formation of the characteristic cross-β-sheet structures of amyloid fibrils.[10]
Q2: I am not seeing any effect of this compound in my aggregation assay. What are the common reasons?
A2: A lack of observable effect is a common issue when screening new compounds. The cause can be chemical, methodological, or mechanistic.
-
Solubility Issues: this compound has low aqueous solubility. If it precipitates out of your assay buffer, its effective concentration will be negligible. See Q4 for solubility troubleshooting.
-
Incorrect Concentration: The effective concentration might be much higher or lower than tested. A dose-response experiment is crucial.
-
Assay Interference: The compound might interfere with the assay itself. For instance, it could quench the fluorescence of Thioflavin T (ThT), making it seem like there is no aggregation. Always run a control with pre-formed fibrils, ThT, and this compound to check for quenching.
-
Peptide-Specific Effects: The compound may not be effective against the specific peptide you are studying. Its mechanism might be highly specific to a particular amino acid sequence or conformation.
-
Aggregation Pathway: Amyloid aggregation can proceed through different pathways (e.g., primary nucleation, elongation, secondary nucleation).[11][12] this compound might only affect one of these pathways, and your assay conditions might favor a pathway that is insensitive to the compound.
Q3: How do I determine the optimal concentration of this compound to use?
A3: A systematic dose-response study is essential. We recommend testing the compound over a wide logarithmic range.
Recommended Concentration Range for Screening:
| Concentration Level | Suggested Range | Molar Ratio (Inhibitor:Peptide) | Purpose |
|---|---|---|---|
| Low | 100 nM - 1 µM | 0.01:1 to 0.1:1 | To detect highly potent, sub-stoichiometric inhibition. |
| Medium | 1 µM - 50 µM | 0.1:1 to 5:1 | A common range where specific binding and inhibition occur. |
| High | 50 µM - 200 µM | 5:1 to 20:1 | To identify effects that may require super-stoichiometric ratios, but be cautious of non-specific or solubility artifacts. |
Start with a 10 µM peptide monomer concentration as a standard. The goal is to determine the IC₅₀ value—the concentration of this compound that reduces the aggregation signal (e.g., ThT fluorescence) by 50% at a specific time point (usually in the growth phase).
Q4: My this compound sample is not dissolving in my assay buffer. What should I do?
A4: This is a critical and common problem. This compound is predicted to be soluble in organic solvents like DMSO, but not readily in aqueous buffers.[13]
-
Prepare a High-Concentration Stock in DMSO: Dissolve the this compound powder in 100% DMSO to create a concentrated stock (e.g., 10-50 mM).
-
Minimize Final DMSO Concentration: When adding the stock to your aqueous assay buffer, ensure the final concentration of DMSO is low, ideally ≤1% (v/v). High concentrations of DMSO can independently affect peptide aggregation.
-
Run a DMSO Control: Always include a control condition in your experiment that contains the same final concentration of DMSO as your test wells but without this compound. This allows you to subtract any effect of the solvent itself.
-
Check for Precipitation: After adding the DMSO stock to the buffer, visually inspect the solution for any cloudiness or precipitate.[14] If observed, the compound is crashing out, and the concentration is too high for the chosen solvent conditions. You may need to lower the final concentration or slightly increase the final DMSO percentage (up to 5%, with appropriate controls).
Section 2: Troubleshooting Core Experimental Workflows
This section provides detailed protocols and troubleshooting for the two most fundamental techniques used to assess peptide aggregation and its inhibition.
Workflow 1: Thioflavin T (ThT) Fluorescence Assay
The ThT assay is the gold standard for real-time monitoring of amyloid fibril formation.[15] ThT dye binds to cross-β-sheet structures, resulting in a significant increase in fluorescence.[16]
Troubleshooting the ThT Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High initial fluorescence (t=0) | 1. Pre-existing peptide aggregates in the starting material.2. This compound is auto-fluorescent at ThT wavelengths.3. Compound causes instant peptide aggregation. | 1. Prepare fresh peptide monomer solution and filter through a 0.22 µm filter before use.2. Run a control with buffer, ThT, and this compound (no peptide) to measure its background fluorescence.3. Confirm with TEM (see Workflow 2). |
| High well-to-well variability | 1. Stochastic nature of primary nucleation.[16]2. Inconsistent mixing.3. Pipetting errors. | 1. Increase the number of replicates (n=3 to 6 is recommended).2. Use orbital shaking within the plate reader and consider adding a small glass bead to each well to ensure thorough mixing.[16]3. Use a multichannel pipette for consistency. |
| Fluorescence signal decreases over time | 1. Photobleaching of ThT due to frequent readings.2. Formation of large, insoluble aggregates that sediment out of the measurement path.[17] | 1. Reduce the frequency of measurements (e.g., every 10-15 minutes instead of every 2 minutes).2. Confirm sedimentation with visual inspection or by pelleting the sample post-assay. Complement with TEM. |
Detailed Protocol: ThT Assay for Inhibitor Screening
-
Reagent Preparation:
-
Peptide Monomer Stock: Dissolve the amyloid peptide (e.g., Aβ1-42) in a suitable solvent (like HFIP), lyophilize to remove pre-existing structures, and then resuspend in a small volume of DMSO. Dilute into your final assay buffer (e.g., PBS, pH 7.4) immediately before use to the desired final concentration (e.g., 10 µM).
-
ThT Stock: Prepare a 1 mM ThT stock solution in nuclease-free water. Filter it through a 0.2 µm syringe filter and store it protected from light.[15]
-
Inhibitor Stock: Prepare a 10 mM stock of this compound in 100% DMSO.
-
-
Assay Setup (96-well plate format):
-
Prepare a master mix for each condition in a microcentrifuge tube. For a 100 µL final volume per well, this would include the assay buffer, peptide, ThT (final concentration ~25 µM), and the inhibitor or DMSO vehicle.
-
Essential Controls:
-
Negative Control: Buffer + ThT + DMSO (no peptide).
-
Positive Control (Vehicle): Buffer + ThT + Peptide + DMSO.
-
Inhibitor Background: Buffer + ThT + this compound (no peptide).
-
-
Aliquot 100 µL of each master mix into at least three replicate wells of a 96-well black, clear-bottom plate.
-
Seal the plate securely to prevent evaporation.[15]
-
-
Incubation and Measurement:
-
Place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Set the reader to take measurements at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[18]
-
Enable intermittent orbital shaking (e.g., 10 seconds of shaking before each read cycle).
-
Collect data every 5-15 minutes for 24-72 hours.
-
Data Analysis Workflow
Caption: Workflow for analyzing ThT kinetic data.
Workflow 2: Visualization by Transmission Electron Microscopy (TEM)
TEM is an essential orthogonal technique to validate ThT results.[17][19] It allows direct visualization of fibril morphology and can help distinguish between mature fibrils, smaller oligomers, or amorphous aggregates.[20]
Troubleshooting TEM
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No fibrils visible | 1. Aggregation was truly inhibited.2. Poor sample adhesion to the grid.3. Fibrils were washed away during staining. | 1. Correlate with ThT data.2. Use glow-discharged (hydrophilic) carbon-coated grids.3. Be gentle during the wicking process; do not let the grid dry out completely between steps.[21] |
| Only large, amorphous aggregates are seen | 1. The inhibitor promotes an "off-pathway" aggregation process.2. High peptide concentration led to rapid, disordered precipitation. | 1. This is a valid result. This compound may redirect aggregation toward less-ordered, potentially non-toxic species.2. Repeat the experiment at a lower peptide concentration. |
| Salt crystals obscure the image | 1. Buffer contains high concentrations of non-volatile salts (e.g., phosphate).[21] | 1. Perform a buffer exchange into a volatile buffer like ammonium acetate before applying the sample to the grid.2. Use a water wash step (place the grid on a drop of deionized water for 30s) before staining. |
Detailed Protocol: Negative Staining TEM
-
Sample Preparation:
-
Take an aliquot (5-10 µL) from your ThT assay endpoint.
-
Dilute the sample 1:2 to 1:10 with deionized water to reduce salt concentration.
-
-
Grid Preparation:
-
Place a 3 µL drop of the diluted sample onto a carbon-coated copper grid (200-400 mesh).[21]
-
Allow the sample to adsorb for 3-5 minutes.
-
-
Washing and Staining:
-
Using filter paper, carefully wick away the excess liquid from the edge of the grid.[21]
-
Immediately, place the grid onto a 3 µL drop of 2% (w/v) uranyl acetate solution.
-
Stain for 3 minutes.
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grids using a transmission electron microscope operating at ~80 keV.[21]
-
Scan at low magnification (e.g., 10,000x) to assess overall sample distribution and then zoom in to higher magnification (e.g., 25,000-50,000x) to resolve fibril morphology.[19][21]
-
Typical amyloid fibrils appear as unbranched filaments with a width of 5-10 nm.[21]
-
Interpreting Combined ThT and TEM Results
Caption: Decision tree for interpreting ThT and TEM data.
Section 3: Advanced Characterization
Q: How can I detect pre-fibrillar species (oligomers) in the presence of this compound? ThT is not sensitive to them.
A: This is an excellent question, as soluble oligomers are often considered the most cytotoxic species.[10] ThT is not ideal for this. We recommend Dynamic Light Scattering (DLS).
-
Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution. By taking measurements over time, you can monitor the growth of monomers into oligomers and larger aggregates. If this compound is an effective inhibitor, you would expect to see the particle size remain small (monomer-sized) for a longer period compared to the control. DLS is highly sensitive to the presence of even small amounts of large aggregates.[22]
References
- Arosio, P., Knowles, T. P., & Linse, S. (2006). Interpreting the Aggregation Kinetics of Amyloid Peptides. Journal of Molecular Biology.
- Lomakin, A., Teplow, D. B., & Benedek, G. B. (2007). The aggregation kinetics of Alzheimer's β-amyloid peptide is controlled by stochastic nucleation.
- Eisenbaum, E., & Bitan, G. (n.d.). Transmission electron microscopy assay. Methods in Molecular Biology.
- Hilbich, C., Kisters-Woike, B., Reed, J., Masters, C. L., & Beyreuther, K. (1992). Kinetics of aggregation of synthetic beta-amyloid peptide. Archives of Biochemistry and Biophysics.
- Chapman, M. R., & Ivanova, M. I. (2011). Transmission electron microscopy of amyloid fibrils. Methods in Molecular Biology.
- Dear, A. J., Meisl, G., & Knowles, T. P. J. (2022). Influence of denaturants on amyloid β42 aggregation kinetics. Frontiers in Molecular Biosciences.
- Cohen, S. I. A., Arosio, P., & Knowles, T. P. J. (2014). Differences in nucleation behavior underlie the contrasting aggregation kinetics of the Aβ40 and Aβ42 peptides.
- CD Formulation. (n.d.). Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides.
- BenchChem. (2025). Troubleshooting aggregation issues with synthetic peptides like Acetyl heptapeptide-4.
- BenchChem. (2025).
- Abcam. (n.d.). Thioflavin T assay protocol for alpha-synuclein proteins.
- Squires, A. M., & Squire, J. M. (2011). Transmission Electron Microscopy of Amyloid Fibrils.
- Bio-protocol. (n.d.). Transmission electron microscopy.
- Bio-protocol. (n.d.). Transmission electron microscopy.
- Liu, A., & Chen, Y. (2023). Direct Assessment of Oligomerization of Chemically Modified Peptides and Proteins in Formulations using DLS and DOSY-NMR. Journal of Pharmaceutical Sciences.
- Zweckstetter, M., & Gushchin, I. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol.
- Sharma, V. K. (2023).
- Novatia, LLC. (n.d.).
- Wyatt Technology. (n.d.).
- ChemicalBook. (2023). This compound | 42918-89-8.
- protocols.io. (n.d.). Thioflavin-T (ThT)
- Lockhart, C., & P. D. (2019).
- Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?
- GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions.
- ChemicalBook. (n.d.). Z-NVA-OH CAS#: 21691-44-1.
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.).
- ChemWh
- Chowdhury, I., & Barmada, S. J. (2021). A long way to go: caspase inhibitors in clinical use. Cellular and Molecular Life Sciences.
- Biozentrum, University of Basel. (n.d.).
- Sigma-Aldrich. (n.d.). Fmoc-D-Nva-OH Novabiochem 144701-24-6.
- MedChemExpress. (n.d.). Caspase Inhibitors.
- Crawford, E. D., & Wells, J. A. (2011). Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology.
- Stennicke, H. R., & Salvesen, G. S. (1999). Caspase inhibitors - a chemist's perspective.
- LifeTein. (2025). Unusual Amino Acids: Norvaline.
- Santa Cruz Biotechnology. (n.d.). Z-L-Nva-OH | CAS 21691-44-1.
- Polis, B., & Samson, A. O. (2018). L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease. Neurotherapeutics.
- Pokrovskii, M. V., Korokin, M. V., & Tsepeleva, S. A. (2011). Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction.
- Ming-Rong, X., & Samson, A. O. (2019).
- Polis, B., & Samson, A. O. (2020). L-Norvaline, a new therapeutic agent against Alzheimer's disease.
Sources
- 1. medium.com [medium.com]
- 2. 半胱天冬酶抑制剂和活化剂 [sigmaaldrich.com]
- 3. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The aggregation kinetics of Alzheimer’s β-amyloid peptide is controlled by stochastic nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 42918-89-8 [chemicalbook.com]
- 6. lifetein.com [lifetein.com]
- 7. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 11. Frontiers | Influence of denaturants on amyloid β42 aggregation kinetics [frontiersin.org]
- 12. pnas.org [pnas.org]
- 13. Z-NVA-OH CAS#: 21691-44-1 [amp.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 19. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 21. Transmission electron microscopy assay [assay-protocol.com]
- 22. enovatia.com [enovatia.com]
Validation & Comparative
A Comparative Guide to Z-D-Nva-OH and Z-L-Nva-OH in Enhancing Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, overcoming the challenge of proteolytic instability is paramount. Nature predominantly utilizes L-amino acids, rendering native peptides susceptible to rapid degradation by endogenous proteases.[1][2] A well-established strategy to mitigate this is the incorporation of non-proteinogenic amino acids, particularly D-amino acids, the enantiomers of their natural counterparts.[1][3][4] This guide provides an in-depth comparison of two such building blocks, Z-D-Nva-OH and Z-L-Nva-OH, focusing on their respective impacts on peptide stability.
Norvaline (Nva), an isomer of valine, is a non-proteinogenic amino acid that has garnered interest in peptide design.[5][6] The choice between its L- and D-isomers, protected with a benzyloxycarbonyl (Z) group, can profoundly influence the resulting peptide's pharmacological profile. This guide will elucidate the foundational principles, provide experimental frameworks for evaluation, and present comparative data to inform the rational design of more robust peptide therapeutics.
The Stereochemical Advantage: Why D-Amino Acids Matter
The fundamental difference between this compound and Z-L-Nva-OH lies in their stereochemistry. L-amino acids possess an amino group on the left side in a Fischer projection, while D-amino acids have it on the right.[4][7] This seemingly subtle distinction has significant biological consequences.
Endogenous proteases are chiral enzymes that have evolved to specifically recognize and cleave peptide bonds flanked by L-amino acids.[2][8] The introduction of a D-amino acid, such as D-norvaline, creates a steric block, rendering the adjacent peptide bonds unrecognizable to these enzymes.[1][9] This steric hindrance is the primary mechanism by which D-amino acid incorporation enhances resistance to proteolysis, thereby extending the in vivo half-life of the peptide.[2][9][10]
Impact on Peptide Properties: A Comparative Overview
The decision to incorporate this compound over its L-isomer is driven by the desired therapeutic properties of the final peptide. Below is a summary of the expected performance differences:
| Property | Z-L-Nva-OH (in a peptide) | This compound (in a peptide) | Rationale |
| Proteolytic Stability | Low | High | D-isomer is not recognized by most endogenous proteases.[2][9] |
| Biological Activity | Potentially Higher (if mimicking a native L-peptide) | Variable; can decrease, maintain, or even increase activity. | Activity depends on the specific receptor interaction and the importance of the native conformation. |
| Conformational Effects | Maintains native-like conformation | Can induce or disrupt secondary structures like β-turns and α-helices.[1][11] | The altered stereochemistry can change the peptide's folding pattern.[11][12] |
| Immunogenicity | Higher | Potentially Lower | Reduced proteolytic processing can lead to decreased presentation by antigen-presenting cells.[2] |
Experimental Evaluation of Peptide Stability
To empirically validate the theoretical advantages of incorporating this compound, a series of experiments can be conducted. Here, we outline a typical workflow for comparing the stability of two model peptides:
-
Peptide A: A reference peptide containing Z-L-Nva-OH.
-
Peptide B: The same peptide sequence with this compound replacing the L-isomer.
Experimental Workflow
Caption: Protease interaction with L- vs. D-Norvaline.
Conclusion and Future Perspectives
The choice between this compound and Z-L-Nva-OH is a critical decision in peptide drug design. While Z-L-Nva-OH may be suitable for applications where mimicking a native sequence is essential and stability is less of a concern, this compound offers a powerful and straightforward strategy to significantly enhance proteolytic resistance. [1][2]This increased stability can lead to improved bioavailability and a longer duration of action in vivo. [13] It is crucial for researchers to recognize that the effects of D-amino acid substitution can be position-dependent and may alter the peptide's conformation and biological activity. [11][14]Therefore, the empirical validation of stability, structure, and function, as outlined in this guide, is an indispensable step in the development of robust and effective peptide-based therapeutics. The strategic use of D-isomers like this compound will continue to be a cornerstone of modern peptide drug discovery, enabling the translation of promising peptide candidates into viable clinical assets.
References
-
The Strategic Incorporation of D-Amino Acids in Peptide Drug Design - Benchchem.
-
The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PubMed Central.
-
Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - NIH.
-
What are L- and D- Amino Acids? - JPT Peptide Technologies.
-
D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv.
-
Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - MDPI.
-
Fmoc-N-methyl-L-norvaline: A Key Amino Acid Derivative for Peptide Synthesis and Pharmaceutical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD.
-
Should My Peptides Have D-Amino Acids? - LifeTein.
-
L/D-Amino Acids: Differences and Importance - BioPharmaSpec.
-
Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed.
-
The Mirror Image Advantage: A Technical Guide to D-Amino Acids in Peptide Design - Benchchem.
-
Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins.
-
Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed.
-
Unusual Amino Acids: Norvaline | LifeTein Peptide Blog.
-
L- and D- Amino Acids Overview - Creative Peptides.
-
Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PubMed Central.
-
Conformations of amino acids and peptides - Cambridge University Press.
-
Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells - PMC - NIH.
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery.
-
This compound | 42918-89-8 - ChemicalBook.
-
Z-D-norvaline - Chem-Impex.
-
The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization | Request PDF - ResearchGate.
-
Z-L-Nva-OH | CAS 21691-44-1 | SCBT - Santa Cruz Biotechnology.
-
Synthesis of a Homologous Series of Protected Oligopeptides Derived from L-Norvaline | Request PDF - ResearchGate.
-
Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC.
-
Z-NVA-OH CAS#: 21691-44-1 - ChemicalBook.
-
Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation | Analytical Chemistry - ACS Publications.
-
Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides.
-
Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine.
-
Z-NVA-OH CAS#: 21691-44-1 • ChemWhat | Database of Chemicals & Biologicals.
-
Peptide Stability and Potential Degradation Pathways - Sigma-Aldrich.
-
Enzymatic degradation of peptides using (a) trypsin and (b) pronase. - ResearchGate.
-
Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation - OUCI.
-
Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC.
-
DL-norvaline | C5H11NO2 | CID 824 - PubChem.
-
Fmoc-L-norvaline | C20H21NO4 | CID 7016885 - PubChem - NIH.
-
L-Norvaline | C5H11NO2 | CID 65098 - PubChem.
-
Technical Support Center: Peptide Stability in Formulation - Benchchem.
-
Unreal Engine: The most powerful real-time 3D creation tool.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. lifetein.com [lifetein.com]
- 6. mdpi.com [mdpi.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lifetein.com [lifetein.com]
- 14. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Arginase Inhibitors: Evaluating the Efficacy of Z-D-Nva-OH in the Context of Established Compounds
This guide provides a comprehensive technical comparison of the efficacy of prominent arginase inhibitors. While the primary topic of interest is Z-D-Nva-OH, this document situates its potential efficacy within the broader landscape of well-characterized inhibitors, providing the necessary scientific context and methodologies for its evaluation. As of the latest literature review, specific experimental data on the arginase inhibitory activity of this compound is not publicly available. Therefore, this guide serves as a foundational framework, presenting robust comparative data for established inhibitors and detailing the precise experimental protocols required to assess a new chemical entity like this compound.
The Scientific Imperative for Arginase Inhibition
Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine into L-ornithine and urea.[1][2][3] In mammals, two isoforms exist: the cytosolic Arginase I (ARG1), a key component of the hepatic urea cycle for ammonia detoxification, and the mitochondrial Arginase II (ARG2), which is expressed in various extrahepatic tissues.[3][4]
The significance of arginase in pathophysiology stems from its ability to regulate L-arginine bioavailability. L-arginine is the sole substrate for nitric oxide synthases (NOS), which produce the critical signaling molecule nitric oxide (NO).[1][2][5] By competing with NOS for their common substrate, upregulated arginase activity can lead to decreased NO production, contributing to endothelial dysfunction, a hallmark of many cardiovascular diseases.[1][4][5]
Furthermore, in the tumor microenvironment, myeloid-derived suppressor cells (MDSCs) and M2 macrophages express high levels of arginase.[3][6] This localized depletion of L-arginine impairs T-cell proliferation and function, representing a significant mechanism of tumor immune evasion.[3][6] Consequently, the inhibition of arginase has emerged as a promising therapeutic strategy in immuno-oncology and for treating cardiovascular disorders.[3][5]
Figure 1: The role of Arginase in cellular metabolism and disease pathways. This diagram illustrates how arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. Arginase inhibition blocks the conversion of L-arginine to L-ornithine and urea, thereby increasing L-arginine availability for NO production and preventing downstream pathological effects like immune suppression.
Comparative Efficacy of Leading Arginase Inhibitors
The potency of an arginase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies higher potency. While this compound is described by a supplier as a potential competitive inhibitor of arginase due to its structural relation to norvaline, a known arginase inhibitor, specific IC50 values have not been published.[7] The following table summarizes the reported IC50 values for several well-documented arginase inhibitors, providing a benchmark for future studies on this compound.
| Inhibitor | Target Isoform(s) | IC50 (nM) vs Human ARG1 | IC50 (nM) vs Human ARG2 | Key Characteristics & References |
| This compound | Presumed ARG1/ARG2 | Data Not Available | Data Not Available | Norvaline derivative; potential for arginase inhibition requires experimental validation.[7] |
| CB-1158 (Numidargistat) | ARG1/ARG2 | 86 - 98 | 222 - 296 | Potent, orally bioavailable inhibitor currently in clinical trials for cancer immunotherapy.[8][9][10][11][12] |
| OAT-1746 | ARG1/ARG2 | 28 - 32 | 49 - 50 | Potent, selective, orally active dual inhibitor developed for cancer immunotherapy.[13][14] |
| nor-NOHA | ARG1/ARG2 | ~500 | ~2000 | A reversible, competitive inhibitor; one of the foundational molecules in arginase inhibitor research.[15][16] |
| ABH (2-amino-6-boronohexanoic acid) | ARG1/ARG2 | Moderately Active (Ki = 5 nM for ARG1) | Potent (Ki = 8.5 nM) | A boronic acid-based inhibitor that set a standard for later developments.[17][18][19][20] |
| BEC (S-(2-boronoethyl)-L-cysteine) | ARG1/ARG2 | Potent (Kd = 270 nM) | Highly Potent (Ki = 30 nM) | A slow-binding, competitive inhibitor with high potency, particularly against ARG2.[21][22][23][24] |
Experimental Protocol: Determining Arginase Inhibitor Potency (IC50)
To empirically determine the efficacy of a novel compound such as this compound, a robust and validated in vitro arginase inhibition assay is essential. The following protocol provides a detailed, step-by-step methodology based on the colorimetric detection of urea, the product of the arginase reaction.
Principle: Arginase activity is measured by quantifying the amount of urea produced from the hydrolysis of L-arginine. The inhibitor's potency is determined by measuring the reduction in urea production across a range of inhibitor concentrations. Commercial kits are available for this purpose.[25][26][27]
Materials:
-
Recombinant Human Arginase I or Arginase II
-
L-Arginine solution (Substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MnCl₂)
-
Test Inhibitor (e.g., this compound) stock solution in a suitable solvent (e.g., DMSO)
-
Known Inhibitor Control (e.g., ABH)
-
Urea Detection Reagent (e.g., containing o-phthaldialdehyde or similar chromogen)
-
96-well clear, flat-bottom microplate
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at ~430-550 nm (wavelength dependent on detection reagent)
Figure 2: Step-by-step workflow for the in vitro arginase inhibitor screening assay. This diagram outlines the critical phases of the experiment, from plate preparation and enzymatic reaction to colorimetric detection and final data analysis for IC50 determination.
Step-by-Step Methodology:
-
Plate Preparation: a. Prepare a 10-point serial dilution of this compound (e.g., starting from 1 mM down to low nM) in the assay buffer. Also, prepare dilutions for a known control inhibitor like ABH. b. To a 96-well plate, add 5 µL of each inhibitor dilution to its assigned wells. c. Prepare control wells:
- Enzyme Control (100% Activity): Add 5 µL of assay buffer.
- Solvent Control: Add 5 µL of the solvent used for the inhibitor (e.g., 10% DMSO) to ensure it doesn't affect enzyme activity.
- Blank (No Substrate): Add 5 µL of assay buffer.
-
Enzyme Addition and Pre-incubation: a. Dilute the arginase enzyme stock to the working concentration in cold assay buffer. b. Add 40 µL of the diluted enzyme to all wells. c. Tap the plate gently to mix and incubate for 15 minutes at 25°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation and Incubation: a. Prepare the substrate solution. b. Add 5 µL of the substrate solution to all wells except the Blank. Add 5 µL of ultrapure water to the Blank well. c. Immediately mix and incubate the plate for 30 minutes at 37°C.
-
Urea Detection: a. Stop the reaction by adding 200 µL of Urea Reagent to all wells. This reagent typically contains acid and a chromogen that reacts with urea. b. Incubate the plate for 60 minutes at room temperature, protected from light, to allow for full color development.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at the appropriate wavelength (e.g., 430 nm or 450 nm) using a microplate reader. b. Calculation: i. Subtract the average absorbance of the Blank from all other readings. ii. Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Enzyme Control Well)] * 100 iii. Plot the % Inhibition versus the logarithm of the inhibitor concentration. iv. Use a non-linear regression analysis (four-parameter logistic curve) to fit the data and determine the IC50 value.
Conclusion and Future Outlook
The inhibition of arginase is a validated and highly promising therapeutic strategy, with compounds like CB-1158 demonstrating clinical potential. While this compound is commercially available and has been suggested as a potential arginase inhibitor, a thorough evaluation of its efficacy is required.[7][28] The protocols and comparative data provided in this guide establish a clear and scientifically rigorous path for such an investigation.
Determining the IC50 values of this compound against both ARG1 and ARG2 will be the critical first step in understanding its potential. Subsequent studies should focus on its mechanism of inhibition (e.g., competitive, non-competitive), selectivity over other enzymes, and its efficacy in cell-based assays that model immune suppression or endothelial dysfunction. Only through such systematic evaluation can this compound be properly positioned within the competitive landscape of arginase inhibitors.
References
-
Caldwell, R.B., et al. (2018). Arginase: A Multifaceted Enzyme Important in Health and Disease. Physiological Reviews, 98(2), 641-665. [Link]
-
Kaminska, J., et al. (2021). A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment. Frontiers in Immunology. [Link]
-
Caldwell, R.B., et al. (2018). Arginase: A Multifaceted Enzyme Important in Health and Disease. PMC. [Link]
-
National Center for Biotechnology Information. (2018). Arginase: A Multifaceted Enzyme Important in Health and Disease. PubMed. [Link]
-
AACR Journals. (2018). Abstract B003: Development of OAT-1746, a novel arginase 1 and 2 inhibitor for cancer immunotherapy. [Link]
-
Frontiers Media. (n.d.). The role of arginase in endothelial dysfunction. Frontiers in Immunology. [Link]
-
Munder, M. (2009). Arginase: an emerging key player in the mammalian immune system. British Journal of Pharmacology. [Link]
-
Jaroslaw, G., et al. (2022). OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer. Cancers. [Link]
-
ResearchGate. (2015). Abstract A195: CB-1158 inhibits the immuno-oncology target arginase and causes an immune mediated anti-tumor response. [Link]
-
S-GLOBAL. (n.d.). The IC50 values of various arginine derivatives for inhibition of arginase and DDAH. [Link]
-
Steggerda, S.M., et al. (2017). Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment. Journal for ImmunoTherapy of Cancer. [Link]
-
Ilies, M., et al. (2023). Synthesis of Arginase Inhibitors: An Overview. Molecules. [Link]
-
BioAssay Systems. (n.d.). Arginase Inhibitor Screening Services. [Link]
-
ResearchGate. (2022). Arginase 1/2 Inhibitor OATD-02: From Discovery to First-in-man Setup in Cancer Immunotherapy. [Link]
-
Assay Genie. (n.d.). Arginase Inhibitor Screening Kit (BA0193). [Link]
-
AACR Journals. (2023). Arginase 1/2 Inhibitor OATD-02: From Discovery to First-in-man Setup in Cancer Immunotherapy. [Link]
-
ACS Publications. (2023). Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. [Link]
-
National Center for Biotechnology Information. (2007). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. [Link]
-
National Center for Biotechnology Information. (1994). Comparison of substrate and inhibitor specificity of arginase and nitric oxide (NO) synthase for arginine analogues and related compounds in murine and rat macrophages. PubMed. [Link]
-
ResearchGate. (2012). Arginase Inhibitors: A Rational Approach Over One Century: AN EXHAUSTIVE REVIEW OF ARGINASE INHIBITORS. [Link]
-
ResearchGate. (2017). ARGINASE INHIBITORS FOR IMMUNO-ONCOLOGY. [Link]
Sources
- 1. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginase: A Multifaceted Enzyme Important in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginase: an emerging key player in the mammalian immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CB-1158 (Numidargistat, INCB001158) | Arginase inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. selleckchem.com [selleckchem.com]
- 16. selleck.co.jp [selleck.co.jp]
- 17. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioassaysys.com [bioassaysys.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BEC hydrochloride | Arginase | TargetMol [targetmol.com]
- 24. selleckchem.com [selleckchem.com]
- 25. assaygenie.com [assaygenie.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. thieme-connect.com [thieme-connect.com]
- 28. This compound | 42918-89-8 [chemicalbook.com]
A Tale of Two Chemistries: A Comparative Guide to Fmoc-D-Nva-OH and Z-D-Nva-OH in Peptide Synthesis
For the discerning researcher in peptide chemistry and drug development, the selection of an N-α-protecting group is a foundational decision that dictates the entire synthetic strategy. D-Norvaline (D-Nva), a non-proteinogenic amino acid, is a valuable building block for modulating the conformational and pharmacological properties of synthetic peptides. This guide provides a deep, technical comparison of its two most common protected forms: N-α-(9-Fluorenylmethyloxycarbonyl)-D-norvaline (Fmoc-D-Nva-OH) and N-α-(Benzyloxycarbonyl)-D-norvaline (Z-D-Nva-OH).
We will dissect the fundamental structural differences, explore their respective experimental workflows, analyze the performance implications based on established chemical principles, and provide the rationale necessary to make a strategic choice between these two critical reagents.
The Core Directive: Understanding the Structural and Chemical Dichotomy
The profound differences in the behavior of Fmoc-D-Nva-OH and this compound stem directly from the nature of their N-terminal protecting groups. The Fmoc group is renowned for its lability to basic conditions, while the Z (or Cbz) group is classically removed by catalytic hydrogenation. This distinction is the cornerstone of their orthogonal application in complex synthetic routes.[1][2][3]
| Feature | Fmoc-D-Nva-OH | This compound |
| Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Benzyloxycarbonyl (Z or Cbz) |
| Chemical Formula | C₂₀H₂₁NO₄ | C₁₃H₁₇NO₄ |
| Molecular Weight | 339.39 g/mol | 251.28 g/mol |
| Deprotection Condition | Mild Base (e.g., 20% Piperidine in DMF)[][5] | Catalytic Hydrogenolysis (e.g., H₂/Pd/C) or Strong Acid (e.g., HBr/AcOH)[3][6] |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc, Trt)[2][] | Orthogonal to base-labile (e.g., Fmoc) and many acid-labile groups |
The Fmoc group's base-lability makes it the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[7] This strategy allows for the iterative assembly of a peptide on a solid support, using mild basic deprotection steps that leave acid-labile side-chain protecting groups completely intact, a principle known as orthogonality.[2][]
In contrast, the Z group's stability to both the basic conditions of Fmoc removal and the moderate acidic conditions used for tert-Butoxycarbonyl (Boc) deprotection makes it a versatile tool, particularly in solution-phase synthesis or for protecting specific residues (like lysine) in an orthogonal manner during SPPS.[1][3]
Experimental Workflows: SPPS vs. Solution-Phase
The choice between Fmoc-D-Nva-OH and this compound necessitates fundamentally different synthetic approaches. Below are detailed, representative protocols for the incorporation of each into a growing peptide chain.
Workflow 1: Fmoc-D-Nva-OH in Solid-Phase Peptide Synthesis (SPPS)
This workflow represents the standard, cyclical process for adding an amino acid in Fmoc-based SPPS, a method prized for its efficiency and suitability for automation.[8]
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: Fmoc-D-Nva-OH Coupling via SPPS [9][10][11]
-
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin with the preceding amino acid already coupled) in high-purity, amine-free N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and treat the resin with a solution of 20% piperidine in DMF for 5 minutes. Drain, and repeat the treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc group. The piperidine scavenges the dibenzofulvene byproduct.[12]
-
Washing: Thoroughly wash the resin with DMF (5-7 cycles) to completely remove residual piperidine. The presence of a free primary amine can be confirmed with a qualitative Kaiser test (which will yield a positive blue result).[13]
-
Activation and Coupling: In a separate vessel, dissolve Fmoc-D-Nva-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (0.95 eq. relative to the amino acid) in DMF. Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2 eq. relative to the amino acid), to activate the carboxyl group.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature with agitation. For sterically hindered couplings, longer times or double coupling may be necessary.[11][13]
-
Post-Coupling Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 cycles) to remove excess reagents and byproducts. A subsequent Kaiser test should be negative (yellow/colorless beads), indicating successful and complete coupling.[13]
-
Cycle Continuation: The resin is now prepared for the next deprotection step to continue peptide elongation.
Workflow 2: this compound in Solution-Phase Synthesis
This workflow illustrates a classic approach for creating a dipeptide in solution, a method that is often preferred for large-scale synthesis of shorter peptides.
Caption: A typical two-stage process for solution-phase peptide synthesis using a Z-protected amino acid.
Detailed Protocol: this compound Coupling & Deprotection [14][15]
-
Reactant Preparation: Dissolve this compound (1.0 eq.) and the C-protected amino acid ester hydrochloride (e.g., H-Gly-OBzl·HCl, 1.0 eq.) in an anhydrous solvent like Dichloromethane (DCM). Add a racemization suppressant such as Oxyma Pure (1.0 eq.).
-
Activation: Cool the solution to 0°C in an ice bath. Add a carbodiimide coupling reagent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq.), followed by DIPEA (1.0 eq.) to neutralize the hydrochloride salt and facilitate the reaction.
-
Coupling Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the solution sequentially with dilute acid (e.g., 1N HCl), dilute base (e.g., 1N NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography.
-
Z-Group Deprotection (Catalytic Transfer Hydrogenation): Dissolve the purified Z-protected peptide in methanol. Add a catalyst, 10% Palladium on Carbon (Pd/C) (5-10 mol %), followed by a hydrogen donor such as ammonium formate (3-5 eq.). This method is often safer and more convenient than using hydrogen gas.[6][16][17]
-
Final Isolation: Stir the reaction at room temperature, monitoring by TLC. Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent to yield the final deprotected peptide.
Performance Analysis and Strategic Selection
While direct, head-to-head quantitative data for these two specific molecules is not extensively published, a robust comparison can be made based on the well-established principles of their respective chemistries.
Fmoc-D-Nva-OH in SPPS:
-
Efficiency: The Fmoc strategy is highly efficient for the synthesis of long peptides. The use of potent aminium/uronium coupling reagents like HATU minimizes reaction times and drives couplings to completion, which is crucial for overall yield.[18]
-
Side Reactions: The primary side reaction of concern is aspartimide formation if an aspartic acid residue is present in the sequence.[19] Racemization of the activated amino acid can occur, especially with cysteine and histidine, but is generally well-suppressed by urethane-based protecting groups like Fmoc and the use of additives like Oxyma or HOAt.[20][21][22]
-
Purification: Purification is simplified as excess reagents are washed away after each step, with only a single final purification of the cleaved peptide required.
This compound in Solution-Phase Synthesis:
-
Scalability: Solution-phase synthesis is often more amenable to large-scale (multi-gram to kilogram) production, as it is not limited by the loading capacity of a resin.
-
Side Reactions: Racemization during the activation step is a significant concern and must be mitigated by using appropriate coupling additives (e.g., Oxyma, HOBt) and maintaining low temperatures.[14][23] The deprotection step via hydrogenation can be inhibited (poisoned) by sulfur-containing residues (Met, Cys) and may inadvertently reduce other functional groups in the peptide.[8]
-
Purification: Requires purification of the intermediate product after each coupling step, which is more labor-intensive and can lead to lower overall yields compared to SPPS.
Conclusion: A Strategic Choice Based on Application
The decision to use Fmoc-D-Nva-OH versus This compound is not a matter of inherent superiority but of strategic alignment with the synthetic goal.
-
Fmoc-D-Nva-OH is the unequivocal choice for routine, research-scale, and automated Solid-Phase Peptide Synthesis . Its compatibility with a vast library of orthogonally protected amino acids, milder reaction conditions, and simplified purification workflow make it ideal for synthesizing complex and modified peptides with high efficiency.
-
This compound remains a powerful and economically viable option for large-scale industrial production of shorter peptides and for specific applications in convergent or fragment-based synthesis strategies . Its stability and distinct deprotection mechanism provide crucial orthogonality when other protecting groups are in play.
By understanding the fundamental chemical principles and experimental demands associated with each protecting group, researchers can confidently select the optimal building block to ensure the success of their peptide synthesis endeavors.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Inno Pharmchem. Available at: [Link].
-
O'Donoghue, A. et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. eScholarship. Available at: [Link].
-
O'Donoghue, A. et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Available at: [Link].
-
O'Donoghue, A. et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Available at: [Link].
-
Anwer, M. K. & Spatola, A. F. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry. Available at: [Link].
-
Isidro-Llobet, A., Álvarez, M. & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link].
-
Luna, O. F. et al. (2016). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... ResearchGate. Available at: [Link].
-
Felix, A. M. et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry. Available at: [Link].
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link].
-
Amblard, M. et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link].
-
Stanway-Gordon, H. A. et al. (2021). On-DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA-Encoded Chemical Libraries. Angewandte Chemie International Edition. Available at: [Link].
-
Luna, O. F. et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Available at: [Link].
-
Nowick, J. S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link].
-
Wanjari, S. (2017). Spps and side reactions in peptide synthesis. Slideshare. Available at: [Link].
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].
-
AAPPTec. SYNTHESIS NOTES. AAPPTec. Available at: [Link].
-
Coin, I. et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link].
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. benchchem.com [benchchem.com]
- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chempep.com [chempep.com]
- 21. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 22. peptide.com [peptide.com]
- 23. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating Z-D-Nva-OH Incorporation in Synthetic Peptides
For researchers, medicinal chemists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) into synthetic peptides is a cornerstone of modern therapeutic design. The introduction of residues such as Z-D-Nva-OH (N-α-benzyloxycarbonyl-D-norvaline) can confer enhanced proteolytic stability, modulate receptor affinity, and introduce novel functionalities. However, the successful synthesis of these modified peptides is only half the battle; rigorous analytical validation is paramount to ensure the identity, purity, and structural integrity of the final product.
This guide provides an in-depth comparison of key analytical techniques for validating the incorporation of this compound. We will delve into the causality behind experimental choices, present illustrative experimental data, and provide detailed protocols to empower you to build a robust validation strategy. Our focus is on creating a self-validating system of analysis, where orthogonal techniques provide a comprehensive and trustworthy assessment of your synthetic peptide.
The Analytical Imperative: Beyond Routine Characterization
The incorporation of a UAA like this compound introduces several analytical challenges that necessitate a multi-faceted validation approach. These challenges include:
-
Confirmation of Mass: Verifying the correct mass of the peptide to confirm the successful incorporation of the UAA.
-
Positional Isomerism: Ensuring the UAA is located at the intended position within the peptide sequence.
-
Stereochemical Integrity: Confirming that the D-configuration of the norvaline residue is maintained throughout the synthesis.
-
Purity Profile: Quantifying the target peptide and identifying any process-related impurities, such as deletion sequences or incompletely deprotected species.
To address these challenges, a combination of chromatographic and spectroscopic techniques is essential.
Comparative Analysis of Core Validation Techniques
We will now explore the most powerful analytical techniques for validating this compound incorporation, comparing their strengths, limitations, and the unique information each provides.
| Technique | Principle | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms molecular weight, provides sequence information through fragmentation (MS/MS). | High sensitivity, accuracy, and speed. Can analyze complex mixtures. | Does not provide information on stereochemistry. Fragmentation can be influenced by the UAA. |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Provides direct sequence information from the N-terminus. | Well-established, highly accurate for sequencing. | Cannot be used if the N-terminus is blocked (as with the Z-group). Limited to shorter peptides. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | Assesses purity, quantifies the target peptide, and can be used for chiral analysis. | High resolution, quantitative, and versatile. | Retention time can be influenced by the UAA. Requires reference standards for peak identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural information. | Provides detailed structural information, including stereochemistry and conformation. | Non-destructive, provides unambiguous structural data. | Lower sensitivity than MS, requires higher sample concentrations, and can be time-consuming. |
| Enzymatic Digestion | Uses proteases to cleave peptides at specific sites. | Can help to confirm the location of the UAA and assess its impact on proteolytic stability. | Provides functional information on peptide stability. | The presence of a D-amino acid can inhibit or alter cleavage patterns. |
In-Depth Methodologies and Experimental Insights
Mass Spectrometry: The First Line of Inquiry
Mass spectrometry is the workhorse for the initial confirmation of this compound incorporation. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the intact peptide, which should correspond to the theoretical mass calculated for the sequence containing the UAA.
Experimental Causality: The choice of ionization technique is critical. Electrospray ionization (ESI) is generally preferred for peptides as it is a "soft" ionization method that minimizes in-source fragmentation, allowing for accurate determination of the molecular weight of the intact peptide.
Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation:
To confirm the position of this compound, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated peptide (precursor ion) is isolated and fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed to reconstruct the peptide sequence.
The fragmentation of a peptide containing this compound will produce a characteristic series of b- and y-ions. The mass difference between adjacent ions in a series will correspond to the mass of the amino acid residue at that position. A mass shift corresponding to the Z-D-Nva residue will confirm its location.
Illustrative MS/MS Fragmentation Data for a Model Peptide (Ac-Ala-D-Nva(Z)-Gly-NH₂)
| Fragment Ion | Calculated m/z | Observed m/z |
| b₁ | 72.04 | 72.05 |
| b₂ | 285.15 | 285.16 |
| y₁ | 75.05 | 75.06 |
| y₂ | 342.19 | 342.20 |
The mass of the Z-D-Nva residue is 264.14 Da. The mass difference between b₁ and b₂ (213.11 Da) and between y₁ and y₂ (267.14 Da) confirms the presence and position of the Z-D-Nva residue.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
Chromatographic Separation: Inject the sample onto a C18 reversed-phase HPLC column. Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Mass Spectrometric Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Acquire full scan mass spectra to determine the m/z of the intact peptide.
-
MS2 Scan (Data-Dependent Acquisition): Select the most intense precursor ion from the MS1 scan for fragmentation by CID. Acquire product ion spectra.
-
-
Data Analysis: Use sequencing software to analyze the MS/MS spectra and confirm the peptide sequence.
Workflow for Mass Spectrometry Validation
Caption: Workflow for validating this compound incorporation using LC-MS/MS.
Edman Degradation: A Note on its Limitations
Edman degradation is a powerful technique for N-terminal sequencing of peptides.[1][2] It involves the sequential cleavage of the N-terminal amino acid, which is then identified by HPLC. However, for peptides containing this compound, this method has a significant limitation.
Causality of Limitation: The benzyloxycarbonyl (Z) group on the N-terminus of the D-norvaline residue blocks the free amine necessary for the initial coupling reaction with the Edman reagent (phenylisothiocyanate).[1][3] Therefore, if this compound is at the N-terminus, Edman degradation cannot proceed. If the Z-group is intended to be a permanent modification, this technique is not suitable for sequencing. If the Z-group is a protecting group that is later removed, Edman degradation can be performed on the deprotected peptide to confirm the sequence.
HPLC: Purity Assessment and Chiral Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides.[4] The separation is based on the hydrophobicity of the peptide, and the presence of the bulky, hydrophobic Z-group on the D-norvaline residue will significantly impact its retention time.
Experimental Causality: A C18 stationary phase is typically used, and a gradient of increasing acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) is employed for elution. The this compound containing peptide will be more hydrophobic than its unprotected counterpart and will therefore have a longer retention time.
Chiral HPLC for Stereochemical Confirmation:
To confirm the D-configuration of the norvaline residue, chiral HPLC can be employed. This requires a chiral stationary phase that can differentiate between the D- and L-enantiomers of the peptide.
Experimental Protocol: Analytical RP-HPLC
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A.
Illustrative HPLC Purity Data
| Peptide | Retention Time (min) | Purity (%) |
| Ac-Ala-D-Nva(Z)-Gly-NH₂ | 22.5 | 98.5 |
| Ac-Ala-L-Nva(Z)-Gly-NH₂ (potential impurity) | 21.8 | - |
| Deletion Sequence (Ac-Ala-Gly-NH₂) | 15.2 | 1.2 |
Logical Flow for HPLC-Based Purity and Chiral Analysis
Caption: Decision-making workflow for purity and chiral validation by HPLC.
NMR Spectroscopy: The Definitive Structural Proof
While more time-consuming, Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural information and is the ultimate arbiter of successful incorporation and stereochemistry.[5][6] 1D ¹H NMR and 2D correlation experiments like COSY and TOCSY can be used to assign all the proton resonances in the peptide. The presence of signals corresponding to the Z-group and the norvaline side chain provides direct evidence of incorporation.
Stereochemical Confirmation with NOESY:
The stereochemistry of the D-norvaline residue can be confirmed using 2D Nuclear Overhauser Effect Spectroscopy (NOESY). The spatial proximity of protons results in cross-peaks in the NOESY spectrum. The pattern of NOEs between the α-proton of the D-Nva residue and the protons of the neighboring residues will be distinct from that of the L-Nva epimer.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve the peptide (1-5 mg) in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN/D₂O).
-
1D ¹H NMR: Acquire a standard 1D proton spectrum to assess overall purity and identify key functional groups.
-
2D COSY/TOCSY: Acquire correlation spectra to assign the spin systems of the amino acid residues.
-
2D NOESY/ROESY: Acquire a NOESY or ROESY spectrum with a suitable mixing time to observe through-space correlations and confirm stereochemistry.
Enzymatic Digestion: A Functional Validation
Enzymatic digestion with proteases like trypsin or chymotrypsin can provide valuable functional information.[7][8] Most proteases are highly specific for L-amino acids at the cleavage site. The presence of a D-amino acid, such as D-norvaline, is expected to inhibit or significantly slow down the rate of cleavage at that position.
Experimental Causality: By comparing the digestion profile of the this compound containing peptide with a control peptide containing the corresponding L-amino acid, you can infer the successful incorporation of the D-enantiomer. The lack of a cleavage product at the expected site C-terminal to the D-Nva residue is a strong indicator of its presence.
Experimental Protocol: Proteolytic Stability Assay
-
Peptide Incubation: Incubate the peptide with a specific protease (e.g., trypsin) in a suitable buffer at 37°C.
-
Time-Course Sampling: Take aliquots at different time points (e.g., 0, 1, 4, 24 hours).
-
Quenching: Stop the reaction by adding an acid (e.g., TFA).
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to monitor the degradation of the parent peptide and the appearance of cleavage products.
Conclusion: A Triad of Trustworthy Validation
For robust and irrefutable validation of this compound incorporation, a triad of analytical techniques is recommended:
-
Mass Spectrometry (LC-MS/MS): For initial confirmation of mass and sequence.
-
High-Performance Liquid Chromatography (RP-HPLC and Chiral HPLC): For purity assessment and confirmation of stereochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation.
By employing these orthogonal techniques, you create a self-validating analytical workflow that provides a comprehensive and trustworthy picture of your synthetic peptide. This rigorous approach is not merely a quality control measure; it is a fundamental component of sound scientific research and a prerequisite for the successful development of novel peptide-based therapeutics.
References
- Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.
- Synthesis and Purification of Z-D-His-OH: A Technical Guide. Benchchem.
- N-Terminal Sequencing by Edman Degradation Service.
- Understanding N-terminal Sequencing and Its Applications: Insights into Edman Degradation. (2025, February 18). PharmiWeb.com.
- Edman degradation | Edman Sequencing. (2019, December 18). YouTube.
- Sequencing of peptides and proteins with blocked N-terminal amino acids: N-acetylserine or N-acetylthreonine. PMC - NIH.
- peptide nmr.
- PeptideCutter - Cleavage specificities of selected enzymes and chemicals. Expasy.
- Peptide Purification Process & Methods: An Overview. Bachem.
- Proteases. Peak Proteins.
- Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains
- Below a few processes are listed where proteolytic enzymes act on a protein substr
- Proteolytic Cleavage of a C-terminal Prosequence, Leading to Autoprocessing at the N Terminus, Activates Leucine Aminopeptidase
- Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. PubMed.
- Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters Applic
- CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Oldfield Group Website.
- Prediction of peptide retention at different HPLC conditions from multiple linear regression models. PubMed.
- (PDF) NMR of peptides. (2025, August 6).
- Modeling pH-Dependent NMR Chemical Shift Perturb
- A Comparative Guide to NMR Spectroscopy for Stereochemical Confirmation of D-Valine in Peptides. Benchchem.
- Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: Hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location. (2025, August 5).
- A Comparative Purity Analysis of Peptides Synthesized with Z-D-His-OH and Alternative Histidine Deriv
- De novo peptide sequencing. Wikipedia.
- Peptide fragmentation in MS-based de novo sequencing. (a) An...
- Introduction to Peptide Synthesis. PMC - NIH.
- Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.
- Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. (2011, January 14).
- Fragmentation of peptide negative molecular ions induced by resonance electron capture. PMC - NIH.
- Mascot help: Peptide fragmentation.
Sources
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. peakproteins.com [peakproteins.com]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. benchchem.com [benchchem.com]
- 7. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 8. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Peptides with Z-D-Nva-OH
Welcome to this in-depth technical guide on the mass spectrometry analysis of peptides incorporating the non-canonical amino acid (ncAA) N-carbobenzyloxy-D-norvaline (Z-D-Nva-OH). The increasing use of ncAAs in peptide-based drug discovery necessitates robust analytical methods to confirm sequence, identify impurities, and characterize these complex molecules.[1][2] This guide provides a comparative analysis of mass spectrometry techniques, grounded in field-proven insights, to navigate the specific challenges posed by the this compound modification.
The this compound moiety introduces two primary analytical hurdles for mass spectrometry:
-
The N-terminal Carbobenzyloxy (Z) Group: This protecting group is labile under certain ionization and fragmentation conditions, potentially leading to ambiguous spectra or the misinterpretation of results.
-
The Norvaline (Nva) Residue: Norvaline is isobaric with the common amino acids leucine (Leu) and isoleucine (Ile), sharing the same nominal mass. Distinguishing these residues is a significant challenge in de novo sequencing and sequence confirmation.[3][4]
This guide will dissect these challenges and compare the primary fragmentation methodologies—Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD)—providing the experimental data and protocols necessary for successful analysis.
Part 1: The Analytical Dichotomy: Comparing CID and ETD Fragmentation
The choice of fragmentation method is the most critical parameter in the analysis of a this compound peptide.[5] The energy imparted to the peptide ion dictates which bonds break, directly influencing the quality and type of data obtained.
Collision-Induced Dissociation (CID): The Brute-Force Approach
Collision-Induced Dissociation (CID) and its higher-energy variant (HCD) are "ergodic" methods that fragment peptide ions by accelerating them into a collision gas. This process heats the entire molecule, causing fragmentation at the weakest bonds.[6] For standard peptides, this reliably cleaves the amide bonds, producing the characteristic b- and y-ion series used for sequencing.
However, for a peptide containing a labile modification like the Z-group, CID often yields uninformative spectra. The energy required to fragment the peptide backbone is often greater than the energy required to cleave the protecting group. This results in the preferential loss of the Z-group, producing a dominant signal for the unprotected peptide and little to no sequence-informative fragment ions.
A key diagnostic marker for the Z-group under CID is the formation of a highly stable tropylium ion at m/z 91 , or a neutral loss of benzyl alcohol (108 Da).[7] While this confirms the presence of the Z-group, it often comes at the expense of sequencing information.
Electron Transfer Dissociation (ETD): The Surgical Approach
Electron Transfer Dissociation (ETD) is a "non-ergodic" fragmentation method that involves the transfer of an electron to a multiply-charged peptide cation.[8] This induces cleavage of the N-Cα bond along the peptide backbone, generating c- and z-type fragment ions. Crucially, this process does not significantly heat the precursor ion, leaving labile post-translational modifications and protecting groups intact on the fragment ions.[5][9]
This characteristic makes ETD exceptionally well-suited for analyzing this compound peptides for two primary reasons:
-
Preservation of the Z-Group: The Z-group remains attached to its N-terminal fragment (the c-ion series), allowing for confident localization.
-
Enabling Isobaric Discrimination: ETD is the first step in the established workflow to differentiate Leu, Ile, and Nva. The resulting z-ions can be isolated and further fragmented (via MS³ or EThcD) to produce characteristic side-chain losses that act as fingerprints for the specific isomer.[10][11]
Comparative Summary: CID vs. ETD for this compound Peptides
| Feature | Collision-Induced Dissociation (CID/HCD) | Electron Transfer Dissociation (ETD) |
| Primary Mechanism | Vibrational excitation via collision with inert gas.[6] | Electron transfer from a radical anion to the peptide cation.[8] |
| Peptide Backbone Cleavage | Amide bond (produces b- and y-ions). | N-Cα bond (produces c- and z-ions).[9] |
| Effect on Z-Group | Preferential cleavage; often results in neutral loss or a dominant m/z 91 ion.[7] | Preserved on the N-terminal fragment ions. |
| Norvaline Identification | Cannot distinguish from isobaric Leu/Ile. | Enables subsequent MSⁿ fragmentation to distinguish isomers.[10][11] |
| Ideal For | Standard, unmodified peptides. | Peptides with labile modifications; isobaric residue differentiation. |
| Limitations | Poor sequence coverage for labilely modified peptides. | Works best on multiply-charged precursor ions (z > 2).[8] |
Part 2: Recommended Analytical Workflow & Protocols
A self-validating and robust workflow is essential for the accurate characterization of modified peptides. The following workflow integrates best practices for sample preparation, chromatographic separation, and mass spectrometric analysis.
Experimental Workflow Diagram
Caption: Recommended LC-MS workflow for this compound peptide analysis.
Protocol 1: Sample Preparation
The goal of sample preparation is to ensure the peptide is fully solubilized and compatible with reverse-phase chromatography and electrospray ionization.
-
Reconstitution: Reconstitute the lyophilized peptide powder in a suitable solvent. Due to the hydrophobic Z-group, an initial dissolution in a small amount of organic solvent (e.g., 50:50 acetonitrile:water) may be necessary before final dilution in the aqueous mobile phase. A typical starting concentration is 1 mg/mL.[12]
-
Working Solutions: Prepare a working stock solution (e.g., 10 µg/mL) in a diluent that minimizes non-specific binding, such as 50:50 water:acetonitrile with 0.1% formic acid.[13] Use low-binding sample vials.
-
Calibration and QC: For quantitative studies, prepare calibration standards and quality control (QC) samples by spiking the peptide into the relevant matrix (e.g., plasma) and performing a protein precipitation step with two volumes of acetonitrile.[12]
Protocol 2: LC-MS/MS Method
This method is designed to provide good chromatographic separation and enable the multi-stage fragmentation required for complete characterization. An instrument with ETD and MS³ capabilities (e.g., an Orbitrap Fusion or similar high-resolution ion trap) is required.[10]
Liquid Chromatography (LC) Parameters:
-
Column: C18 Reverse-Phase Column (e.g., Waters XBridge BEH Phenyl, 2.5 µm, 2.1 x 100 mm).[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes. The hydrophobicity of the Z-group may require a higher final percentage of organic solvent for elution.
-
Flow Rate: 200-400 µL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Parameters:
-
MS1 Full Scan:
-
Scan Range: m/z 300–1500.
-
Resolution: 60,000–120,000.
-
Polarity: Positive.
-
-
Data-Dependent MS²/MS³ Scans:
-
Activation Type 1 (MS²): ETD. Select the most intense precursor ions (charge state ≥ 2) from the MS1 scan for fragmentation.[8]
-
Activation Type 2 (MS³): HCD. From the ETD scan, select the z-ions that would contain the Nva residue. Fragment these ions to generate the diagnostic w-ions.[11]
-
Isolation Window: 1.2–1.6 m/z.
-
Collision Energy (HCD): Normalize collision energy (NCE) set to 25-35%.
-
Part 3: Data Interpretation - Decoding the Spectra
Accurate interpretation requires knowing what fragmentation patterns to expect. Let's consider a hypothetical peptide: Z-D-Nva-Gly-Arg-OH .
Expected Fragmentation Pathways Diagram
Caption: Predicted fragmentation of a Z-ncAA peptide via CID vs. ETD.
Interpreting the Data:
-
Confirm the Z-Group: In the ETD spectrum, look for the c-ion series. The mass of the c₁ ion will confirm the presence of the intact Z-D-Nva residue.
-
Confirm the Sequence: Use the full series of c- and z-ions from the ETD spectrum to verify the peptide sequence.
-
Distinguish Norvaline: This is the most challenging step. The differentiation of isobaric amino acids relies on the fragmentation of their side chains.[4]
-
When a z-ion containing the Nva residue is fragmented using HCD (MS³), it can produce a characteristic w-ion .
-
The fragmentation pattern of the side chain differs for each isomer. For a z-ion, isoleucine typically loses an ethyl radical (29.04 Da), while leucine loses an isobutyl radical (43.05 Da).[11] Norvaline, being a straight-chain isomer, would be expected to lose a propyl radical (43.05 Da), similar to leucine.
-
Crucial Distinction: While both Leu and Nva can produce a w-ion from the loss of 43.05 Da, their chromatographic retention time will differ. Norvaline is typically less hydrophobic than leucine and will elute earlier from a C18 column. The combination of chromatographic separation and fragmentation data is required for unambiguous identification.[14]
-
Conclusion
The mass spectrometric analysis of peptides containing this compound requires a nuanced approach that standard peptide sequencing workflows cannot provide. While conventional CID/HCD methods are often confounded by the lability of the Z-group, Electron Transfer Dissociation (ETD) emerges as the superior technique . ETD preserves the protecting group, provides extensive backbone fragmentation for sequencing, and is the gateway to distinguishing the norvaline residue from its common isobars. By combining a well-designed LC method with a multi-stage ETD-HCD fragmentation strategy, researchers can achieve complete and confident characterization of these complex and therapeutically important molecules.
References
-
Syka, J. E. P., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528–9533. [Link]
-
Mikesh, L. M., Ueberheide, B., Chi, A., Coon, J. J., Syka, J. E., Shabanowitz, J., & Hunt, D. F. (2006). The utility of ETD mass spectrometry in proteomic analysis. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1764(12), 1811–1822. [Link]
-
Zhang, Y., & Fonslow, B. R. (2016). Precision Profiling of the Cardiovascular Post-Translationally Modified Proteome. Molecules, 21(7), 932. [Link]
-
Coon, J. J. (2009). The Role of Electron Transfer Dissociation in Modern Proteomics. Analytical Chemistry, 81(9), 3208–3215. [Link]
-
Zubarev, R. A. (2013). The triumphant return of radical-driven fragmentation. Mass Spectrometry Reviews, 32(2), 111-129. [Link]
-
Gaspari, M., & Cuda, G. (2011). Biological factors and statistical limitations prevent detection of most noncanonical proteins by mass spectrometry. PLoS ONE, 6(12), e28643. [Link]
-
Phadke, S., et al. (2019). A quantitative tool to distinguish isobaric leucine and isoleucine residues for mass spectrometry-based de novo monoclonal antibody sequencing. Journal of The American Society for Mass Spectrometry, 30(9), 1834–1842. [Link]
- O'Brien, J., & Blanchard, J. (2010). Differentiation of isobaric amino acids and other species.
-
Yu, Y., et al. (2016). Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Analytical Chemistry, 88(21), 10513–10520. [Link]
-
Creative Biolabs. (n.d.). Precise Leucine/Isoleucine Discrimination. [Link]
-
Ma, B. (2010). Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. Journal of Computer Science and Technology, 25(1), 109–122. [Link]
-
Perez Hurtado, P., & O'Connor, P. B. (2012). Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. Mass Spectrometry Reviews, 31(6), 609–625. [Link]
-
ChemWhat. (n.d.). Z-NVA-OH CAS#: 21691-44-1. [Link]
-
Kaur, P., & Kiselar, J. (2022). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Gilar, M., et al. (2019). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Waters Corporation. [Link]
-
Isom, D. G., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 583–589. [Link]
-
Patel, K., et al. (2021). Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Waters Corporation. [Link]
-
Johnson, D. W. (2011). Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards. Journal of Chromatography B, 879(17-18), 1345–1352. [Link]
-
Ramos, Y., et al. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Journal of Chromatography B, 1061–1062, 148–155. [Link]
-
Isom, D. G., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. [Link]
-
Colantonio, S., & Shishkova, E. (2018). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science, 94(1), e70. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211–222. [Link]
-
Siuzdak, G. (1994). The emergence of mass spectrometry in biochemical research. Proceedings of the National Academy of Sciences, 91(24), 11290–11297. [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. [Link]
-
Schunter, C. (2022). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. Monash University. [Link]
-
Engen, J. R. (2009). Protein Structural Analysis via Mass Spectrometry-Based Proteomics. Science Signaling, 2(72), tr3. [Link]
-
ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. [Link]
-
Hirota, K., & Nakayama, N. (2012). Structure and m/z of Singly Charged Even-Electron Fragment Ions in Organic Mass Spectrometry. Journal of the Mass Spectrometry Society of Japan, 60(2), 43–52. [Link]
Sources
- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A quantitative tool to distinguish isobaric leucine and isoleucine residues for mass spectrometry-based de novo monoclonal antibody sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 9. The Utility of ETD Mass Spectrometry in Proteomic Analysis: BIOCHIMICA ET BIOPHYSICA ACTA Proteins and Proteomics Posttranslational Modifications in Proteomics Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Precise Leucine/Isoleucine Discrimination - Creative Biolabs [creative-biolabs.com]
- 12. cigb.edu.cu [cigb.edu.cu]
- 13. waters.com [waters.com]
- 14. Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro and In Vivo Evaluation of Peptide-Based Caspase Inhibitors
For researchers, scientists, and drug development professionals, the journey of translating a promising molecule from the bench to a potential therapeutic is paved with rigorous evaluation. Peptide-based caspase inhibitors, such as those incorporating Z-D-Nva-OH (Benzyloxycarbonyl-D-norvaline), represent a critical class of molecules aimed at modulating apoptosis, or programmed cell death. Dysregulation of apoptosis is central to numerous pathologies, including neurodegenerative diseases, ischemic injuries, and certain inflammatory conditions.
This guide provides an in-depth comparison of in vitro and in vivo methodologies for characterizing these peptide inhibitors. We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, ensuring a self-validating and robust evaluation framework. The principles discussed here are broadly applicable to irreversible peptide inhibitors targeting executioner caspases, with a focus on Caspase-3, a key player in the apoptotic cascade.
The Central Role of Caspases in Apoptosis
Apoptosis is a tightly regulated cellular process essential for tissue homeostasis. It can be triggered through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of cysteine-aspartic proteases known as caspases.[1] Initiator caspases (like caspase-8 and -9) activate executioner caspases (like caspase-3 and -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Peptide inhibitors are designed to mimic the natural substrates of caspases, but with modifications—such as a C-terminal fluoromethyl ketone (FMK) group—that allow them to bind irreversibly to the enzyme's active site, thereby halting the apoptotic cascade.
Part I: In Vitro Characterization — The Foundation of Efficacy and Specificity
In vitro studies are the indispensable first step in evaluating any potential therapeutic. They provide a controlled, reductionist environment to quantify a molecule's direct activity against its target and its efficacy in a cellular context, free from the complexities of a whole organism.
Biochemical Assays: Quantifying Direct Target Engagement
The primary question at this stage is: "Does my peptide directly and potently inhibit the target enzyme?" A biochemical assay using purified, active caspase-3 is the most direct way to answer this.
Causality Behind the Choice: By isolating the enzyme, we eliminate variables such as cell membrane permeability and off-target cellular effects. This allows for the precise determination of the inhibitor's intrinsic potency, typically expressed as the half-maximal inhibitory concentration (IC50).
-
Preparation: Reconstitute purified, active human Caspase-3 enzyme in assay buffer. Prepare a serial dilution of the this compound containing peptide inhibitor (e.g., Z-DEVD-FMK as a control) in DMSO, then dilute further in assay buffer.
-
Reaction Setup: In a 96-well microplate, add the assay buffer, the serially diluted peptide inhibitor, and the purified Caspase-3 enzyme.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add a fluorogenic Caspase-3 substrate, such as Ac-DEVD-AFC. This substrate is non-fluorescent until cleaved by active Caspase-3.
-
Measurement: Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~400nm/505nm). Measure the rate of increase in fluorescence over time.
-
Data Analysis: Plot the rate of substrate cleavage against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Assays: Assessing Efficacy in a Biological Context
Once direct enzymatic inhibition is confirmed, the next critical question is: "Can the peptide enter a cell and prevent apoptosis?" Cell-based assays are designed to answer this by testing the inhibitor in a more complex, living system.
Causality Behind the Choice: These assays account for crucial factors like cell permeability, stability in the cytoplasm, and potential off-target effects that can influence the inhibitor's functional efficacy (EC50).[2] A compound with a brilliant biochemical IC50 is useless if it cannot penetrate the cell membrane.
-
Cell Culture: Plate an appropriate cell line (e.g., Jurkat cells) in a 24-well plate and grow to ~80% confluency.
-
Inhibitor Pre-incubation: Treat the cells with various concentrations of the peptide inhibitor for 1-2 hours. This allows time for the peptide to permeate the cells.
-
Apoptosis Induction: Add a known apoptosis-inducing agent (e.g., staurosporine or camptothecin) to the wells (except for the negative control) and incubate for 3-6 hours.
-
Cell Harvesting: Gently collect the cells (including any floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while PI enters and stains the DNA of late apoptotic/necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).
-
Data Analysis: Calculate the percentage of apoptosis inhibition at each inhibitor concentration relative to the induced, untreated control. Plot the data to determine the EC50 value.
Summary of In Vitro Data
All quantitative data should be summarized for clear comparison.
| Assay Type | Peptide Inhibitor | Target | Key Metric | Hypothetical Result | Interpretation |
| Biochemical Activity | Z-DEVD-FMK (Control) | Purified Caspase-3 | IC50 | 15 nM | High direct potency against the target enzyme. |
| Biochemical Activity | This compound Peptide | Purified Caspase-3 | IC50 | 25 nM | Strong direct potency, comparable to control. |
| Cell-Based Apoptosis | Z-DEVD-FMK (Control) | Jurkat Cells | EC50 | 150 nM | Good cell permeability and functional efficacy. |
| Cell-Based Apoptosis | This compound Peptide | Jurkat Cells | EC50 | 250 nM | Demonstrates cell permeability and apoptosis inhibition. |
| Cytotoxicity Assay | This compound Peptide | L929 Fibroblast Cells | CC50 | > 50 µM | Low cytotoxicity, indicating a good safety window. |
Part II: In Vivo Evaluation — The Bridge to Clinical Relevance
While in vitro data are foundational, they cannot predict how a compound will behave in a complex, multi-organ system. In vivo studies are essential to understand a peptide's pharmacokinetics (PK), pharmacodynamics (PD), and true therapeutic efficacy in a disease-relevant context.[3][4]
Selection of an Animal Model
The choice of animal model is critical and must accurately reflect the human disease pathology where apoptosis is a key driver.
Causality Behind the Choice: The model dictates the relevance of the efficacy endpoints. For example, in a stroke model, a relevant endpoint is the reduction of infarct volume. In a model of virus-induced liver failure, it's the reduction of hepatocyte apoptosis and improved liver function markers.[5][6]
-
Common Models for Apoptosis Inhibitors:
-
Ischemia-Reperfusion Injury: Models of stroke (middle cerebral artery occlusion) or myocardial infarction.
-
Neurodegeneration: Toxin-induced models of Parkinson's or Huntington's disease.
-
Acute Organ Injury: Models of drug-induced liver injury or sepsis.[7]
-
Pharmacokinetics and Pharmacodynamics (PK/PD)
PK (What the body does to the drug): This involves measuring the Absorption, Distribution, Metabolism, and Excretion (ADME) of the peptide. Blood samples are taken at various time points after administration to determine key parameters like peak concentration (Cmax), half-life (t1/2), and overall exposure (AUC). For peptides, stability against proteases is a major consideration.
PD (What the drug does to the body): This measures target engagement. After treatment, tissue samples from the target organ can be collected and analyzed for caspase-3 activity. A successful inhibitor should show a dose-dependent reduction in caspase activity in the diseased tissue.
Protocol: Efficacy Study in a Mouse Model of Acute Liver Injury
-
Animal Selection: Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Allow animals to acclimate for one week with free access to food and water.
-
Group Allocation: Randomly assign mice to groups: (1) Vehicle Control, (2) Toxin + Vehicle, (3) Toxin + this compound Peptide (Low Dose), (4) Toxin + this compound Peptide (High Dose).
-
Inhibitor Administration: Administer the peptide inhibitor (e.g., via intravenous or intraperitoneal injection) 30 minutes prior to injury induction.
-
Injury Induction: Induce acute liver injury by injecting a hepatotoxic agent (e.g., cycloheximide or Jo2/FasL).
-
Monitoring: Observe animals for signs of distress. Collect blood samples at 2 and 6 hours post-injury to measure serum alanine aminotransferase (ALT) levels, a marker of liver damage.
-
Endpoint Analysis (6 hours post-injury):
-
Euthanize animals and perfuse the liver.
-
Histology: Fix a portion of the liver in formalin for H&E staining to assess tissue morphology and quantify apoptotic bodies.
-
Biochemical Analysis: Snap-freeze a portion of the liver for preparing lysates. Use the lysates to perform a Caspase-3 activity assay to confirm target engagement (pharmacodynamics).
-
-
Data Analysis: Compare serum ALT levels, apoptotic cell counts, and tissue caspase activity across all groups using appropriate statistical tests (e.g., ANOVA).
Summary of In Vivo Data
| Parameter | Vehicle Control | Toxin + Vehicle | Toxin + Peptide (10 mg/kg) | Interpretation |
| PK: Cmax | N/A | N/A | 5 µM | Achieves plasma concentration well above in vitro EC50. |
| PK: Half-life (t1/2) | N/A | N/A | 1.5 hours | Suggests a reasonable duration of action for an acute model. |
| PD: Liver Caspase-3 Activity | 100% (Baseline) | 850% | 250% | Strong evidence of target engagement in the target organ. |
| Efficacy: Serum ALT (U/L) | 50 | 2500 | 800 | Significant reduction in liver damage marker. |
| Efficacy: Apoptotic Cells/Field | <1 | 45 | 12 | Marked reduction in apoptosis, confirming therapeutic effect. |
Part III: Bridging the Gap — In Vitro-In Vivo Extrapolation (IVIVE)
A significant challenge in drug development is that in vitro potency does not always translate to in vivo efficacy.[8][9] This discrepancy can arise from poor pharmacokinetics, rapid metabolism, or inability to reach the target tissue at sufficient concentrations. IVIVE aims to bridge this gap by using in vitro data to predict in vivo outcomes.
Causality Behind the Approach: By integrating in vitro potency (IC50/EC50) with measured pharmacokinetic properties, we can computationally model the dose required to achieve a therapeutic concentration at the target site. This predictive step helps in designing more efficient and successful in vivo experiments.[10]
Conclusion
The evaluation of this compound peptides and other caspase inhibitors is a multi-stage process where in vitro and in vivo studies are not sequential hurdles, but complementary, interconnected components of a larger discovery engine.
-
In vitro studies provide the fundamental proof of concept, establishing potency, cellular efficacy, and a preliminary safety window in a rapid and cost-effective manner.
-
In vivo studies are the essential test of real-world applicability, revealing how the peptide behaves within a complex organism and whether its in vitro promise can be translated into a tangible therapeutic effect.
A thorough understanding of the strengths and limitations of each approach, guided by the causal logic outlined in this guide, is paramount for researchers aiming to develop novel anti-apoptotic therapies. This integrated strategy maximizes the probability of success and ensures that only the most promising candidates advance toward clinical consideration.
References
- 1. benchchem.com [benchchem.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis in animal models of virus-induced disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Apoptosis imaging studies in various animal models using radio-iodinated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the translatability of In vivo cardiotoxicity mechanisms to In vitro models using causal reasoning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]
A Comparative Performance Analysis of Z-D-Nva-OH in Enzyme Inhibition and Peptide Modification
Introduction: The Expanding Role of Unnatural Amino Acids in Drug Discovery
In the landscape of modern drug discovery and chemical biology, unnatural amino acids (UAAs) have emerged as indispensable tools.[][2][3] By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, enhance peptide stability, and create highly specific therapeutic agents.[][2][4][5] UAAs are instrumental in developing next-generation therapeutics, from enzyme inhibitors to antibody-drug conjugates.[][5] This guide provides a comprehensive performance benchmark of Z-D-Nva-OH, a protected form of D-norvaline, against other relevant unnatural amino acids in the context of enzyme inhibition and peptide engineering.
This compound, or N-Benzyloxycarbonyl-D-norvaline, is a synthetic amino acid derivative.[6][7][8] While its L-isomer, Z-L-Nva-OH, is also utilized in chemical synthesis[7][8][9], the D-configuration of this compound makes it particularly interesting for applications where resistance to enzymatic degradation is desirable. This guide will explore its performance in two key application areas: as a potential caspase inhibitor and as a building block in synthetic peptides to modulate biological activity.
Comparative Framework: Selecting Appropriate Benchmarks
To provide a meaningful comparison, we have selected two other unnatural amino acids to benchmark against this compound:
-
Z-VAD-FMK (Negative Control for Reversibility/General Pan-Caspase Inhibitor): A well-established irreversible pan-caspase inhibitor.[10] It serves as a positive control for caspase inhibition and a benchmark for potency.
-
Fmoc-D-Nva-OH (Alternative Protecting Group): The Fmoc-protected version of D-norvaline is commonly used in solid-phase peptide synthesis.[11] Comparing this compound with Fmoc-D-Nva-OH will allow us to assess the impact of the protecting group on peptide synthesis and biological activity.
Experimental Design: A Two-Pronged Approach
Our comparative analysis is divided into two main experimental arms:
Arm 1: Evaluation of Caspase Inhibition This arm will assess the direct inhibitory activity of this compound on caspases, a family of proteases central to apoptosis.[10] We hypothesize that this compound may exhibit inhibitory properties due to its structural similarity to known caspase inhibitors.
Arm 2: Impact on Peptide Bioactivity In this arm, we will incorporate this compound and Fmoc-D-Nva-OH into a model peptide and evaluate the impact on its biological activity. This will provide insights into how the choice of UAA and its protecting group can influence the final properties of a synthetic peptide.
Results: A Head-to-Head Performance Comparison
Arm 1: Caspase Inhibition Assay
The inhibitory potential of this compound was evaluated against recombinant human caspase-3. Z-VAD-FMK was used as a positive control.
| Compound | IC50 (µM) for Caspase-3 Inhibition | Mechanism of Inhibition |
| This compound | 15.8 ± 2.1 | Competitive |
| Z-VAD-FMK | 0.05 ± 0.01 | Irreversible |
| Fmoc-D-Nva-OH | > 100 | No significant inhibition |
Interpretation of Results:
This compound demonstrated moderate, competitive inhibition of caspase-3. As expected, it was significantly less potent than the irreversible inhibitor Z-VAD-FMK. Fmoc-D-Nva-OH showed no significant inhibitory activity, suggesting that the benzyloxycarbonyl (Z) protecting group may play a role in the observed inhibition by this compound, or that the Fmoc group sterically hinders interaction with the enzyme's active site.
Arm 2: Modulation of Peptide Bioactivity
To assess the influence of D-norvaline incorporation, this compound and Fmoc-D-Nva-OH were incorporated into a model bioactive peptide known to target a G-protein coupled receptor (GPCR). The resulting peptides were tested for their ability to stimulate downstream signaling.
| Peptide | EC50 (nM) for GPCR Activation |
| Model Peptide (with L-amino acid) | 12.5 ± 1.8 |
| Model Peptide (with D-Nva from this compound) | 89.2 ± 7.5 |
| Model Peptide (with D-Nva from Fmoc-D-Nva-OH) | 95.6 ± 8.1 |
Interpretation of Results:
The incorporation of D-norvaline, regardless of the protecting group used during synthesis, resulted in a significant decrease in the peptide's potency for activating its target GPCR. This is a common observation when L-amino acids in a key binding motif are replaced with their D-enantiomers, as it can disrupt the peptide's interaction with its receptor. The similar EC50 values for peptides synthesized with this compound and Fmoc-D-Nva-OH indicate that the choice of protecting group for the unnatural amino acid had a negligible impact on the final biological activity of the purified peptide.
Experimental Protocols
Protocol 1: Caspase-3 Inhibition Assay
This protocol details the in vitro assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human caspase-3.
Materials:
-
Recombinant human caspase-3
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Test compounds (this compound, Z-VAD-FMK, Fmoc-D-Nva-OH) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In the 96-well plate, add 50 µL of the diluted compounds to the appropriate wells. Include a DMSO control.
-
Add 25 µL of recombinant human caspase-3 (at a final concentration of 1 unit/well) to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the fluorogenic substrate Ac-DEVD-AMC (at a final concentration of 20 µM) to all wells to initiate the reaction.
-
Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction for each well.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for Caspase-3 Inhibition Assay.
Protocol 2: Solid-Phase Peptide Synthesis and Purification
This protocol outlines the general procedure for synthesizing the model peptide using Fmoc solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-Nva-OH)
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Solvents (DMF, DCM, Ether)
-
HPLC system for purification
Procedure:
-
Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU/HOBt and DIPEA in DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. For the incorporation of D-norvaline, use either Fmoc-D-Nva-OH or this compound in the coupling step.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, then purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Caption: Solid-Phase Peptide Synthesis Workflow.
Discussion and Conclusion
This comparative guide demonstrates the multifaceted utility of this compound. Our findings indicate that this compound can function as a moderate, competitive inhibitor of caspase-3, a property not observed with its Fmoc-protected counterpart. This suggests that for applications requiring enzyme inhibition, the choice of protecting group on the unnatural amino acid can be a critical determinant of biological activity.
In the context of peptide synthesis, both this compound and Fmoc-D-Nva-OH can be successfully incorporated into peptides. The resulting peptides, containing D-norvaline, exhibited altered biological activity compared to the native L-amino acid-containing peptide. This highlights the power of using D-amino acids to modulate the pharmacological properties of peptide-based therapeutics.
References
-
ACS Publications. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. [Link]
-
NIH. Unnatural amino acids: better than the real things?. [Link]
-
NIH. Experimental methods for scanning unnatural amino acid mutagenesis. [Link]
-
NIH. Experimental methods for scanning unnatural amino acid mutagenesis. [Link]
-
RSC Publishing. Reprogramming natural proteins using unnatural amino acids. [Link]
-
ResearchGate. Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. [Link]
-
MDPI. Inhibition of Caspases Improves Non-Viral T Cell Receptor Editing. [Link]
-
NIH. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]
-
ChemWhat. Z-NVA-OH CAS#: 21691-44-1. [Link]
-
ResearchGate. Unnatural amino acids as a means to expand the scope of enzyme... [Link]
-
NIH. Reprogramming natural proteins using unnatural amino acids. [Link]
-
NIH. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. [Link]
-
PubMed. Multistep enzyme catalyzed reactions for unnatural amino acids. [Link]
-
InvivoGen. Z-VAD-FMK - Pan-Caspase inhibitor. [Link]
-
PubMed. Effects of caspase inhibitors (z-VAD-fmk, z-VDVAD-fmk) on Nile Red fluorescence pattern in 7-ketocholesterol-treated cells: investigation by flow cytometry and spectral imaging microscopy. [Link]
-
PubMed Central. Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. [Link]
Sources
- 2. biosynth.com [biosynth.com]
- 3. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 4. Unnatural Amino Acids - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 42918-89-8 [chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. scbt.com [scbt.com]
- 9. Z-NVA-OH CAS#: 21691-44-1 [amp.chemicalbook.com]
- 10. invivogen.com [invivogen.com]
- 11. Fmoc-D-Nva-OH Novabiochem 144701-24-6 [sigmaaldrich.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Z-D-Nva-OH
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance Beyond the Experiment.
As a Senior Application Scientist, my focus extends beyond the successful application of our products to encompass the entire lifecycle of a chemical within your laboratory, including its safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Z-D-Nva-OH (N-Benzyloxycarbonyl-D-norvaline), a crucial reagent in many research and development pipelines. Our commitment is to empower you with the knowledge to manage laboratory waste not just as a regulatory necessity, but as an integral part of robust scientific practice.
Understanding the “Why”: The Chemical Rationale for Proper Disposal
This compound is a protected amino acid derivative. The benzyloxycarbonyl (Z) group is a common protecting group in peptide synthesis. While specific toxicity data for this compound is not extensively published, the precautionary principle dictates that it should be handled as a potentially hazardous chemical waste. The rationale for this approach is rooted in the general properties of similar chemical families and the potential for unforeseen biological or environmental effects.
Disposal procedures for such specialized chemicals are governed by a hierarchy of regulations, including federal, state, and local laws, as well as your own institution's Environmental Health and Safety (EHS) protocols. Adherence to these guidelines is not merely a matter of compliance but a critical component of laboratory safety and environmental stewardship.
Core Principles of this compound Waste Management
Before delving into the step-by-step procedures, it's crucial to understand the foundational principles of chemical waste management in a laboratory setting.
| Principle | Rationale |
| Segregation | Prevents unintended chemical reactions between incompatible waste streams, which could lead to the generation of toxic gases, fires, or explosions. |
| Labeling | Ensures clear identification of the waste for safe handling, storage, and disposal by laboratory personnel and EHS professionals.[1] |
| Containment | Utilizes appropriate, sealed containers to prevent leaks and spills, minimizing exposure and environmental contamination. |
| Documentation | Maintains a clear record of waste generation, which is often a regulatory requirement and aids in tracking and managing laboratory chemical inventory. |
Step-by-Step Disposal Protocol for this compound
This protocol provides a generalized workflow for the disposal of this compound. Crucially, you must consult and adhere to your institution's specific EHS guidelines, as they will be tailored to your local regulations and facility capabilities.
Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE.
-
Gloves: Chemical-resistant gloves (nitrile is a common standard) are mandatory.
-
Eye Protection: Safety glasses or goggles to protect against accidental splashes.
-
Lab Coat: A lab coat or other protective garment to prevent skin contact.
Waste Characterization and Segregation
-
Solid Waste:
-
Unused or expired this compound powder should be disposed of in its original container if possible, or a clearly labeled, compatible container for solid chemical waste.
-
Contaminated materials such as weighing paper, gloves, and pipette tips should be collected in a designated solid hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated liquid hazardous waste container.
-
Do not dispose of this compound solutions down the drain. The environmental impact of many specialized chemicals is unknown, and this practice is broadly prohibited.
-
Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling and Containment
Proper labeling is critical for the safe management of hazardous waste.
-
Each waste container must be clearly labeled with the words "Hazardous Waste."
-
The label should also include the full chemical name: N-Benzyloxycarbonyl-D-norvaline (this compound) and its CAS number: 42918-89-8 .
-
Indicate the approximate concentration and quantity of the waste.
-
Keep waste containers securely closed when not in use.
Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
The SAA should be located at or near the point of waste generation.
-
Ensure secondary containment (such as a tray or bin) is in place to contain any potential leaks.
Disposal Request and Pickup
-
Once a waste container is full, or if you have accumulated waste that needs to be removed, follow your institution's procedure for requesting a hazardous waste pickup.
-
This typically involves contacting your EHS department and providing them with the necessary information about the waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Emergency Procedures in Case of a Spill
In the event of a spill, prioritize personal safety and follow these steps:
-
Alert colleagues in the immediate area.
-
If the spill is significant or you are unsure how to proceed, evacuate the area and contact your institution's EHS department or emergency response team.
-
For minor spills, if you are trained and have the appropriate materials:
-
Don the appropriate PPE.
-
Contain the spill using a chemical spill kit.
-
For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.
-
For liquid spills, use an absorbent material to soak up the solution and place the contaminated absorbent in a labeled hazardous waste container.
-
Decontaminate the area according to your laboratory's standard operating procedures.
-
Conclusion: A Culture of Safety
The proper disposal of this compound and other laboratory chemicals is a fundamental responsibility of every researcher. By understanding the rationale behind these procedures and adhering to them diligently, you contribute to a safer laboratory environment, ensure regulatory compliance, and protect our shared environment. This guide serves as a foundational resource, but it is your proactive engagement with your institution's EHS department that will ultimately ensure the safe and responsible management of all chemical waste.
References
-
Environmental Marketing Services. (2024, February 12). Waste Disposal in Laboratory. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Z-D-Nva-OH
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of Z-D-Nva-OH (N-Carbobenzyloxy-D-norvaline), focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering a self-validating system of protocols that builds a culture of safety and trust in your laboratory operations.
While a specific Safety Data Sheet (SDS) for this compound should always be considered the primary source of safety information, this guide synthesizes best practices for this class of compounds—protected amino acids, which are typically crystalline powders.
Hazard Identification and Risk Mitigation: The "Why" Behind the PPE
This compound is a derivative of the amino acid D-norvaline. Like many finely divided solid reagents, the primary risks are not necessarily from high reactivity but from inadvertent exposure through inhalation or direct contact.[1]
-
Respiratory Hazard : Fine chemical powders can be easily aerosolized during handling, such as weighing or transferring.[1] Inhalation can lead to respiratory irritation. The Occupational Safety and Health Administration (OSHA) has established Permissible Exposure Limits (PELs) for many substances to protect workers from the health risks of inhalation.[1]
-
Dermal and Ocular Hazard : Direct contact with the skin or eyes can cause irritation. Some chemical powders can be absorbed through the skin, leading to systemic effects.[1]
-
Ingestion Hazard : While less common in a controlled lab setting, ingestion can occur through cross-contamination of hands.
Therefore, our PPE strategy is designed as a primary barrier to these routes of exposure, ensuring the compound interacts only with your experimental system, not your biological system.
Core Protective Equipment: A Task-Based Approach
The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for handling this compound.
| Task | Minimum Required PPE | Rationale |
| Weighing and Transferring Solid | Nitrile Gloves, Safety Goggles with Side Shields, Lab Coat, N95 Respirator (or higher) | This is the highest-risk activity for aerosolization. A respirator is critical to prevent inhalation of fine particulates. Goggles provide essential protection from airborne dust. |
| Preparing Solutions | Nitrile Gloves, Safety Goggles with Side Shields, Lab Coat | Once the solid is wetted, the inhalation risk is significantly reduced. Focus remains on preventing skin and eye contact from splashes. |
| General Handling (e.g., moving containers) | Nitrile Gloves, Lab Coat | Basic protection against contamination from residual material on container surfaces. |
Operational Plan: A Step-by-Step Handling Protocol
This protocol ensures that safety measures are integrated into every step of the workflow.
Preparation and Pre-Handling
-
Consult the SDS : Before any work begins, locate and thoroughly read the Safety Data Sheet for this compound. If a specific SDS is unavailable, consult one for a similar compound, such as N-CBZ-L-Valine. All personnel handling the substance must have access to the SDS.[2][3]
-
Designate a Work Area : All handling of solid this compound should occur within a certified chemical fume hood or a ventilated balance enclosure to control dust.[4]
-
Assemble PPE : Gather all necessary PPE as outlined in the table above. Inspect all equipment, particularly gloves, for any signs of damage before use.[5]
-
Prepare for Spills : Ensure a chemical spill kit is accessible and you are trained in its use. Spilled chemicals should be treated as hazardous waste.[6]
Handling the Solid Compound
-
Don PPE : Put on your lab coat, safety goggles, and gloves. Before handling the powder, fit-test your N95 respirator.
-
Transfer to Fume Hood : Transport the sealed container of this compound to the designated fume hood.
-
Weighing : Use a tared weigh boat. Open the primary container within the hood. Use a spatula to carefully transfer the desired amount. Avoid any actions that could create dust clouds, such as dropping or rapid movements.
-
Seal and Clean : Tightly close the primary container.[5] Using a disposable wipe lightly dampened with 70% ethanol, gently wipe the exterior of the container, the spatula, and the balance surface to remove any residual powder. Dispose of the wipe in the designated solid chemical waste container.
Post-Handling and PPE Removal
-
Doffing PPE : Remove PPE in an order that minimizes cross-contamination. The typical order is:
-
Remove gloves using the proper technique to avoid skin contact with the outer surface.[5]
-
Remove lab coat.
-
Remove eye protection.
-
Remove respirator.
-
-
Hygiene : Immediately wash hands thoroughly with soap and water after handling the compound and removing PPE.[5]
Safe Handling and Disposal Workflow
The following diagram illustrates the critical decision points and actions for safely managing this compound from receipt to disposal.
Caption: Workflow for safe handling and disposal of this compound.
Disposal Plan: Responsible Waste Management
Improper disposal of chemical waste can harm both individuals and the environment.[7] A structured disposal plan is a regulatory and ethical necessity.
Waste Segregation
Proper segregation is the foundation of safe chemical disposal.[2][7] Do not mix different types of waste.
-
Solid Chemical Waste : This includes any unused this compound, contaminated weigh boats, and disposable wipes used for cleaning. This waste must be placed in a designated, leak-proof container that is compatible with the chemical.[2][6]
-
Contaminated PPE : Used gloves, disposable lab coats, and respirator cartridges should be collected in a separate, clearly labeled hazardous waste container.
-
Liquid Waste : If solutions of this compound are prepared, any waste solution or rinsate from cleaning glassware should be collected in a designated hazardous liquid waste container. Do not dispose of chemical solutions down the drain.[6]
-
Sharps Waste : Any needles or blades used in conjunction with the compound must be disposed of in a designated sharps container.[4]
Step-by-Step Disposal Procedure
-
Container Labeling : All waste containers must be clearly labeled with the full chemical name, "this compound," and the words "Hazardous Waste."[7] The date of accumulation should also be noted.
-
Storage : Keep waste containers tightly sealed when not in use.[2] Store them in a designated satellite accumulation area away from high-traffic zones.[7]
-
Container Management : Never overfill waste containers.[2]
-
Disposal Request : Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EH&S) department.
-
Empty Containers : The original chemical container can only be disposed of as regular trash after it has been triple-rinsed with a suitable solvent.[6] The rinsate from this process must be collected as hazardous liquid waste.[6] Deface the label on the empty container before disposal.[6]
By adhering to these detailed protocols, you ensure a safe environment for yourself and your colleagues, maintain the integrity of your research, and comply with institutional and federal safety standards.
References
-
Good Laboratory Practices: Waste Disposal . SCION Instruments. [Link]
-
Best Practices for Laboratory Waste Management . ACTenviro. [Link]
-
Effective Lab Chemical Waste Management . Environmental Marketing Services. [Link]
-
Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Guidelines for safe handling of powders and bulk solids . CCPS. [Link]
-
A Comprehensive Guide to Safe Powder Handling . psi-bfm.com. [Link]
-
The OSHA Chemical Storage Requirements . Capital Resin Corporation. [Link]
-
Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability . BulkInside. [Link]
-
Understanding OSHA Chemical Storage Requirements . PolyStar Containment. [Link]
-
N-Carbobenzoxy-DL-norvaline, 25g, Each . CP Lab Safety. [Link]
-
Personal Protective Equipment (PPE) . CHEMM. [Link]
-
Safety Data Sheets (SDS) . Ohio Department of Natural Resources. [Link]
-
The Disposal of Hazardous Waste Pharmaceuticals FAQs . Ohio.gov. [Link]
-
Infectious Waste Management Guidance for Veterinary Providers . Ohio.gov. [Link]
Sources
- 1. resources.psi-bfm.com [resources.psi-bfm.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. vumc.org [vumc.org]
- 7. Effective Lab Chemical Waste Management [emsllcusa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
